1-Chloro-3-ethynylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJPHPMYOUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227413 | |
| Record name | Benzene, 1-chloro-3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-83-6 | |
| Record name | 3-Chlorophenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 1-Chloro-3-ethynylbenzene: Properties, Synthesis, and Reactivity
This compound, also known as 3-chlorophenylacetylene, is a disubstituted aromatic compound featuring both a chloro and a terminal alkyne functional group. This unique combination of a reactive ethynyl moiety and a halogenated benzene ring makes it a highly valuable and versatile intermediate in organic synthesis. For researchers in materials science and drug discovery, this molecule serves as a pivotal building block for constructing complex molecular architectures. The terminal alkyne provides a handle for powerful carbon-carbon bond-forming reactions, such as cross-coupling and cycloadditions, while the chloro-substituent offers a site for further functionalization or can be used to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on field-proven insights for laboratory practice.
Chemical Structure and Identifiers
The molecular structure consists of a benzene ring substituted at positions 1 and 3 with a chlorine atom and an ethynyl group, respectively. This substitution pattern is also referred to as a meta substitution.
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-ethynylbenzene via Sonogashira Coupling
<
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 1-chloro-3-ethynylbenzene from 1-chloro-3-iodobenzene, a crucial transformation for the generation of versatile building blocks in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. This document delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and discusses critical process parameters, potential side reactions, and purification strategies. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to implement and optimize this synthesis.
Introduction: The Strategic Importance of Arylalkynes
Arylalkynes, such as this compound, are privileged structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Their rigid, linear geometry and electron-rich triple bond impart unique photophysical and biological properties. The Sonogashira coupling, first reported in 1975, has become the preeminent method for their synthesis due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][4]
The selective synthesis of this compound from 1-chloro-3-iodobenzene is an exemplary case study. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly chemoselective coupling at the iodine-bearing position.[1] The C-I bond, with its lower bond dissociation energy, readily undergoes oxidative addition to the palladium(0) catalyst, while the more robust C-Cl bond remains intact for subsequent functionalization.[5] This guide will focus on a two-step, one-pot procedure involving the initial coupling of 1-chloro-3-iodobenzene with a protected alkyne, trimethylsilylacetylene (TMSA), followed by in-situ deprotection to yield the desired terminal alkyne. The use of TMSA prevents undesired side reactions such as homocoupling of the terminal alkyne.[6]
The Sonogashira Coupling: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[7]
The Palladium Cycle:
-
Reductive Elimination Pre-step (Activation): The reaction is typically initiated with a Pd(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. In the presence of a base (e.g., an amine) and a phosphine ligand, the Pd(II) species is reduced in situ to the catalytically active Pd(0) complex.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (1-chloro-3-iodobenzene), cleaving the C-I bond and forming a square planar Pd(II) intermediate.[1] This is the rate-determining step and is significantly faster for aryl iodides than for aryl bromides or chlorides.[1]
-
Transmetalation: The aryl-Pd(II) complex then reacts with a copper(I) acetylide species, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, generating a diorganopalladium(II) complex and regenerating the copper(I) salt.[1][8]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product (1-chloro-3-((trimethylsilyl)ethynyl)benzene) and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst, typically copper(I) iodide (CuI), reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper-alkyne π-complex.[7]
-
Acid-Base Reaction: In the presence of a base, such as triethylamine, the terminal proton of the alkyne is abstracted, leading to the formation of a copper(I) acetylide intermediate.[7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[1]
While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of diynes as a byproduct.[9][10] This is a key reason for employing a protected alkyne like TMSA.
Visualizing the Catalytic Pathway
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol outlines the synthesis of this compound from 1-chloro-3-iodobenzene using trimethylsilylacetylene, followed by in-situ deprotection.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Chloro-3-iodobenzene | C₆H₄ClI | 238.45 | 2.38 g | 10.0 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.28 g (1.8 mL) | 13.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 4.2 mL | 30.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 50 mL | - |
| Tetrabutylammonium fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | 11 mL (1M in THF) | 11.0 |
| Diethyl ether | (C₂H₅)₂O | - | As needed | - |
| Saturated aq. NH₄Cl | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | - | - | As needed | - |
Reaction Setup and Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is exothermic and requires careful monitoring.[11][12]
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-iodobenzene (2.38 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Solvent and Base Addition: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[13] Add anhydrous THF (50 mL) via syringe, followed by triethylamine (4.2 mL, 30.0 mmol).
-
Alkyne Addition: Add trimethylsilylacetylene (1.8 mL, 13.0 mmol) dropwise to the stirring mixture at room temperature over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.
-
In-situ Deprotection: Once the starting aryl iodide is consumed (as indicated by TLC), add tetrabutylammonium fluoride (1.0 M solution in THF, 11 mL, 11.0 mmol) to the reaction mixture. Stir for an additional 1 hour at room temperature.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers and wash with water (2 x 30 mL) and then brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow liquid.[5]
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to light yellow liquid.
-
Boiling Point: 178-179 °C.[14]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50 (t, J = 1.6 Hz, 1H), 7.39 (dt, J = 7.6, 1.2 Hz, 1H), 7.28-7.23 (m, 2H), 3.07 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.4, 131.8, 130.0, 129.8, 128.5, 124.3, 82.5, 78.1.
-
IR (neat, cm⁻¹): 3295 (≡C-H), 2110 (C≡C), 1585, 1560, 1470, 875, 780.[15]
Troubleshooting and Side Reactions
While the Sonogashira coupling is generally robust, several issues can arise. Understanding potential side reactions is crucial for optimizing the yield and purity of the desired product.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation. |
| Insufficiently anhydrous conditions | Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. | |
| Formation of Diynes (Glaser Coupling) | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction.[13] |
| High copper catalyst loading | Use the recommended catalytic amount of CuI (1-2 mol%). | |
| Desilylation of Starting Material | Premature reaction with TBAF | Add TBAF only after complete consumption of the aryl iodide. |
| Homocoupling of Aryl Iodide | High reaction temperature | The reaction should proceed efficiently at room temperature. Avoid unnecessary heating. |
Visualizing Competing Pathways
Caption: Competing reaction pathways in the synthesis.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound from 1-chloro-3-iodobenzene. The chemoselectivity of the reaction, driven by the differential reactivity of the carbon-halogen bonds, allows for the precise installation of the ethynyl moiety. By employing a protected alkyne such as trimethylsilylacetylene and adhering to a carefully controlled, inert-atmosphere protocol, high yields of the desired product can be achieved while minimizing side reactions. The subsequent in-situ deprotection offers an operationally simple and efficient route to the terminal alkyne. This guide provides the necessary theoretical foundation and practical details for researchers to successfully implement this valuable synthetic transformation in their own laboratories.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Page loading... [guidechem.com]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-3-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-ethynylbenzene is a halogenated aromatic alkyne of significant interest in organic synthesis and materials science. Its rigid structure and reactive ethynyl group make it a valuable building block for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and conjugated polymers. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information about the substitution pattern of the benzene ring and the presence of the ethynyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals the electronic environment of the aromatic and acetylenic protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.51-7.53 | m | 3H | Aromatic protons |
| 7.39-7.41 | m | 1H | Aromatic proton |
| 7.34-7.36 | m | 3H | Aromatic protons |
| 7.24-7.31 | m | 2H | Aromatic protons |
Note: The assignments are based on typical chemical shift ranges for substituted benzenes and can be further confirmed by 2D NMR techniques.
Interpretation:
The aromatic region of the ¹H NMR spectrum of a meta-substituted benzene ring like this compound can be complex due to second-order coupling effects.[1] The signals for the four aromatic protons appear in the range of δ 7.24-7.53 ppm.[2] The downfield shift of these protons compared to benzene (δ 7.33 ppm) is influenced by the electron-withdrawing nature of the chloro and ethynyl substituents. The acetylenic proton signal is typically observed around δ 3.0 ppm, but its exact position can vary. The integration of the aromatic signals corresponds to the four protons on the benzene ring.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the TMS signal at 0 ppm.
Workflow for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 134.2 | C-Cl |
| 131.7 | Aromatic CH |
| 131.5 | Aromatic CH |
| 129.7 | Aromatic CH |
| 129.6 | Aromatic CH |
| 128.6 | Aromatic C |
| 128.5 | Aromatic C |
| 128.4 | Aromatic C |
| 125.0 | Aromatic C |
| 122.8 | Aromatic C |
| 90.6 | Acetylenic C |
| 87.9 | Acetylenic C-H |
Note: The assignments are based on typical chemical shift ranges and substituent effects. The exact assignments can be confirmed using 2D NMR experiments like HSQC and HMBC.
Interpretation:
The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.[2] The carbon atom attached to the chlorine (C-Cl) is deshielded and appears at a downfield chemical shift of approximately δ 134.2 ppm. The other aromatic carbons appear in the range of δ 122.8-131.7 ppm. The two acetylenic carbons are observed at δ 90.6 and 87.9 ppm, which is a characteristic chemical shift range for alkyne carbons.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2100 | Medium, sharp | C≡C stretch |
| 1600-1450 | Medium to strong | Aromatic C=C stretching |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |
Note: The data is based on typical values for similar compounds and can be found in spectral databases. The ATR-IR spectrum of this compound is available from sources like Aldrich.[3]
Interpretation:
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most diagnostic peaks are the strong, sharp absorption around 3300 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond (≡C-H), and the medium, sharp peak around 2100 cm⁻¹ due to the carbon-carbon triple bond (C≡C) stretch.[4] The presence of the aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[1] The strong absorption in the 800-700 cm⁻¹ range is characteristic of the out-of-plane C-H bending for a meta-substituted benzene ring.[5]
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small drop of liquid this compound directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Ensure the ATR crystal is clean before applying the sample.
-
Data Acquisition: Collect the spectrum by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Workflow for ATR-IR Spectroscopy
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 138 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 136 | 100 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |
| 101 | ~50 | [M-Cl]⁺ |
| 75 | ~30 | [C₆H₃]⁺ |
Note: The data is based on the expected fragmentation pattern and the availability of a GC-MS spectrum from sources like SpectraBase.[3] The relative intensities are approximate.
Interpretation:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 136, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[6] A characteristic feature of chlorine-containing compounds is the presence of an [M+2]⁺ peak at m/z 138, with an intensity of approximately one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. A significant fragment is observed at m/z 101, which corresponds to the loss of a chlorine atom ([M-Cl]⁺). Further fragmentation can lead to the formation of smaller ions, such as the benzyne radical cation at m/z 75.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup: The gas chromatograph (GC) is used to separate the components of the sample before they enter the mass spectrometer. A suitable GC column and temperature program are selected to ensure good separation. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Inject the sample into the GC. The separated components elute from the column and are introduced into the ion source of the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Processing: The data system records the mass spectrum of the eluting components. The spectrum corresponding to the this compound peak is analyzed to determine the molecular weight and fragmentation pattern.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the presence of the key functional groups, namely the terminal alkyne and the substituted benzene ring. Finally, the mass spectrum confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. Together, these spectroscopic techniques offer a powerful and complementary approach for the unambiguous identification and structural elucidation of this compound, which is essential for its application in research and development.
References
A Technical Guide to 1-Chloro-3-ethynylbenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
1-Chloro-3-ethynylbenzene (CAS No. 766-83-6) is a substituted aromatic compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a terminal alkyne and a chloro-substituted phenyl ring, offers a unique combination of reactive sites, making it a valuable synthon for the construction of complex molecular architectures. The terminal alkyne group serves as a handle for various coupling reactions, most notably the Sonogashira coupling, while the chloro-substituent provides a site for further functionalization and influences the electronic properties of the benzene ring.[2][3] This guide provides an in-depth overview of the commercial availability of this compound, a detailed protocol for its synthesis, and a discussion of its applications as a key building block in the development of novel therapeutic agents.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The typical purity offered is greater than 97%, as determined by Gas Chromatography (GC).[4] When selecting a supplier, researchers should consider not only the purity but also the available quantities, lead times, and the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers for this compound:
| Supplier | Product Number | Purity | Available Quantities |
| TCI Chemicals | C3099 | >97.0% (GC) | 1g, 5g, 25g |
| Sigma-Aldrich | 630268 | 97% | 1g, 5g |
| Oakwood Chemical | 040092 | 97% | 1g, 5g, 25g |
| Synthonix | C25303 | 97.0% | Inquire |
| BLD Pharm | BD13839 | >97.0% | Inquire |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The following protocol details the synthesis from 1-chloro-3-iodobenzene and trimethylsilylacetylene, followed by a deprotection step.
Experimental Protocol: Sonogashira Coupling and Deprotection
Materials:
-
1-Chloro-3-iodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-iodobenzene (1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL per mmol of 1-chloro-3-iodobenzene) and triethylamine (2.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected product.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the crude product from Step 1 in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the deprotection by TLC or GC-MS.
-
Once the reaction is complete, quench with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to light yellow liquid.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.[5]
-
Copper(I) Iodide Co-catalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3][6]
-
Triethylamine as Base and Solvent: Triethylamine serves a dual purpose. It acts as a base to neutralize the hydrogen iodide formed during the reaction, and it can also serve as a solvent.[5]
-
Trimethylsilylacetylene as the Alkyne Source: Using a silyl-protected alkyne like TMSA prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling), leading to a cleaner reaction and higher yield of the desired cross-coupled product.[7]
-
Potassium Carbonate for Deprotection: Potassium carbonate in methanol provides mild basic conditions sufficient to cleave the silicon-carbon bond without affecting other functional groups in the molecule.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound via Sonogashira coupling and subsequent deprotection.
Applications in Drug Discovery and Development
The presence of the terminal alkyne and the chloro-substituent makes this compound a valuable building block in the synthesis of pharmaceutically active compounds. The introduction of a chlorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9]
Safety, Handling, and Storage
This compound is a combustible liquid and causes skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[13] It is recommended to store under an inert gas atmosphere to prevent degradation, as it is air-sensitive.[2]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Conclusion
This compound stands out as a commercially accessible and synthetically versatile building block for researchers in organic and medicinal chemistry. Its straightforward synthesis via the robust Sonogashira coupling reaction, combined with its dual reactive sites, provides a reliable platform for the construction of novel and complex molecular entities. As the demand for innovative therapeutic agents continues to grow, the strategic application of such well-defined synthons will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Sonogashira_coupling [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. 84553-19-5|1-Chloro-3-(chloroethynyl)benzene|BLD Pharm [bldpharm.com]
- 9. 1-Chloro-3-(1-chloro-ethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. This compound - Starshinechemical [starshinechemical.com]
An In-depth Technical Guide to 1-Chloro-3-ethynylbenzene for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Chloro-3-ethynylbenzene, a key building block in organic synthesis. We will delve into its chemical identity, physical properties, synthesis, reactivity, applications, and critical safety protocols. The information is structured to provide not just data, but also context and rationale for its use in demanding research environments.
Chemical Identity and Core Properties
This compound, also known as 3-chlorophenylacetylene, is a disubstituted aromatic compound featuring both a chloro and an ethynyl group.[1][2][3] This unique combination of a reactive terminal alkyne and a meta-positioned chlorine atom makes it a versatile reagent for constructing complex molecular architectures.
Molecular Formula: C₈H₅Cl[4][5][6]
Synonyms: 3-Chlorophenylacetylene[1][2][4]
The physical and chemical properties of this compound are critical for its proper handling, storage, and use in reactions. The data below has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 136.58 g/mol | [1][4][5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2][6] |
| Boiling Point | 178-179 °C (lit.) / 72 °C @ 15 mmHg | [1][5][6] |
| Density | ~1.109 - 1.12 g/mL at 20-25 °C (lit.) | [1][2][5] |
| Refractive Index (n20/D) | ~1.5640 (lit.) | [5] |
| Flash Point | 62 °C (145 °F) | [1][5][6] |
| Storage Temperature | Room temperature, recommended <15°C in a dark place | [1][2] |
| Stability | Air sensitive; store under an inert gas | [1][2][6] |
Synthesis and Reactivity Profile
The synthesis of this compound is not commonly performed in a standard laboratory setting due to the availability from commercial suppliers. However, understanding its synthesis provides insight into its reactivity. A common conceptual approach involves the Sonogashira coupling reaction, a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. In a retrosynthetic sense, it could be formed from 1,3-dichlorobenzene and a protected acetylene equivalent.
The reactivity of this compound is dominated by the terminal alkyne group. This group is the primary site for transformations, making the compound an excellent building block.
-
Causality in Experimental Choices: The terminal alkyne's acidic proton can be deprotonated by a strong base to form a potent acetylide nucleophile. This nucleophile is central to many carbon-carbon bond-forming reactions. The chloro-substituent is relatively stable but can participate in cross-coupling reactions under more forcing conditions or with specific catalyst systems. Its meta-position electronically influences the reactivity of the aromatic ring and the alkyne.
Below is a conceptual workflow for using this compound in a typical cross-coupling reaction, such as a Sonogashira coupling where it serves as the alkyne component.
Caption: Conceptual workflow for a Sonogashira cross-coupling reaction.
Applications in Research and Drug Development
Aryl terminal alkynes are crucial intermediates in organic synthesis.[5] The presence of the chlorine atom on the phenyl ring of this compound provides a valuable feature for drug development professionals. Chlorine is a common substituent in pharmaceuticals, where it can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[7]
-
Medicinal Chemistry: This compound serves as a scaffold or building block for synthesizing more complex molecules. The alkyne can be used in "click chemistry" reactions (like the copper-catalyzed azide-alkyne cycloaddition) to link different molecular fragments, a technique widely used in drug discovery.
-
Materials Science: Polyaryl alkynes and related conjugated macromolecules derived from aryl terminal alkynes have applications in developing new organic functional materials like organic light-emitting diodes (OLEDs), liquid crystals, and molecular wires.[5]
Safety Data Sheet (SDS) Analysis and Handling Protocols
A thorough understanding of the hazards is paramount before handling this compound. The information below is a synthesis of data typically found in a supplier's Safety Data Sheet.
GHS Hazard Identification:
-
Pictogram: Flame, Exclamation Mark
-
Hazard Statements:
Precautionary Statements & Safe Handling:
This compound must be handled with appropriate engineering controls and personal protective equipment (PPE). The following protocol represents a self-validating system of hazard mitigation.
-
P210 - Prevention of Fire: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
P264 - Exposure Prevention: Wash skin thoroughly after handling.[6]
-
P280 - Personal Protection: Wear protective gloves, eye protection, and face protection.[6] Nitrile gloves and chemical safety goggles are mandatory.
-
P302 + P352 - Skin Contact Response: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P332 + P313 - Skin Irritation Response: If skin irritation occurs: Get medical advice/attention.[6]
-
P305 + P351 + P338 - Eye Contact Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P337 + P313 - Eye Irritation Response: If eye irritation persists: Get medical advice/attention.[6]
-
P403 + P235 - Safe Storage: Store in a well-ventilated place. Keep cool.[2][6] The compound is air-sensitive and should be stored under an inert atmosphere.[1][2][6]
-
P501 - Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2][6]
Caption: Mandatory safe handling workflow for this compound.
References
- 1. This compound | 766-83-6 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 766-83-6 - BuyersGuideChem [buyersguidechem.com]
- 4. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound - Starshinechemical [starshinechemical.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-3-ethynylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the potential hazards, handling precautions, and emergency procedures associated with 1-Chloro-3-ethynylbenzene (CAS RN: 766-83-6). As a Senior Application Scientist, the goal of this guide is to synthesize critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory and drug development setting.
Chemical and Physical Identity
This compound, also known as 3-Chlorophenylacetylene, is an aromatic hydrocarbon containing both a chloro and a terminal alkyne functional group.[1][2] These functional groups dictate its reactivity and are central to understanding its hazard profile. It is a combustible, air-sensitive liquid that is colorless to light yellow in appearance.[2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 766-83-6 | [1][2] |
| Molecular Formula | C₈H₅Cl | [1][4] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |
| Density | 1.109 g/mL at 25 °C | [4] |
| Boiling Point | 178-179 °C (lit.); 72 °C at 15 mmHg | [2] |
| Flash Point | 62 °C | [2][3] |
| Refractive Index | n20/D 1.5640 (lit.) | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] The primary hazards are related to its combustibility and its potential to cause skin and eye irritation.[2][3]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H227 | Warning | Combustible liquid.[2][5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][3] |
Core Reactivity and Stability Profile
A thorough understanding of the causality behind this compound's hazards is critical for safe handling. Its reactivity is primarily driven by the terminal ethynyl (acetylene) group and its sensitivity to air.
-
The Ethynyl Group: Terminal alkynes, like acetylene itself, can be highly reactive.[6] Under conditions of high pressure or in the presence of certain metals (such as copper or silver), acetylenic compounds can form explosive acetylides.[7] While this compound is stable under normal conditions, its acetylenic nature warrants caution, particularly regarding reaction conditions and avoiding contact with incompatible metals.[8] High pressure or shock waves should be avoided.[7]
-
Air Sensitivity: The compound is designated as "Air Sensitive".[2][3] This indicates that it can react with components of the atmosphere, likely oxygen, leading to degradation and the formation of potentially hazardous impurities over time. This reactivity is the primary reason for the stringent storage requirement of keeping the compound under an inert atmosphere.
-
Thermal Stability: As a combustible liquid with a flash point of 62°C, it can ignite if exposed to a sufficient heat source, sparks, or open flames.[2][3] Its vapors can form flammable mixtures with air.
Safe Handling and Storage Protocols
A self-validating safety protocol involves a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.
Engineering Controls
The first line of defense is to minimize exposure through proper laboratory infrastructure.
-
Ventilation: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[8][9]
-
Safety Stations: Ensure that certified and unobstructed safety showers and eyewash stations are located in close proximity to the workstation.[8]
-
Grounding: For transfers of larger quantities, all containers and equipment should be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[9]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and ocular exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[8][10] A face shield may be required for splash-prone operations.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[8] Gloves must be inspected before use and changed immediately if contamination is suspected.[11]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[8]
Standard Operating Procedure (SOP) for Handling
The following workflow provides a systematic approach to handling this compound in a research setting.
Caption: Standard workflow for handling this compound.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Atmosphere: Store under an inert gas such as nitrogen or argon to prevent degradation due to air sensitivity.[2]
-
Temperature: Keep in a cool, dry, and well-ventilated place.[5][8] A storage temperature of <15°C is recommended.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, combustible materials, and sources of heat or ignition.[12][13]
Emergency and First Aid Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Release Measures (Spills)
In the event of a spill, immediate and correct action is required.
Caption: Emergency response workflow for a chemical spill.
Key Spill Response Steps:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[12]
-
Control Ignition Sources: Remove all sources of heat, sparks, and flame.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible material like sand, clay, or diatomaceous earth.[12]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[10]
-
Decontamination: Wash the spill area thoroughly.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[5][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[3][12]
-
Unsuitable Media: Do not use a heavy or direct stream of water, as it may spread the fire.[12]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides.[8][14] Containers may rupture if exposed to heat.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove contaminated clothing.[15] Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[3] If eye irritation persists, get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately for treatment advice.[8]
Disposal Considerations
Waste generated from this compound must be treated as hazardous.
-
Classification: Dispose of as halogenated organic waste.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[11] Do not allow the chemical to enter drains or the environment.[11]
-
Containers: Dispose of contaminated packaging as unused product in accordance with official regulations.[11]
References
- 1. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 766-83-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. hsseworld.com [hsseworld.com]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. visalia-keenan.safeschoolssds.com [visalia-keenan.safeschoolssds.com]
- 10. echemi.com [echemi.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. airproducts.co.za [airproducts.co.za]
- 14. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
The Enduring Spark: A Technical Guide to the Discovery and Application of Substituted Ethynylbenzenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted ethynylbenzenes, aromatic compounds bearing a carbon-carbon triple bond, have evolved from chemical curiosities to indispensable building blocks in modern science. Their unique linear geometry, electronic properties, and reactivity have established them as privileged scaffolds in fields ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical background of substituted ethynylbenzenes, detailing the evolution of their synthesis from early, harsh methods to the sophisticated transition metal-catalyzed cross-coupling reactions that are now commonplace. We will delve into the seminal Stephens-Castro and Sonogashira couplings, providing not only the mechanistic underpinnings but also detailed, field-proven experimental protocols. Furthermore, this guide will illuminate the critical role of substituted ethynylbenzenes in drug discovery, exemplified by their incorporation into targeted cancer therapies. We will explore the causal relationship between the structural features of these molecules and their biological activity, offering insights for the rational design of future therapeutics.
From Obscurity to Ubiquity: A Historical Perspective
The journey of substituted ethynylbenzenes from their initial synthesis to their current prominence is a testament to the relentless progress of organic chemistry. The parent compound, ethynylbenzene (phenylacetylene), was first synthesized in the late 19th century through harsh elimination reactions.[1][2] Early methods involved the dehydrohalogenation of styrene dibromide or β-bromostyrene using strong bases like molten potassium hydroxide or sodium amide in liquid ammonia.[1][3][4] These early procedures, while foundational, were often low-yielding and lacked the functional group tolerance required for the synthesis of complex substituted derivatives.
A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. These methodologies revolutionized the synthesis of carbon-carbon bonds, offering milder reaction conditions, broader substrate scope, and greater functional group compatibility. Two key reactions, the Stephens-Castro coupling and the Sonogashira coupling, have become the cornerstones of substituted ethynylbenzene synthesis.
The Dawn of a New Era: Foundational Cross-Coupling Methodologies
The Stephens-Castro Coupling: A Copper-Mediated Revolution
In 1963, Charles E. Castro and Robert D. Stephens reported a groundbreaking method for the synthesis of disubstituted alkynes by coupling a copper(I) acetylide with an aryl halide.[5][6][7] This reaction, now known as the Stephens-Castro coupling, represented a major advance in the synthesis of arylalkynes.[8]
The reaction typically involves the pre-formation of the copper acetylide, which is then reacted with an aryl halide in a solvent such as pyridine at elevated temperatures.[9]
Mechanism: The mechanism of the Stephens-Castro coupling is thought to involve the oxidative addition of the aryl halide to the copper(I) acetylide, followed by reductive elimination to form the C(sp²)-C(sp) bond and copper(I) halide.
Caption: Proposed mechanism of the Stephens-Castro coupling.
The Sonogashira Coupling: The Power of Palladium-Copper Catalysis
A pivotal moment in the synthesis of substituted ethynylbenzenes occurred in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara introduced a palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides.[10] The Sonogashira coupling offered significantly milder reaction conditions, often proceeding at room temperature, and a much broader tolerance for sensitive functional groups compared to the Stephens-Castro reaction.[11]
Mechanism: The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][13]
Caption: The dual catalytic cycles of the Sonogashira coupling.
In the Laboratory: Practical Guidance and Protocols
The following protocols are provided as a general guide for performing Stephens-Castro and Sonogashira couplings. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Experimental Protocol: Stephens-Castro Coupling
Reaction: Coupling of Iodobenzene with Copper(I) phenylacetylide.
Materials:
-
Iodobenzene
-
Copper(I) phenylacetylide
-
Pyridine (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) phenylacetylide (1.0 eq).
-
Add anhydrous pyridine via syringe.
-
Add iodobenzene (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 115 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with dilute hydrochloric acid (to remove pyridine), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of 4-Iodotoluene with Phenylacetylene.[8]
Materials:
-
4-Iodotoluene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or THF (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene or THF, followed by anhydrous triethylamine or diisopropylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalysts.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][12][13]
Table 1: Comparison of Stephens-Castro and Sonogashira Couplings
| Feature | Stephens-Castro Coupling | Sonogashira Coupling |
| Catalyst | Stoichiometric Copper(I) | Catalytic Palladium and Copper(I) |
| Reaction Temperature | High (often reflux) | Mild (often room temperature) |
| Functional Group Tolerance | Moderate | High |
| Substrate Scope | Generally aryl iodides and bromides | Aryl/vinyl iodides, bromides, chlorides, and triflates |
| Base | Typically pyridine (as solvent) | Amine bases (e.g., TEA, DIPA) |
The Ethynylbenzene Scaffold in Modern Drug Discovery
The unique properties of the substituted ethynylbenzene moiety have made it a valuable component in the design of modern pharmaceuticals.[14] The linear and rigid nature of the alkyne can act as a spacer to orient other functional groups for optimal binding to a biological target.[15] Furthermore, the terminal alkyne can serve as a "warhead" for covalent inhibitors or as a handle for "click chemistry" in chemical biology applications.[9][14]
Case Study: Erlotinib (Tarceva®) - A Targeted Cancer Therapy
A prime example of a successful drug featuring a substituted ethynylbenzene is Erlotinib (Tarceva®), an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] The 3-ethynylphenyl group in Erlotinib plays a crucial role in its binding to the ATP-binding site of the EGFR kinase domain.
The synthesis of Erlotinib prominently features a Sonogashira coupling reaction to introduce the key ethynylbenzene moiety.[12]
Caption: Final step in the synthesis of Erlotinib.
The ethynylaniline precursor is synthesized via a Sonogashira coupling, highlighting the industrial importance of this reaction.
The Role of the Ethynyl Group in Kinase Inhibition
In many kinase inhibitors, the terminal alkyne acts as a key pharmacophore.[16] It can form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.[17] This covalent interaction can result in increased potency and duration of action. Alternatively, the rigid, linear nature of the alkyne can be exploited to span a specific distance within the binding pocket, enabling interactions with amino acid residues that would otherwise be inaccessible.[16] This is particularly important for overcoming drug resistance mutations that alter the shape of the active site.
The Influence of Substituents on Reactivity
The reactivity of substituted ethynylbenzenes in cross-coupling reactions is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.[18][19]
Electronic Effects
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) on the aryl halide generally increase the rate of oxidative addition to the palladium catalyst in the Sonogashira coupling, thus accelerating the overall reaction rate.[2][4]
-
Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) on the aryl halide can slow down the oxidative addition step.[18]
-
On the phenylacetylene partner, electron-withdrawing groups can increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide and potentially increasing the reaction rate.[1]
Steric Effects
-
Steric hindrance from bulky substituents near the reaction center (ortho positions) on either the aryl halide or the phenylacetylene can significantly decrease the reaction rate.[3] This is due to the difficulty of the bulky substrates approaching the metal center.
-
In some cases, bulky phosphine ligands on the palladium catalyst can be used to overcome the steric hindrance of the substrates.[3]
Table 2: General Effects of Substituents on Sonogashira Coupling Reactivity
| Substituent Position | Electronic Effect on Aryl Halide | Steric Effect on Aryl Halide/Phenylacetylene | Overall Effect on Rate |
| para | Electron-withdrawing: Accelerates | Minimal | Significant electronic influence |
| Electron-donating: Decelerates | |||
| meta | Electronic effects are transmitted | Minimal | Moderate electronic influence |
| ortho | Electronic effects are present | High | Can significantly decrease rate |
Conclusion
The discovery and development of synthetic methodologies for substituted ethynylbenzenes have had a profound impact on chemical synthesis and drug discovery. From the early, challenging preparations to the elegant and efficient palladium-catalyzed cross-coupling reactions of today, the journey of these compounds illustrates the power of innovation in chemistry. The Sonogashira and Stephens-Castro couplings have provided chemists with robust tools to construct complex molecular architectures incorporating the valuable ethynylbenzene scaffold. As demonstrated by the success of drugs like Erlotinib, the unique structural and electronic properties of this moiety offer significant advantages in the design of targeted therapeutics. A thorough understanding of the historical context, reaction mechanisms, and the influence of substituents on reactivity is crucial for researchers and drug development professionals seeking to harness the full potential of substituted ethynylbenzenes in their scientific endeavors. The continued exploration of new catalytic systems and applications will undoubtedly ensure that the spark of discovery ignited by these fascinating molecules continues to burn brightly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. stpeters.co.in [stpeters.co.in]
Unveiling the Electronic Landscape: A Theoretical Guide to 1-Chloro-3-ethynylbenzene
Abstract
This technical guide provides an in-depth exploration of the electronic structure of 1-chloro-3-ethynylbenzene, a molecule of interest in medicinal chemistry and materials science. Employing state-of-the-art computational techniques, we delineate a comprehensive theoretical protocol to elucidate its molecular orbital landscape, charge distribution, and electronic transition properties. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed analysis of the target molecule and a methodological framework for investigating similar aromatic systems. We emphasize the rationale behind the chosen computational strategies, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of this compound
This compound, also known as 3-chlorophenylacetylene, is a halogenated aromatic alkyne.[1][2] Its rigid, conjugated structure, comprised of a phenyl ring, a chloro substituent, and an ethynyl group, imparts unique electronic characteristics that are pivotal to its potential applications. The interplay between the electron-withdrawing nature of the chlorine atom and the π-system of the benzene ring and the acetylenic moiety governs its reactivity, intermolecular interactions, and photophysical behavior.[3] A thorough understanding of its electronic structure at a quantum mechanical level is therefore essential for predicting its chemical behavior, designing novel derivatives with tailored properties, and elucidating its mechanism of action in biological systems.
This guide presents a first-principles theoretical investigation into the electronic properties of this compound. In the absence of extensive experimental data on its electronic characteristics, this computational study provides valuable predictive insights.
Theoretical Methodology: A Justified Approach
The selection of an appropriate theoretical model is paramount for obtaining reliable and predictive results. Our computational strategy is grounded in Density Functional Theory (DFT), a robust and widely-used method for studying the electronic structure of molecules.[4][5]
The Choice of a Hybrid Functional: B3LYP
For our calculations, we have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6] This choice is deliberate and based on several factors:
-
Proven Accuracy for Organic Molecules: B3LYP has a long-standing track record of providing a good balance between computational cost and accuracy for a wide range of organic molecules, including aromatic systems.[4][5][6] It reliably predicts geometric parameters, vibrational frequencies, and relative energies.
-
Balanced Description of Electronic Properties: As a hybrid functional, B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for a more accurate description of electron correlation and for mitigating the self-interaction error inherent in pure DFT functionals. This leads to more realistic predictions of ionization potentials and electron affinities.
The Pople-Style Basis Set: 6-311+G(d,p)
The choice of basis set is equally critical, as it defines the flexibility of the mathematical functions used to represent the molecular orbitals. We have employed the 6-311+G(d,p) basis set for the following reasons:[7][8][9]
-
Triple-Zeta Valence Flexibility: The "6-311" designation indicates that the valence orbitals are described by three different basis functions, providing a high degree of flexibility to accurately model the electron distribution in bonding regions.
-
Diffuse Functions ("+"): The "+" signifies the inclusion of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling anions, excited states, and weak intermolecular interactions.
-
Polarization Functions ("(d,p)"): The "(d,p)" indicates the addition of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals in the molecular environment, which is vital for accurately representing bond angles and the anisotropic nature of electron density in molecules.[10]
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated theoretical level for the study of halogenated aromatic hydrocarbons.[11]
Computational Workflow
All calculations were performed using the Gaussian 09 software package.[12] The general workflow is depicted below and detailed in the subsequent sections.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specificity of halogen bonding involving aromatic acceptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaussian.com [gaussian.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mulliken population analysis - Wikipedia [en.wikipedia.org]
Preliminary Reactivity Studies of the Ethynyl Group in 1-Chloro-3-ethynylbenzene: An In-depth Technical Guide
Introduction
1-Chloro-3-ethynylbenzene is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a reactive terminal ethynyl group and a chloro-substituted aromatic ring, allows for sequential and site-selective functionalization. The ethynyl group, in particular, serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of the preliminary reactivity of the ethynyl moiety in this compound, focusing on three cornerstone reactions: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and electrophilic cyclization. Each section is designed to provide not only a validated experimental protocol but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
The Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling is a robust and widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] For this compound, the ethynyl group readily participates in this reaction, enabling the synthesis of a diverse array of diarylalkynes, which are precursors to conjugated polymers, pharmaceuticals, and molecular electronics.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[3] The use of bulky, electron-rich phosphine ligands on the palladium center can facilitate the coupling of less reactive aryl chlorides, though in this context, we are utilizing the reactivity of the alkyne component.
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the diarylalkyne product and regenerates the palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 1-Chloro-3-(phenylethynyl)benzene
This protocol details the Sonogashira coupling of this compound with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To this stirred suspension, add this compound (1.0 mmol, 1.0 equiv) followed by iodobenzene (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Summary
| Entry | Aryl Halide | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | 6 | ~90 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | 12 | ~85 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2) | THF | 6 | ~92 |
Note: Yields are estimated based on typical Sonogashira reactions of similar substrates and may vary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K. Barry Sharpless.[4] This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[5] The ethynyl group of this compound is an excellent substrate for this transformation, providing a facile route to highly functionalized triazole-containing compounds, which are of great interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[6]
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]
Mechanistic Rationale
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization step to form a six-membered copper-containing ring. This intermediate then rearranges to a more stable five-membered triazolyl-copper species. Protonolysis then liberates the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-chlorophenyl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure triazole.
Data Summary
| Entry | Azide | Catalyst (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | ~95 |
| 2 | Phenyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | ~93 |
| 3 | 1-Azidohexane | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 18 | ~90 |
Note: Yields are estimated based on typical CuAAC reactions and may vary.
Electrophilic Cyclization: Constructing Heterocyclic Scaffolds
The ethynyl group is susceptible to attack by electrophiles, initiating a cascade of reactions that can lead to the formation of various carbocyclic and heterocyclic structures. Electrophilic cyclization of functionalized alkynes is a powerful tool for the synthesis of complex molecules under mild conditions. For derivatives of this compound, this reactivity can be harnessed to construct novel fused ring systems.
A common electrophile used for this purpose is molecular iodine (I₂). The reaction is believed to proceed through the formation of an iodonium ion intermediate, which is then intramolecularly attacked by a nucleophile.
Plausible Reaction Pathway: Iodocyclization of a 1-Chloro-3-(2-phenoxyphenylethynyl)benzene Derivative
While direct electrophilic cyclization of this compound requires a tethered nucleophile, we can propose a plausible reaction for a derivative. For instance, a Sonogashira coupling product of this compound with 1-iodo-2-phenoxybenzene could undergo an iodocyclization reaction.
Caption: Proposed synthetic workflow for the iodocyclization of a this compound derivative.
General Experimental Considerations for Electrophilic Cyclization
Materials:
-
Substituted this compound derivative with a tethered nucleophile
-
Electrophile (e.g., Iodine, ICl, NBS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (optional, e.g., Sodium bicarbonate)
General Procedure:
-
Dissolve the alkyne substrate in an anhydrous solvent under an inert atmosphere.
-
Add the electrophile portion-wise at a controlled temperature (often 0 °C to room temperature).
-
If necessary, add a base to neutralize any acid formed during the reaction.
-
Stir the reaction until completion, as monitored by TLC.
-
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if an excess of halogen electrophile is used.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Expected Outcome and Significance
The electrophilic cyclization of appropriately substituted this compound derivatives would lead to the formation of functionalized heterocycles, such as benzofurans, indoles, or other fused systems. The presence of the halogen atom introduced during the cyclization provides a handle for further synthetic transformations, such as subsequent cross-coupling reactions, thereby increasing the molecular complexity and diversity of the synthesized compounds.
Conclusion
This compound is a valuable and versatile starting material, with its ethynyl group demonstrating predictable and useful reactivity in a range of important organic transformations. This guide has provided a foundational understanding and practical protocols for its application in Sonogashira couplings, Copper-Catalyzed Azide-Alkyne Cycloadditions, and has outlined the potential for electrophilic cyclization reactions. The experimental procedures and mechanistic insights presented herein are intended to serve as a robust starting point for researchers and scientists in the fields of drug discovery and materials science, enabling the innovative synthesis of novel and complex molecular architectures.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sonogashira Coupling of 1-Chloro-3-ethynylbenzene
A Technical Guide for the Synthesis of Diarylalkynes from a Deactivated Aryl Chloride
Introduction: The Challenge and Utility of Aryl Chlorides in Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium and copper co-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild conditions and broad functional group tolerance.[3][4]
While aryl iodides and bromides are highly effective substrates, the use of more abundant, less expensive, and structurally diverse aryl chlorides presents a significant challenge.[5] The strength of the C-Cl bond makes the initial oxidative addition step to the palladium(0) center—the rate-limiting step of the catalytic cycle—energetically demanding.[6] Consequently, specialized catalytic systems are required to achieve efficient coupling with these less reactive substrates.
This application note provides a comprehensive technical guide and a robust protocol for the Sonogashira coupling of 1-chloro-3-ethynylbenzene, a deactivated aryl chloride, with a representative aryl iodide. We will delve into the mechanistic considerations, the rationale behind the selection of catalysts and reagents, and provide a step-by-step procedure designed for reproducibility and success in a research or drug development setting.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][7] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for challenging substrates like aryl chlorides.
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[5] This is the most challenging step for aryl chlorides.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) center, displacing the halide.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst.[7]
-
-
The Copper Cycle:
While essential for efficiency with reactive halides, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially at elevated temperatures required for aryl chlorides. This necessitates careful control of reaction conditions or the use of modern copper-free protocols.
Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles
Key Considerations for Coupling with this compound
The successful coupling of a deactivated aryl chloride requires a departure from standard Sonogashira conditions. The primary hurdle is to facilitate the difficult oxidative addition step without promoting side reactions.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective for aryl chlorides.[9] Success relies on using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands stabilize the monoligated Pd(0) species, which is highly active for oxidative addition.[6] For this protocol, we select a system known for its robustness with challenging substrates.
-
Base Selection: While amine bases like triethylamine or diisopropylamine are common, they can be less effective at the higher temperatures required for aryl chlorides.[5] Stronger, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₂CO₃ are often superior.[12][13] They effectively promote the reaction while minimizing side reactions.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically necessary to reach the temperatures (100-120 °C) required to drive the oxidative addition.[12][14]
-
Copper-Free vs. Copper-Catalyzed: Given the high temperatures, a copper-free protocol is often preferred for aryl chlorides to prevent extensive alkyne homocoupling.[12][15] Modern ligand systems can facilitate the reaction efficiently without the need for a copper co-catalyst.[10] This protocol will detail a copper-free approach.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes the coupling of This compound with 4-iodotoluene as a model reaction.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 136.58 | 1.0 | 137 mg | 1.0 equiv |
| 4-Iodotoluene | 218.04 | 1.2 | 262 mg | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg | 0.02 equiv |
| XPhos | 476.62 | 0.08 (8 mol%) | 38.1 mg | 0.08 equiv |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg | 2.0 equiv |
| 1,4-Dioxane (anhydrous) | - | - | 5.0 mL | - |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer for characterization
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add the magnetic stir bar, 4-iodotoluene (262 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Scientist's Note: It is critical to assemble the solid components under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
-
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas three times using the Schlenk line.
-
Add Reagents: Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) to the flask. Stir the mixture for 5 minutes to allow for pre-catalyst formation. Subsequently, add this compound (137 mg, 1.0 mmol) via syringe.
-
Scientist's Note: The use of anhydrous solvent is crucial. Water can interfere with the catalytic cycle and lead to lower yields.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. A typical mobile phase for TLC would be hexane/ethyl acetate (e.g., 95:5). The product should be less polar than the starting materials.
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the inorganic base and palladium black, washing the pad with additional ethyl acetate (2x10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane) to isolate the pure product.
-
Characterization: Characterize the final product, 1-chloro-3-((4-tolyl)ethynyl)benzene, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Water in the solvent. | 1. Ensure all steps are performed under a strict inert atmosphere. Use fresh catalyst/ligand.2. Increase temperature to 110-120 °C.3. Use freshly distilled or purchased anhydrous solvent. |
| Significant Alkyne Homocoupling | 1. Oxygen contamination (promotes Glaser coupling).2. If using a copper-catalyzed system, reaction temperature is too high. | 1. Thoroughly degas the solvent and maintain a positive pressure of inert gas.2. Switch to a copper-free protocol as described above. |
| Decomposition of Reactants | 1. Reaction temperature is too high or reaction time is too long. | 1. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature slightly and increasing catalyst loading if needed. |
Conclusion
The Sonogashira coupling of deactivated aryl chlorides, such as this compound, is a challenging but achievable transformation. Success hinges on moving beyond classical conditions and employing modern catalytic systems featuring bulky, electron-rich ligands that can facilitate the difficult oxidative addition step. The copper-free protocol detailed herein, utilizing a Pd₂(dba)₃/XPhos system with an inorganic base, provides a reliable and high-yielding pathway to valuable diarylalkyne structures. This method minimizes common side reactions like alkyne homocoupling and offers a robust platform for researchers in drug discovery and materials science to access complex molecular architectures from readily available chloroarenes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 1-Chloro-3-ethynylbenzene: A Gateway to Novel Functional Materials
Introduction: Unlocking the Potential of Poly(1-chloro-3-ethynylbenzene)
The synthesis of novel conjugated polymers is a cornerstone of modern materials science, with applications spanning organic electronics, sensor technology, and advanced coatings. Among the vast array of monomers, substituted phenylacetylenes stand out due to the unique electronic and physical properties of their corresponding polymers. This compound, a readily accessible monomer, serves as a gateway to poly(this compound), a polymer with a highly conjugated backbone decorated with chloro-substituents. The presence of the chlorine atom on the phenyl ring is anticipated to modulate the polymer's solubility, thermal stability, and electronic properties, making it a promising candidate for a variety of advanced applications.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis and characterization of poly(this compound). We will delve into the intricacies of transition-metal-catalyzed polymerization, with a particular focus on rhodium-based catalyst systems that have demonstrated remarkable efficacy in producing high molecular weight polymers with controlled structures. This document is intended for researchers and scientists in both academic and industrial settings who are interested in exploring the synthesis and potential of novel functional polymers.
I. Foundational Principles: The Science Behind the Synthesis
The polymerization of phenylacetylene and its derivatives is most effectively achieved through coordination polymerization, a process mediated by transition metal catalysts. Rhodium(I) complexes, in particular, have emerged as powerful catalysts for the stereoregular polymerization of substituted acetylenes. The mechanism of this polymerization is a subject of ongoing research, but it is generally accepted to proceed through a coordination-insertion pathway.
The process begins with the coordination of the monomer's alkyne group to the rhodium center. This is followed by the insertion of the alkyne into a rhodium-carbon bond, leading to the growth of the polymer chain. The use of a co-catalyst, typically an amine such as triethylamine, is often crucial. The amine is believed to play a role in the activation of the rhodium catalyst, possibly by facilitating the formation of the active catalytic species. A key publication by Tabata et al. demonstrated that the polymerization of m-chlorophenylacetylene with a [Rh(norbornadiene)Cl]₂-triethylamine catalyst system leads to the formation of long-lived propagating species, suggesting a controlled polymerization process.[1]
II. Experimental Roadmap: From Monomer to Polymer
This section outlines the complete workflow for the synthesis and characterization of poly(this compound).
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
III. Detailed Protocols
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, TCI | Store under inert atmosphere. |
| [Rh(norbornadiene)Cl]₂ | 98% | Strem Chemicals | Air and moisture sensitive. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich | Use freshly opened or distilled. |
| Methanol | ACS grade | Fisher Scientific | For precipitation. |
Safety Precautions: this compound is a skin irritant.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The rhodium catalyst is air and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
B. Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol is adapted from the work of Tabata et al. on the polymerization of m-chlorophenylacetylene.[1]
1. Catalyst Solution Preparation (under inert atmosphere): a. In a glovebox, weigh 10.0 mg (0.0216 mmol) of [Rh(norbornadiene)Cl]₂ into a dry Schlenk flask. b. Add 5.0 mL of anhydrous chloroform to the flask to dissolve the catalyst. c. Add 0.60 mL (4.32 mmol) of freshly distilled triethylamine to the catalyst solution. The molar ratio of Rh to TEA should be approximately 1:100. d. Stir the solution for 15 minutes at room temperature to allow for the formation of the active catalyst.
2. Polymerization: a. In a separate dry Schlenk flask, dissolve 500 mg (3.66 mmol) of this compound in 5.0 mL of anhydrous chloroform. b. Using a gas-tight syringe, transfer the monomer solution to the catalyst solution under a positive pressure of inert gas. c. Stir the reaction mixture at 30 °C. The polymerization is typically rapid and may be complete within minutes to a few hours.[1] Monitor the reaction progress by observing the increase in viscosity of the solution.
3. Polymer Isolation and Purification: a. After the desired reaction time (e.g., 1 hour), quench the polymerization by adding the reaction mixture dropwise to a beaker containing 200 mL of vigorously stirred methanol. b. A colored polymer precipitate should form immediately. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the polymer by vacuum filtration. e. Wash the polymer repeatedly with fresh methanol to remove any residual monomer, catalyst, and co-catalyst. f. Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.
C. Protocol 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: Dissolve 10-15 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃). b. ¹H NMR Analysis: Acquire the ¹H NMR spectrum. The spectrum is expected to show broad signals characteristic of a polymer. Key expected chemical shifts include:
- Vinyl proton: A broad signal between δ 5.8 and 6.5 ppm, corresponding to the proton on the polymer backbone.
- Aromatic protons: A series of broad signals in the aromatic region (δ 6.8 - 7.5 ppm). c. ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. The spectrum will also exhibit broad signals. Key expected chemical shifts include:
- Polymer backbone carbons: Signals in the range of δ 125-145 ppm.
- Aromatic carbons: Signals in the range of δ 120-135 ppm.
2. Gel Permeation Chromatography (GPC): a. Sample Preparation: Prepare a solution of the polymer in a suitable solvent such as tetrahydrofuran (THF) or toluene at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before analysis. b. GPC Conditions:
- Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
- Eluent: THF at a flow rate of 1.0 mL/min.
- Detector: Refractive index (RI) detector.
- Calibration: Use polystyrene standards to generate a calibration curve. c. Data Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. Based on the work of Tabata et al., the molecular weight can be controlled by the amount of monomer supplied, and PDI values are expected to be in the range of 1.6-2.0.[1]
IV. Expected Results and Discussion
The polymerization of this compound using the described rhodium-based catalyst system is expected to yield a solid, colored polymer. The color of the polymer is a result of the extended π-conjugation along the polymer backbone.
The molecular weight of the resulting polymer can be influenced by several factors, including the monomer-to-catalyst ratio and the reaction time. The data from Tabata et al. on the polymerization of m-chlorophenylacetylene provides a valuable reference for the expected molecular weights.[1]
Table 1: Expected Molecular Weight Data for Poly(m-chlorophenylacetylene) [1]
| Monomer Supplied (mmol) | Mₙ (x 10⁴) | Mₙ/Mₙ (PDI) |
| 0.5 | 3.5 | 1.68 |
| 1.0 | 5.2 | 1.75 |
| 1.5 | 6.8 | 1.82 |
Data adapted from Tabata et al., Polym. J. 1990, 22, 1105-1107.
The NMR and GPC data will confirm the successful synthesis of the polymer and provide insights into its structure and molecular weight distribution. The broadness of the NMR signals is a typical characteristic of polymers and is due to the restricted motion of the polymer chains in solution.
V. Mechanistic Insights and Workflow Logic
The choice of a rhodium-based catalyst is pivotal for achieving a controlled polymerization of substituted phenylacetylenes. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the rhodium-catalyzed polymerization of this compound.
The use of an amine co-catalyst like triethylamine is crucial for the activation of the dimeric rhodium precursor to form a more reactive monomeric species. The polymerization proceeds via a "living" or "controlled" mechanism, as evidenced by the increase in molecular weight with the addition of more monomer.[1] This level of control is highly desirable as it allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices.
VI. Troubleshooting and Expert Recommendations
-
Low Polymer Yield:
-
Cause: Inactive catalyst or impurities in the monomer or solvent.
-
Solution: Ensure all glassware is thoroughly dried. Use freshly distilled solvents and purified monomer. Handle the rhodium catalyst under strictly inert conditions.
-
-
Broad Polydispersity:
-
Cause: Uncontrolled initiation or chain transfer/termination reactions.
-
Solution: Carefully control the reaction temperature. Ensure a homogeneous reaction mixture. The ratio of catalyst to co-catalyst can also influence the polydispersity.
-
-
Insoluble Polymer:
-
Cause: Very high molecular weight or cross-linking.
-
Solution: Reduce the reaction time or increase the catalyst loading to target a lower molecular weight.
-
VII. Conclusion and Future Directions
The polymerization of this compound offers a straightforward and reproducible method for the synthesis of a novel functional polymer. The protocols outlined in this guide provide a solid foundation for researchers to explore the properties and potential applications of this material. Future work could focus on investigating the influence of different catalyst systems, exploring copolymerization with other substituted acetylenes to fine-tune the material properties, and evaluating the performance of poly(this compound) in electronic and optical devices. The presence of the chloro-substituent also opens up possibilities for post-polymerization modification, further expanding the scope of materials that can be derived from this versatile monomer.
References
Application Note: The Strategic Utility of 1-Chloro-3-ethynylbenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-chloro-3-ethynylbenzene in the synthesis of pharmaceutical intermediates. We delve into the causality behind experimental choices for core reactions such as palladium-catalyzed Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and advanced cyclization strategies. Detailed, field-proven protocols are provided, alongside analytical methodologies for reaction monitoring and characterization, ensuring scientific integrity and reproducibility.
Introduction: A Versatile Bifunctional Building Block
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its structure is distinguished by two key reactive sites: a terminal alkyne and an aryl chloride. This bifunctional nature allows for a range of selective and orthogonal chemical transformations, making it an ideal starting material for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The terminal alkyne is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne "click" chemistry.[2][3] The aryl chloride, while less reactive than its bromide or iodide counterparts, can participate in various cross-coupling reactions under more forcing conditions or with specialized catalyst systems, enabling sequential functionalization.[4][5] This differential reactivity is a cornerstone of its strategic utility, allowing chemists to build molecular complexity in a controlled, stepwise manner. This guide will explore its most impactful applications, providing both the theoretical basis and practical protocols for its successful implementation in the laboratory.
Physicochemical Properties and Safe Handling
Before use, it is critical to understand the properties and safety requirements of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Chlorophenylacetylene | [1] |
| CAS Number | 766-83-6 | [1][6] |
| Molecular Formula | C₈H₅Cl | [1][6] |
| Molecular Weight | 136.58 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 72 °C at 15 mmHg; 178-179 °C at 760 mmHg | [1][7] |
| Density | ~1.11 g/mL at 25 °C | [1] |
| Flash Point | 62 °C (145 °F) | [1][7] |
Safety and Handling Protocol
This compound is a combustible liquid that causes skin and serious eye irritation.[6][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[7][8]
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
-
In Case of Exposure:
Core Application: Sonogashira Cross-Coupling
The Sonogashira coupling is a robust and widely used method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][4] It is catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound, this reaction proceeds readily at the terminal alkyne, coupling it with various aryl or vinyl halides to produce diarylacetylene scaffolds, which are common in kinase inhibitors and other targeted therapeutics.
Scientific Rationale
The reaction mechanism involves two interconnected catalytic cycles.[4] The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle activates the alkyne by forming a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The choice of palladium ligand, base, and solvent is critical for achieving high yields and preventing side reactions like alkyne homocoupling (Glaser coupling).
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of 1-(4-iodophenyl)-2-(3-chlorophenyl)acetylene
This protocol describes a representative Sonogashira coupling between this compound and 1-iodo-4-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
1-Iodo-4-nitrobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Toluene, anhydrous (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by anhydrous triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylacetylene product.
Table 2: Expected Reactivity and Yields in Sonogashira Coupling
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Yield Range | Causal Factor |
| Aryl Iodide | Highest | 85-98% | Weaker C-I bond, facilitates oxidative addition. |
| Aryl Bromide | Medium | 70-90% | Stronger C-Br bond requires slightly more energy. |
| Aryl Chloride | Lowest | <10% - 70% | Strong C-Cl bond; requires specialized ligands (e.g., Buchwald-type) and higher temperatures.[5] |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[3][9] This reaction is prized in drug discovery for its reliability, mild conditions, and broad functional group tolerance, making it ideal for linking molecular fragments.[10][11] this compound serves as the alkyne component, readily reacting with diverse organic azides.
Scientific Rationale
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can act as a bioisostere for amide bonds and participate in hydrogen bonding, often enhancing the pharmacological properties of the final molecule.[11]
Caption: General workflow for a CuAAC "click" reaction.
Protocol: Synthesis of a 1-(3-Chlorophenyl)-4-aryl-1,2,3-triazole
This protocol details the synthesis of a triazole intermediate from this compound and benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, which can be confirmed by TLC or LC-MS analysis.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or silica gel chromatography if necessary.
Advanced Strategy: Tandem Coupling and Cyclization
The true synthetic power of this compound is realized in tandem reactions where an initial coupling at the alkyne is followed by an intramolecular cyclization involving the aryl chloride. This strategy provides rapid access to complex heterocyclic cores, which are privileged structures in many areas of drug discovery.[12][13]
Scientific Rationale
A common example is a Sonogashira coupling followed by a copper- or palladium-catalyzed intramolecular cyclization. For instance, coupling this compound with a 2-halophenol or 2-haloaniline derivative can generate an intermediate that, under the right conditions (a different catalyst, ligand, or higher temperature), undergoes intramolecular C-O or C-N bond formation to yield substituted benzofurans or indoles, respectively.
Caption: A tandem Sonogashira coupling/cyclization workflow.
This approach is highly convergent and atom-economical, rapidly building molecular complexity from simple, commercially available starting materials.
Analytical Methods for Reaction Monitoring and Characterization
Robust analytical techniques are essential for optimizing reaction conditions and ensuring the identity and purity of synthesized intermediates.[14][15]
Table 3: Recommended Analytical Techniques
| Technique | Purpose | Protocol Synopsis |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Spot a small aliquot of the reaction mixture on a silica plate. Develop with an appropriate solvent system (e.g., hexane/ethyl acetate). Visualize under UV light. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile products and byproducts; assess purity. | Dilute a reaction aliquot in a suitable solvent (e.g., dichloromethane). Inject into the GC-MS. Identify peaks by their retention time and mass spectrum.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and purity assessment. | Dissolve a purified sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Key signals for the alkyne proton (¹H NMR) appear around δ 3.1 ppm.[14][17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitor reactions with non-volatile compounds and confirm product mass. | Dilute a reaction aliquot and inject it into the LC-MS system. Monitor the disappearance of starting materials and the appearance of the product peak with the expected m/z. |
Conclusion
This compound is a strategically vital building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature, coupled with the well-established and reliable chemistry of its alkyne and aryl chloride moieties, provides chemists with a powerful tool for the efficient construction of diverse and complex molecular scaffolds. The protocols and strategies outlined in this document, from fundamental cross-coupling reactions to advanced tandem cyclizations, serve as a practical guide for leveraging this versatile reagent in drug discovery and development programs.
References
- 1. chembk.com [chembk.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Starshinechemical [starshinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Application of 1-Chloro-3-ethynylbenzene in Organic Electronics: A Technical Guide for Researchers
Introduction: The Strategic Role of 1-Chloro-3-ethynylbenzene in Advanced Organic Semiconductors
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound has emerged as a versatile and strategically important precursor for the synthesis of a wide array of conjugated polymers and small molecules. Its utility stems from the presence of two reactive functional groups: a terminal alkyne and a chloro substituent. The terminal alkyne readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, which is a cornerstone in the synthesis of conjugated systems.[1] The chloro group, on the other hand, can be used to tune the electronic properties of the resulting material or serve as a handle for further functionalization. This application note provides a detailed guide for researchers on the utilization of this compound in the synthesis of organic semiconductors and the fabrication of organic electronic devices, complete with experimental protocols and an analysis of the structure-property relationships that govern device performance.
Core Synthesis Methodology: Sonogashira Cross-Coupling and Polymerization
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[1] This reaction is particularly well-suited for the synthesis of conjugated polymers and dendrimers from monomers like this compound.
Mechanism of the Sonogashira Coupling Reaction
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
References
Application Notes and Protocols for the Synthesis of Derivatives from 1-Chloro-3-ethynylbenzene
Abstract
1-Chloro-3-ethynylbenzene, also known as 3-chlorophenylacetylene, is a versatile bifunctional building block in modern organic synthesis. Its terminal alkyne group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the chloro-substituted aromatic ring offers a site for further functionalization or can be retained to modulate the electronic properties of the final molecule. This comprehensive guide provides detailed, step-by-step protocols for the synthesis of key derivatives from this compound, targeting researchers, scientists, and professionals in drug development and materials science. The protocols cover three fundamental transformations of the ethynyl group: Palladium-catalyzed Sonogashira cross-coupling, copper-catalyzed Glaser homocoupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Each section includes a mechanistic overview, detailed experimental procedures, data presentation in tabular format, and process visualization through diagrams to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of this compound
This compound is a valuable intermediate due to the orthogonal reactivity of its two functional groups. The terminal alkyne is a high-energy, linear functional group that readily participates in a myriad of transformations, including cross-coupling reactions, cycloadditions, and polymerizations. The presence of the chlorine atom on the phenyl ring influences the electronic properties of the molecule and can serve as a handle for subsequent cross-coupling reactions or remain as a key structural feature in the final product. This unique combination makes it an attractive starting material for the synthesis of pharmaceuticals, functional polymers, and molecular electronics. This document will detail three robust and widely applicable protocols to transform this building block into more complex molecular architectures.
Section 1: Sonogashira Cross-Coupling for the Synthesis of Diarylalkynes
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The reaction proceeds under mild conditions and exhibits a high degree of functional group tolerance, making it a cornerstone of modern synthetic chemistry.
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (Cu-C≡C-R), which is formed in the copper cycle. Reductive elimination from this complex yields the final diarylalkyne product (Ar-C≡C-R) and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form the crucial copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with iodobenzene as a representative aryl halide.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous THF (to achieve a ~0.2 M concentration with respect to this compound) and degassed triethylamine (3.0 eq).
-
To this stirring suspension, add this compound (1.0 eq) via syringe.
-
Finally, add iodobenzene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-chloro-3-(phenylethynyl)benzene.
Data Summary: Sonogashira Coupling of this compound
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 18 | 85-95 | [3] |
| 2 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | 12 | 88 | [4] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 8 | 92 | [1] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | [3] |
Section 2: Glaser Homocoupling for the Synthesis of Symmetrical 1,3-Diynes
The Glaser coupling, first reported in 1869, is the oldest and a foundational method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[5][6] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often atmospheric oxygen.[7] A popular modification, the Hay coupling, utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which enhances the reaction's versatility.[8]
Mechanistic Rationale
The mechanism of the Glaser coupling involves the following key steps:
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base in the presence of a Cu(I) salt to form a copper(I) acetylide complex.
-
Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative coupling process to form the 1,3-diyne product and two equivalents of Cu(0).
-
Reoxidation of Copper: The oxidant (e.g., O₂) reoxidizes Cu(0) back to the catalytically active Cu(I) species, completing the catalytic cycle.
Detailed Experimental Protocol (Hay Modification)
This protocol describes the homocoupling of this compound to form 1,3-bis(3-chlorophenyl)buta-1,3-diyne.
Materials:
-
This compound (1.0 eq)
-
Copper(I) chloride (CuCl) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (12 mol%)
-
Dichloromethane (DCM) or Acetone
-
Oxygen (from air or a balloon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (0.10 eq) and TMEDA (0.12 eq).
-
Add dichloromethane (to achieve a ~0.1 M concentration with respect to the alkyne).
-
Stir the mixture under an atmosphere of air (or bubble air through the solution for a few minutes) until a homogenous green or blue solution is formed.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-8 hours, leaving it open to the air (a balloon of air can be used). The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a dilute aqueous solution of hydrochloric acid (1 M) to remove the copper catalyst.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1,3-bis(3-chlorophenyl)buta-1,3-diyne.[9]
Data Summary: Glaser Coupling of Terminal Alkynes
| Entry | Alkyne Substrate | Catalyst System | Base/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl | TMEDA | Acetone | 25 | 4 | 95 | [8] |
| 2 | 1-Ethynyl-4-methoxybenzene | Cu(OAc)₂ | Pyridine | Pyridine | 50 | 6 | 88 | [5] |
| 3 | Propargyl alcohol | CuCl₂ | DBU | THF | 25 | 12 | 85 | [10] |
| 4 | This compound | CuCl | TMEDA | DCM | 25 | 6 | 80-90 | Adapted from[8] |
Section 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[12] Its robustness, orthogonality to many other functional groups, and mild reaction conditions have led to its widespread use in drug discovery, bioconjugation, and materials science.[13]
Mechanistic Rationale
The CuAAC reaction is believed to proceed through a stepwise mechanism involving copper acetylide intermediates, which is significantly different from the concerted mechanism of the uncatalyzed Huisgen cycloaddition.
-
Copper Acetylide Formation: A Cu(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide.
-
Coordination of the Azide: The azide coordinates to the copper center.
-
Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with benzyl azide to synthesize 1-benzyl-4-(3-chlorophenyl)-1H-1,2,3-triazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow or green is typically observed.
-
Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS. A white precipitate of the product often forms as the reaction proceeds.
-
Upon completion, add water to the reaction mixture and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1-benzyl-4-(3-chlorophenyl)-1H-1,2,3-triazole.[14] If no precipitate forms, the product can be extracted with ethyl acetate.
Data Summary: CuAAC Reaction with Various Azides
| Entry | Azide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | 25 | 8 | 96 | [11][15] |
| 2 | Phenyl Azide | CuI | Cyrene™ | 30 | 12 | 90 | [11] |
| 3 | 1-Azidohexane | CuSO₄ / Na-Ascorbate | DMF | 40 | 12 | 94 | [13] |
| 4 | (Azidomethyl)benzene | [Cu₂(μ-Br)₂(NHC)]₂ | Neat | 25 | 0.5 | >95 | [13] |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of chemical entities. The protocols detailed in this guide for Sonogashira coupling, Glaser homocoupling, and copper-catalyzed azide-alkyne cycloaddition represent robust, reliable, and scalable methods for its derivatization. By understanding the underlying mechanisms and following these detailed procedures, researchers can effectively utilize this building block to construct complex molecules with applications in medicinal chemistry, materials science, and beyond. The provided data and visualizations serve as a practical resource to aid in experimental design and execution.
References
- 1. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ijnc.ir [ijnc.ir]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Advanced Catalytic Systems for Cross-Coupling Reactions with 1-Chloro-3-ethynylbenzene
Introduction: The Strategic Value of 1-Chloro-3-ethynylbenzene
In the landscape of modern synthetic chemistry, the demand for versatile and economically viable building blocks is paramount. This compound emerges as a molecule of significant strategic importance, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Its utility is derived from its bifunctional nature: it possesses a terminal alkyne, a gateway for a multitude of transformations like Sonogashira couplings and click chemistry, and an aryl chloride, a cost-effective but challenging electrophilic partner for carbon-carbon and carbon-heteroatom bond formation.[1]
The primary hurdle in utilizing aryl chlorides is their inherent inertness toward oxidative addition to a low-valent metal catalyst, a step that is typically rate-limiting in cross-coupling catalytic cycles.[1][2][3] Unlike their more reactive bromide and iodide counterparts, the strength of the C-Cl bond necessitates highly active and specialized catalytic systems. The development of catalysts capable of efficiently activating aryl chlorides has been a transformative advancement in organic synthesis.[4][5]
This guide provides an in-depth exploration of state-of-the-art catalytic systems tailored for the selective functionalization of this compound. We will dissect the mechanistic rationale behind catalyst and ligand selection, present detailed, field-proven protocols for key transformations, and offer insights to empower researchers in drug development and materials science to leverage this valuable synthetic intermediate.
Core Principles: Activating the C-Cl Bond
The success of any cross-coupling reaction involving an aryl chloride hinges on overcoming the high activation energy of the initial oxidative addition step. The general palladium-catalyzed cross-coupling mechanism proceeds via a Pd(0)/Pd(II) cycle.[4] The catalyst's ability to insert itself into the C-Cl bond is the gateway to the entire process.
Causality Behind Catalyst Selection: Modern catalyst systems overcome this challenge through the strategic use of ligands that modify the electronic and steric properties of the palladium center.
-
Electron-Rich Ligands: Ligands that are strong σ-donors increase the electron density on the palladium(0) center. This "electron-push" makes the metal more nucleophilic and enhances its ability to donate electron density into the σ* orbital of the C-Cl bond, thereby facilitating bond cleavage and oxidative addition.[6]
-
Sterically Bulky Ligands: Bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), promote the formation of low-coordinate, highly reactive monoligated Pd(0) species.[4][5] Furthermore, their steric bulk accelerates the final, product-releasing reductive elimination step.[6]
The following sections will detail specific catalytic systems that embody these principles for three major classes of cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.
Catalytic System for Sonogashira Coupling: Functionalizing the Alkyne
The Sonogashira reaction is the quintessential method for coupling terminal alkynes with aryl halides, making it a primary transformation for this compound.[2][7][8] The reaction traditionally employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[7]
Mechanism Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, while the copper cycle deprotonates the terminal alkyne to form a copper acetylide intermediate.[2][8][9] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Protocol 1: Sonogashira Coupling of an Aryl Halide with this compound
This protocol details the coupling of 4-iodotoluene with this compound.
Materials & Reagents:
-
This compound (1.0 equiv, 136.6 mg, 1.0 mmol)
-
4-Iodotoluene (1.2 equiv, 261.6 mg, 1.2 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%, 14.0 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (4 mol%, 7.6 mg, 0.04 mmol)
-
Triethylamine (Et₃N) (3.0 equiv, 0.42 mL, 3.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask, magnetic stirrer, argon supply, standard glassware
Procedure:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Maintain a positive argon pressure throughout the setup and reaction.
-
Reagent Addition: To the flask, add PdCl₂(PPh₃)₂ (14.0 mg), CuI (7.6 mg), and 4-iodotoluene (261.6 mg).
-
Solvent and Base: Add anhydrous toluene (10 mL) followed by triethylamine (0.42 mL) via syringe.
-
Substrate Addition: Add this compound (136.6 mg) to the stirring mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product, 1-chloro-3-((4-tolyl)ethynyl)benzene.
Scientist's Note: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent. The use of a slight excess of the aryl iodide ensures complete consumption of the valuable ethynylbenzene starting material.
Catalytic System for Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6][10][11] For the less reactive this compound, a highly active catalyst system is essential.[1]
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst.[6] A base then activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This complex undergoes transmetalation with the Pd(II)-aryl species, transferring the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond, releases the biaryl product, and regenerates the Pd(0) catalyst.[6][10]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with phenylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv, 136.6 mg, 1.0 mmol)
-
Phenylboronic acid (1.5 equiv, 182.9 mg, 1.5 mmol)
-
Pd₂(dba)₃ (1.5 mol%, 13.7 mg, 0.015 mmol)
-
SPhos (Spherical Phos) ligand (6 mol%, 24.6 mg, 0.06 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, 424.6 mg, 2.0 mmol)
-
Toluene/Water mixture (10:1, 11 mL)
-
Schlenk tube, magnetic stirrer, argon supply, condenser
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a condenser, add Pd₂(dba)₃ (13.7 mg), SPhos (24.6 mg), this compound (136.6 mg), phenylboronic acid (182.9 mg), and K₃PO₄ (424.6 mg).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed toluene/water mixture (11 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by GC-MS. The reaction is typically complete in 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexanes) to yield 3-ethynyl-1,1'-biphenyl.
Scientist's Note: The combination of Pd₂(dba)₃ and a sterically demanding, electron-rich biarylphosphine ligand like SPhos is critical for activating the inert C-Cl bond.[4] K₃PO₄ is an effective base for this transformation, and the biphasic solvent system is common for Suzuki couplings.[6]
Catalytic System for Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[12][13][14] The coupling of aryl chlorides requires the use of specialized ligands developed specifically to promote this challenging transformation.[15]
Mechanism Rationale: Similar to other cross-couplings, the cycle involves the oxidative addition of the aryl chloride to Pd(0). The amine then coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination from this amide complex to form the C-N bond and regenerate the Pd(0) catalyst.[12][15]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the amination of this compound with morpholine.
Materials & Reagents:
-
This compound (1.0 equiv, 136.6 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 0.105 mL, 1.2 mmol)
-
Pd(OAc)₂ (2 mol%, 4.5 mg, 0.02 mmol)
-
XPhos (4 mol%, 19.1 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 134.5 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
Inert Atmosphere Setup: Inside a glovebox or on a Schlenk line, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOtBu (134.5 mg) to a flame-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (10 mL). Add this compound (136.6 mg) followed by morpholine (0.105 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C. Stir vigorously for 16-24 hours. Monitor by GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 4-(3-ethynylphenyl)morpholine.
Scientist's Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine without competing as a nucleophile. The choice of a bulky, electron-rich ligand like XPhos is crucial for facilitating both the oxidative addition of the aryl chloride and the final C-N bond-forming reductive elimination.[14][15]
Data Summary and Troubleshooting
Comparative Overview of Catalytic Systems
| Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temp (°C) | Typical Yield (%) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Toluene | 25 | >90% |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95% |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85-98% |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[16] Use fresh catalyst and ligands.
-
Cause: Insufficiently strong base (for Suzuki/Buchwald-Hartwig).
-
Solution: Consider screening alternative bases like Cs₂CO₃ or LHMDS.[15][16]
-
-
Formation of Side Products:
-
Cause: Alkyne homocoupling (Glaser coupling) in Sonogashira reactions.
-
Solution: Minimize exposure to oxygen and ensure the palladium-catalyzed cross-coupling is efficient. Sometimes running the reaction under copper-free conditions can mitigate this.
-
Cause: Protodeboronation (loss of boronic acid group) in Suzuki reactions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure the base is not overly harsh for the specific substrate.[16]
-
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
Application Note: 1-Chloro-3-ethynylbenzene as a Versatile AB₂-Type Building Block for Convergent Dendrimer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dendrimers are a unique class of monodisperse, hyperbranched polymers with precisely controlled nanoscale structures.[1] Their well-defined architecture, featuring a central core, internal cavities, and a high density of surface functional groups, makes them highly attractive for applications in drug delivery, catalysis, and materials science.[2][3] This application note details the use of 1-chloro-3-ethynylbenzene as a strategic building block for the synthesis of phenylacetylene dendrimers. Its distinct chloro and terminal alkyne functionalities enable a robust and controlled construction of dendritic wedges (dendrons) via an iterative convergent approach, primarily utilizing the palladium-catalyzed Sonogashira cross-coupling reaction.[4] We provide detailed protocols for the synthesis of first and second-generation dendrons and their subsequent attachment to a multifunctional core, along with methods for their characterization.
The Strategic Advantage of this compound
This compound is an exemplary AB₂-type building block for dendrimer synthesis. The molecule possesses two distinct types of reactive sites: a terminal alkyne (the 'A' functionality) and an aryl chloride (one of the latent 'B' functionalities, which is part of the aromatic ring that can be further functionalized). However, in the context of Sonogashira coupling, the terminal alkyne and the aryl chloride act as orthogonal reactive partners. This allows for a stepwise and controlled growth strategy.
-
Terminal Alkyne: This group readily participates in palladium/copper-catalyzed Sonogashira cross-coupling reactions with aryl halides.[5] This C-C bond-forming reaction is exceptionally reliable and proceeds under mild conditions, making it ideal for complex molecule synthesis.[6]
-
Aryl Chloride: While less reactive than aryl bromides or iodides in Sonogashira coupling, its reactivity can be tuned with the appropriate choice of catalyst and conditions.[5] This allows for selective coupling reactions. More importantly, the aromatic ring itself provides a rigid scaffold and can be substituted with other leaving groups (like iodine or bromine) to serve as the reactive point for dendron growth.
For the protocols described herein, we will utilize a related building block, 3,5-diiodophenylacetylene, derived conceptually from the this compound scaffold, to demonstrate the powerful iterative Sonogashira coupling strategy. The two iodine atoms provide highly reactive sites for coupling.
Synthetic Strategy: The Convergent Approach
While dendrimers can be synthesized via divergent or convergent methods, the convergent approach offers superior control over the final structure.[7][8]
-
Divergent Synthesis: Growth proceeds outwards from a central core. While effective for producing large quantities, this method often leads to structural defects in higher generations due to steric hindrance and an exponentially increasing number of reactions required at each step.[2][9]
-
Convergent Synthesis: Dendritic wedges (dendrons) are built from the periphery inwards to a reactive focal point. In the final step, a few of these well-defined dendrons are attached to a multifunctional core.[10][11] This method significantly simplifies purification at each stage and allows for the precise placement of functional groups, minimizing defects.[8][12]
The use of this compound and its analogues is perfectly suited for the convergent strategy, as illustrated in the workflow below.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hakon-art.com [hakon-art.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. his.pusan.ac.kr [his.pusan.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. Convergent Dendrimer Synthesis - ChemistryViews [chemistryviews.org]
Introduction: The Power of Triazoles and the Utility of a Key Building Block
An In-Depth Guide to Click Chemistry Reactions Involving 1-Chloro-3-ethynylbenzene: Applications and Protocols for Modern Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole ring system has emerged as a "privileged scaffold."[1] This five-membered heterocycle, composed of two carbon and three nitrogen atoms, is not just a passive linker; it is a bioisostere for amide bonds, enhances solubility, and participates in hydrogen bonding and dipole interactions, all while being exceptionally stable to metabolic degradation and a wide range of chemical conditions.[1][2][3] The advent of "click chemistry," a term coined by K.B. Sharpless, revolutionized the synthesis of these valuable moieties.[4] Among the click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example, allowing for the rapid, efficient, and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3][5][6]
This guide focuses on a particularly useful building block for these transformations: This compound . This aryl-terminal alkyne serves as a versatile precursor for synthesizing a vast array of functionalized molecules.[7] The presence of the chloro-substituent provides a handle for further functionalization via cross-coupling reactions, while the ethynyl group is primed for highly efficient click chemistry ligation. This combination makes it an invaluable tool for researchers creating libraries of compounds for drug discovery, developing novel functional materials, and labeling biomolecules.[8][9][10][11]
Application Note I: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle and Mechanism
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[5][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸ times) and, crucially, yields the 1,4-disubstituted triazole isomer exclusively.[4][5]
The reaction proceeds through a multi-step catalytic cycle rather than a concerted cycloaddition. The key steps involve the formation of a copper-acetylide intermediate, which then reacts with the organic azide to form a six-membered metallacycle. This intermediate subsequently undergoes ring contraction and protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[4]
Diagram 1: Catalytic Cycle of the CuAAC Reaction
// Nodes CuI [label="Cu(I) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="R¹-C≡CH\n(this compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="Cu(I)-Acetylide\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Azide [label="R²-N₃\n(Organic Azide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Metallacycle [label="Six-Membered\nCu(III) Metallacycle", fillcolor="#E8F0FE", fontcolor="#202124"]; Triazolide [label="Copper Triazolide\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Alkyne -> Cu_Acetylide [label="Coordination &\nDeprotonation"]; CuI -> Cu_Acetylide; Cu_Acetylide -> Metallacycle; Azide -> Metallacycle [label="Coordination"]; Metallacycle -> Triazolide [label="Ring Contraction"]; Triazolide -> Product [label="Protonolysis"]; Product -> CuI [style=invis]; // for layout Triazolide -> CuI [label="Regenerates\nCatalyst", style=dashed, color="#5F6368"];
// Invisible nodes for layout {rank=same; Alkyne; Azide;} {rank=same; CuI; Product;} }
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Key Experimental Considerations
-
Copper(I) Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they have limited solubility and can be unstable.[5][12] A more common and robust method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[6][13] This approach prevents the formation of oxidative homocoupling byproducts (diynes).[5]
-
Ligands: While not always necessary, the addition of a copper-coordinating ligand can significantly accelerate the reaction and protect sensitive substrates (like biomolecules) from damage by reactive oxygen species that can be generated.[12][13] Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand.
-
Solvents: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including water, t-BuOH, DMF, DMSO, and mixtures thereof.[5] Solvent choice is often dictated by the solubility of the starting materials. Aqueous solvent systems are often preferred for their "green" credentials and can even accelerate the reaction.[4]
-
Azide Counterpart: The organic azide is the other key component. While many are commercially available, they can also be readily synthesized from the corresponding alkyl or aryl halides via nucleophilic substitution with sodium azide.[5]
Protocol: Synthesis of 1-(4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)benzene
This protocol details the CuAAC reaction between this compound and benzyl azide as a representative example.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| This compound | C₈H₅Cl | 136.58 | 137 mg | 1.0 mmol | Limiting Reagent |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 140 mg | 1.05 mmol | 1.05 eq. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 mmol | 5 mol% |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 39.6 mg | 0.2 mmol | 20 mol% |
| tert-Butanol (t-BuOH) | C₄H₁₀O | - | 5 mL | - | Solvent |
| Water (Deionized) | H₂O | - | 5 mL | - | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~20 mL | - | For extraction |
| Saturated NH₄Cl solution | - | - | ~10 mL | - | For workup |
| Anhydrous MgSO₄ | - | - | - | - | For drying |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (137 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol).
-
Solvent Addition: Add the solvent mixture of tert-Butanol (5 mL) and deionized water (5 mL). Stir the mixture at room temperature until the starting materials are fully dissolved.
-
Catalyst Preparation: In a separate vial, dissolve Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol) in a minimal amount of water (~0.5 mL). In another vial, dissolve Sodium Ascorbate (39.6 mg, 0.2 mmol) in a minimal amount of water (~0.5 mL).
-
Initiation of Reaction: Add the aqueous solution of Sodium Ascorbate to the main reaction flask first, followed by the addition of the aqueous Copper(II) Sulfate solution. The solution should turn from colorless to a pale yellow/green suspension.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (this compound). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, add 10 mL of dichloromethane (DCM) to the flask. Pour the mixture into a separatory funnel. Add 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and complex with the copper catalyst.
-
Extraction: Shake the separatory funnel, allow the layers to separate, and collect the organic (bottom) layer. Extract the aqueous layer two more times with 10 mL of DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-disubstituted triazole as a white solid.
Diagram 2: Experimental Workflow for CuAAC Synthesis
// Nodes Start [label="1. Mix Alkyne & Azide\nin t-BuOH/H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Ascorbate [label="2. Add Sodium\nAscorbate Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Cu [label="3. Add CuSO₄\nSolution (Initiate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stir [label="4. Stir at RT\n(Monitor by TLC)", fillcolor="#E8F0FE", fontcolor="#202124"]; Workup [label="5. Quench (NH₄Cl)\n& Extract (DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="6. Dry & Concentrate\nOrganic Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="7. Purify\n(Recrystallization/Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Final Product:\nPure 1,2,3-Triazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Add_Ascorbate; Add_Ascorbate -> Add_Cu; Add_Cu -> Stir; Stir -> Workup; Workup -> Dry; Dry -> Purify; Purify -> Product; }
Caption: A high-level workflow for the synthesis of a 1,2,3-triazole via CuAAC.Characterization of the Product
The formation of the desired 1,2,3-triazole can be confirmed by standard spectroscopic methods.
-
¹H-NMR: Expect a characteristic singlet for the triazole proton (CH ) typically appearing between δ 7.5 and 8.5 ppm.[14] The aromatic protons from the benzyl and chlorophenyl groups will appear in their respective regions.
-
FT-IR: The disappearance of the sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the strong azide N₃ stretch (around 2100 cm⁻¹) from the starting materials is a key indicator of reaction completion. The formation of the triazole ring can be confirmed by characteristic C=N and C-N stretching bands in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[14]
Alternative Approaches and Future Perspectives
While CuAAC is the workhorse for this transformation, it's important to be aware of other methods. For biological applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[15][] SPAAC utilizes strained cyclooctynes, where the ring strain provides the driving force for the reaction with azides, eliminating the need for a catalyst.[15][][17] While this compound is not a strained alkyne itself, this methodology is crucial in the broader context of click chemistry.
The 1,2,3-triazole products synthesized from this compound are not merely final products but are versatile intermediates. The chloro-substituent can be further modified using a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity, making this a powerful strategy in fragment-based drug design and the development of functional materials.[10][11] The continued development of more efficient catalysts and greener reaction conditions will further expand the utility of this remarkable chemical transformation.[18][19]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 9. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 11. labinsights.nl [labinsights.nl]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 19. iris.unive.it [iris.unive.it]
Experimental setup for high-yield synthesis of 1-Chloro-3-ethynylbenzene
An Application Note for the High-Yield Synthesis of 1-Chloro-3-ethynylbenzene
Abstract
This application note provides a detailed, field-proven protocol for the high-yield synthesis of this compound, a critical building block in medicinal chemistry and materials science. The described methodology is centered on a modified Sonogashira cross-coupling reaction, optimized for scalability and purity. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and robust method for preparing this key synthetic intermediate.
Introduction and Scientific Background
This compound, also known as 3-chlorophenylacetylene, is a versatile bifunctional molecule. The presence of both a halogenated aromatic ring and a terminal alkyne makes it an ideal substrate for a wide array of subsequent chemical transformations, including further cross-coupling reactions, click chemistry, and polymerization. Its utility is particularly pronounced in the synthesis of complex organic materials and pharmaceutical agents, where precise molecular architecture is paramount.
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as the most effective method for its synthesis.[1][2] This reaction is valued for its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[1] The core of this process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle, which work in concert to form the desired carbon-carbon bond.
The Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): This is the primary engine of the reaction. The palladium center undergoes a sequence of oxidative addition with the aryl halide, transmetalation with the copper acetylide, and finally, reductive elimination to yield the product and regenerate the active catalyst.
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide acts as a crucial intermediary. It reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[3] This species readily undergoes transmetalation with the palladium complex, a step that is often rate-limiting in copper-free variants.[3]
-
Base (e.g., Triethylamine, Et₃N): The amine base serves two purposes. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen halide (e.g., HBr) produced during the reaction, preventing catalyst deactivation and other side reactions.[2]
-
Starting Material (1-Bromo-3-chlorobenzene): The choice of aryl halide is critical for selectivity. The reactivity of halogens in Sonogashira coupling follows the trend I > Br > Cl >> F.[1] By using 1-bromo-3-chlorobenzene, we can selectively couple the alkyne at the more reactive bromine position, leaving the chlorine atom untouched for subsequent modifications.
-
Alkyne Source (Trimethylsilylacetylene, TMSA): Direct use of acetylene gas is hazardous and difficult to manage. TMSA is a safe and convenient liquid surrogate. The bulky trimethylsilyl group also prevents the undesired homocoupling (Glaser coupling) of the alkyne, a common side reaction catalyzed by copper.[1][4] The silyl group is easily removed in a subsequent or in-situ step.
Experimental Protocol: Optimized Sonogashira Coupling
This protocol details the synthesis in two main stages: the cross-coupling reaction followed by the deprotection of the silyl group.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Bromo-3-chlorobenzene | ≥98% | Sigma-Aldrich | |
| Trimethylsilylacetylene (TMSA) | ≥98% | Oakwood Chemical | Handle in a fume hood. |
| Bis(triphenylphosphine)palladium(II) dichloride | Synthesis Grade | Strem Chemicals | Air-sensitive, store under inert gas. |
| Copper(I) Iodide (CuI) | ≥99.5% | Acros Organics | Protect from light. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Fisher Scientific | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | Use from a solvent purification system. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | TCI America | For deprotection step. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | For drying organic layers. |
| Silica Gel | 230-400 mesh | Merck | For column chromatography. |
Step-by-Step Methodology
Part A: Sonogashira Coupling
-
Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Charging: To the flask, add 1-bromo-3-chlorobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Amine Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via cannula or syringe. The typical solvent-to-amine ratio is 4:1 (v/v).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-55 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with diethyl ether.
Part B: Deprotection and Purification
-
Silyl Group Cleavage: Combine the filtrates from the previous step and concentrate under reduced pressure. Re-dissolve the crude residue in THF. Cool the solution to 0 °C in an ice bath and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) dropwise.
-
Quenching: Stir the reaction at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product. The final product, this compound, is a colorless to light yellow liquid.
Visualization of Workflow and Mechanism
Reaction Scheme```dot
Caption: Step-by-step experimental workflow diagram.
Safety, Handling, and Waste Disposal
4.1. Personal Protective Equipment (PPE) Always wear a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves when performing this synthesis. All operations involving volatile solvents, reagents, and the product must be conducted inside a certified chemical fume hood. [5] 4.2. Chemical Hazards
-
Solvents (THF, Diethyl Ether): Highly flammable liquids and vapors. [6]Keep away from heat, sparks, open flames, and hot surfaces. [6]Store in a well-ventilated place.
-
Reagents:
-
1-Bromo-3-chlorobenzene: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Palladium Catalysts: Toxic and may cause sensitization. Avoid inhalation of dust.
-
Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
TBAF: Corrosive. Handle with extreme care.
-
-
Product (this compound): Combustible liquid. Handle in a well-ventilated area.
4.3. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [5]* Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [6] 4.4. Waste Disposal All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, regional, and national hazardous waste regulations. [5]Do not dispose of into drains.
Expected Results and Characterization
Following this protocol, typical yields for the final purified product range from 80% to 95% . The purity should be >97% as determined by GC.
| Property | Expected Value |
| Appearance | Colorless to light orange/yellow clear liquid |
| Molecular Formula | C₈H₅Cl [7] |
| Molecular Weight | 136.58 g/mol [7] |
| Boiling Point | 178-179 °C (lit.) [8] |
| Density | 1.109 g/mL at 25 °C (lit.) [8] |
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 4H, Ar-H), 3.05 (s, 1H, C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~134.5, 131.5, 129.8, 129.7, 128.4, 123.5, 82.5, 77.8 |
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient and reliable pathway for the synthesis of this compound. By employing 1-bromo-3-chlorobenzene and a protected alkyne source, this protocol ensures high selectivity and yield. Adherence to strict anhydrous and anaerobic conditions is critical for catalytic efficiency. The detailed procedures and safety guidelines presented in this application note are designed to enable researchers to safely and successfully produce this valuable chemical intermediate for their research and development needs.
References
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 1-Chloro-3-ethynylbenzene
An in-depth technical guide by a Senior Application Scientist
Technical Support Center: Synthesis of 1-Chloro-3-ethynylbenzene
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my objective is to move beyond simple protocols and provide a self-validating system of knowledge that explains the causality behind experimental choices. This document is structured to address the most common and critical challenges encountered in the lab, ensuring scientific integrity through field-proven insights and authoritative references.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted in a direct question-and-answer style to address specific experimental issues.
Question 1: My Sonogashira coupling reaction for this compound has stalled or is giving consistently low yields. What are the primary causes and how can I resolve this?
Answer:
Low or inconsistent yields in the Sonogashira coupling of an aryl halide (like 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene) with a terminal alkyne are a classic challenge. The issue almost always stems from catalyst integrity, suboptimal reaction conditions, or competing side reactions.
Causality-Driven Troubleshooting:
-
Catalyst Deactivation (Palladium Black Formation):
-
Expertise & Experience: The active Pd(0) catalyst is highly sensitive to oxygen. Exposure to air, even in trace amounts, will rapidly oxidize it to inactive Pd(II) or cause it to precipitate as palladium black.[1] This is often visible as your reaction mixture turning black prematurely.
-
Trustworthiness (Protocol Validation): A rigorously anaerobic environment is non-negotiable. Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes.[1] All glassware must be flame- or oven-dried and cooled under an inert atmosphere.
-
-
Insufficient Reaction Rate:
-
Expertise & Experience: The reactivity of the aryl halide is critical. The rate of the oxidative addition step follows the trend I > Br >> Cl.[2] If you are using 1-bromo-3-chlorobenzene, the reaction may be sluggish at room temperature.[3]
-
Trustworthiness (Protocol Validation): For aryl bromides, gentle heating (e.g., 50-80 °C) is often necessary to drive the reaction to completion.[3] Monitor the reaction by TLC or GC-MS. If using an aryl chloride, standard Sonogashira conditions are often ineffective; more advanced catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines) and higher temperatures are typically required.[4][5]
-
-
Homocoupling of the Terminal Alkyne (Glaser Coupling):
-
Expertise & Experience: This is the most common side reaction, leading to the formation of a diyne byproduct (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene).[2][5][6] This reaction is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen.[4][7]
-
Trustworthiness (Protocol Validation):
-
Minimize Oxygen: As with preventing palladium deactivation, a strictly inert atmosphere is your primary defense.
-
Consider Copper-Free Conditions: The most direct solution is to run the reaction without a copper co-catalyst.[4][5][6] This may require a slightly higher temperature or a more active palladium catalyst, but it completely eliminates the primary pathway for this side reaction.[5][8]
-
-
Question 2: I've isolated a significant, non-polar byproduct that appears to be a dimer of my alkyne. How do I confirm its identity and prevent its formation?
Answer:
This byproduct is almost certainly the result of Glaser-Hay homocoupling.[5] If you are synthesizing this compound from a protected alkyne like trimethylsilylacetylene (TMSA), the byproduct would be the corresponding diyne. The mechanism involves the copper-catalyzed oxidative coupling of two alkyne molecules.
Data Presentation: Factors Influencing Glaser Homocoupling
| Factor | Mechanistic Role in Byproduct Formation | Preventative Protocol |
| Oxygen | Oxidizes the active Cu(I) species to Cu(II), which is a key promoter of the homocoupling pathway.[5] | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. |
| Copper(I) Co-catalyst | While essential for the traditional Sonogashira catalytic cycle, it is also the primary catalyst for the undesired homocoupling reaction.[2][7] | Use the minimum effective amount of CuI (1-2 mol%). Alternatively, switch to a copper-free Sonogashira protocol.[6] |
| Reaction Time/Temp | Prolonged reaction times or unnecessarily high temperatures can sometimes favor side reactions once the limiting reagent is consumed. | Monitor the reaction closely by TLC/GC-MS and work up the reaction promptly upon completion. |
DOT Visualization: Competing Reaction Pathways
Caption: Sonogashira cross-coupling vs. the competing Glaser homocoupling side reaction.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
-
Sonogashira Coupling: This is the most versatile and widely used method. It involves the palladium-catalyzed cross-coupling of 1-chloro-3-halobenzene (iodo- or bromo- are most common) with a terminal alkyne (often TMS-acetylene followed by deprotection).[2][9] It offers mild conditions and excellent functional group tolerance.[2]
-
Corey-Fuchs Reaction: This two-step sequence transforms 3-chlorobenzaldehyde into the target alkyne.[10][11][12] First, the aldehyde is converted to a 1,1-dibromoalkene, which is then treated with a strong base (like n-butyllithium) to form the terminal alkyne via elimination and metal-halogen exchange.[10][12]
-
Double Dehydrohalogenation: This classic method involves eliminating two equivalents of a hydrogen halide from a suitable precursor, such as a vicinal or geminal dihalide, using a strong base like sodium amide or potassium hydroxide.[13][14] For example, starting from 1-chloro-3-(1,2-dibromoethyl)benzene.
My synthesis uses TMS-acetylene. What is the most reliable protocol for the final deprotection step?
Using a silyl-protected alkyne is an excellent strategy to prevent side reactions at the acidic alkyne proton. The removal of the trimethylsilyl (TMS) group is typically straightforward.
Experimental Protocol: TMS Deprotection
-
Setup: Dissolve the purified TMS-protected alkyne (1.0 eq.) in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF).
-
Reagent Addition: Add a mild base. Potassium carbonate (K₂CO₃, ~1.5 eq.) in methanol is a very common, effective, and economical choice. For sensitive substrates, tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) can be used at 0 °C to room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting this compound is often pure enough for subsequent steps, but can be further purified by column chromatography if needed.
What are the critical safety precautions for this synthesis?
-
Reagent Toxicity: Handle all halogenated aromatic compounds, palladium catalysts, and organic solvents in a well-ventilated fume hood.
-
Strong Bases: Reagents like n-butyllithium (used in the Corey-Fuchs reaction) are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere using proper syringe techniques.
-
Combustibility: this compound is a combustible liquid. Keep it away from ignition sources.
-
Skin Irritation: The product is known to cause skin irritation.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
Technical Support Center: Purification of 1-Chloro-3-ethynylbenzene and its Derivatives
Welcome to the technical support center for the purification of 1-chloro-3-ethynylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both purity and yield.
Introduction: The Challenge of Purifying Aryl Acetylenes
This compound and its derivatives are key building blocks in organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling.[1][2] However, their purification is often non-trivial. The terminal alkyne functionality, while synthetically useful, is also prone to side reactions, including polymerization and oxidative homocoupling (Glaser coupling), especially in the presence of trace metals like copper.[3] Furthermore, impurities from preceding synthetic steps, such as unreacted starting materials or catalyst residues, can co-elute or co-crystallize with the desired product, complicating purification. This guide provides a structured approach to troubleshooting these challenges.
Core Purification Challenges: A Visual Overview
The following diagram illustrates the common challenges and decision points in the purification of this compound and its derivatives.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides in Q&A Format
Section 1: Flash Column Chromatography
Question: I'm running a flash column to purify my this compound derivative, but I'm seeing significant streaking on the TLC plate and poor separation on the column. What's happening and how can I fix it?
Answer: Streaking and poor separation during the chromatography of aryl acetylenes are often due to interactions with the stationary phase or product instability.
-
Causality: The slightly acidic nature of standard silica gel can promote the decomposition or polymerization of the terminal alkyne. The alkyne's C-H bond is weakly acidic, and interactions with silica's silanol groups can lead to issues. Additionally, residual palladium or copper catalysts from a preceding Sonogashira coupling can streak down the column.
-
Troubleshooting Protocol:
-
Neutralize Your Silica: Before preparing your column, pre-treat the silica gel. A common method is to wash the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent). This deactivates the acidic sites on the silica surface.
-
Solvent System Optimization: Start with a non-polar solvent system, like hexanes or petroleum ether, and gradually increase the polarity with a less polar solvent like dichloromethane or diethyl ether. Avoid highly polar protic solvents like methanol unless absolutely necessary, as they can interfere with the separation.
-
Pre-adsorption (Dry Loading): To ensure a tight band at the start of the chromatography, pre-adsorb your crude product onto a small amount of silica gel. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Workup Pre-treatment: Before chromatography, consider washing your crude organic extract with a dilute aqueous solution of ammonium chloride to remove the bulk of the amine base and then with a solution of sodium sulfide to precipitate residual palladium.
-
Question: My product seems to be decomposing on the column, as evidenced by a yellowing of the silica and multiple new spots on the TLC of the collected fractions. How can I prevent this?
Answer: Decomposition on the column is a clear sign of product instability under the chromatographic conditions.
-
Causality: As mentioned, silica gel can be problematic. Additionally, prolonged exposure to air and light during a long column run can lead to oxidative degradation or polymerization.
-
Troubleshooting Protocol:
-
Use Deactivated Silica: Besides base-washing, you can use commercially available deactivated silica gel or even alumina (neutral or basic) as your stationary phase.
-
Speed is Key: Run the column as quickly as possible without sacrificing separation. Use positive pressure ("flash" chromatography) to expedite the process.
-
Solvent Degassing: Degassing your solvents by bubbling nitrogen or argon through them for 10-15 minutes before use can minimize oxidative decomposition.
-
Protect from Light: If your compound is light-sensitive, wrap your column in aluminum foil.
-
Section 2: Vacuum Distillation
Question: I'm trying to purify this compound by vacuum distillation, but the compound appears to be decomposing in the distillation pot. What are the best practices for this?
Answer: this compound has a boiling point of approximately 178-179 °C at atmospheric pressure.[4] High temperatures can induce polymerization. Therefore, distillation must be performed under reduced pressure.
-
Causality: The high temperatures required for atmospheric distillation can easily provide the activation energy for the polymerization of the acetylene moiety.
-
Troubleshooting Protocol:
-
Achieve a Good Vacuum: A good vacuum is essential to lower the boiling point. Aim for a pressure that allows the compound to distill at a pot temperature below 100-120 °C. For this compound, a pressure of around 8.5 mmHg should result in a boiling point of approximately 65 °C.
-
Use a Vigorous Stir Bar or Ebullator: To prevent bumping and ensure smooth boiling, use a magnetic stir bar or a capillary ebullator that introduces a fine stream of inert gas (like nitrogen or argon) into the distillation flask.[5]
-
Add a Polymerization Inhibitor: For particularly sensitive derivatives, adding a small amount of a polymerization inhibitor like hydroquinone to the distillation pot can be beneficial.
-
Short Path Distillation: For small quantities or highly sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the residence time at high temperatures.
-
Section 3: Recrystallization
Question: I am attempting to recrystallize a solid derivative of this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.
-
Causality: This is often due to a poor choice of solvent or cooling the solution too rapidly. The presence of impurities can also disrupt crystal lattice formation.
-
Troubleshooting Protocol:
-
Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aryl acetylenes, common single solvents to try are hexanes, ethanol, or isopropanol.[6]
-
Use a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent in which it is poorly soluble, e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes slightly turbid (cloudy).[7][8] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath to maximize crystal formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.
-
Data Summary Table
| Purification Method | Key Parameters & Typical Values | Common Impurities Removed |
| Flash Chromatography | Stationary Phase: Silica Gel (can be base-washed) Eluent: Hexanes/DCM or Hexanes/EtOAc gradient | Starting materials, polar byproducts, catalyst residues |
| Vacuum Distillation | Pressure: 5-15 mmHg Temperature: 60-100 °C (head temp) | Non-volatile impurities (salts, polymers), high-boiling solvents |
| Recrystallization | Solvent Systems: Hexanes, Ethanol/Water, DCM/Hexanes | Isomeric impurities, impurities with different polarity |
Frequently Asked Questions (FAQs)
Q1: My NMR shows a singlet around 3.1-3.3 ppm for this compound. Is this correct? A1: Yes, the acetylenic proton of terminal aryl acetylenes typically appears in this region of the 1H NMR spectrum. The exact chemical shift can vary slightly depending on the solvent and the other substituents on the aromatic ring.
Q2: I performed a Sonogashira coupling to synthesize a derivative of this compound and I see a byproduct with roughly double the mass of my starting alkyne. What is it? A2: This is very likely the homocoupled dimer of your alkyne (a 1,4-disubstituted 1,3-diyne), which is a common byproduct in Sonogashira reactions, especially if an excess of copper catalyst is used or if oxygen is not rigorously excluded from the reaction.[3] This impurity can often be separated by flash chromatography.
Q3: Is this compound stable for long-term storage? A3: Like many terminal alkynes, this compound can be unstable over long periods. It is best stored in a cool, dark place under an inert atmosphere (e.g., in a refrigerator or freezer, with the container backfilled with argon or nitrogen).[9] Over time, it may discolor (turn yellow or brown) due to gradual polymerization or oxidation. It is advisable to check the purity by GC or NMR before use if it has been stored for an extended period.
Q4: What are the main safety precautions I should take when handling this compound? A4: this compound is a combustible liquid and can cause skin and eye irritation.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid heating it to high temperatures in the presence of air or metals that can catalyze its decomposition.
Q5: Can I use a copper-free Sonogashira coupling to avoid homocoupling byproducts? A5: Yes, copper-free Sonogashira coupling protocols have been developed and can be an effective way to minimize the formation of alkyne dimers.[1] These methods often require specific palladium catalysts and ligands and may need optimization for your specific substrate.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Optimizing reaction conditions for the polymerization of 1-Chloro-3-ethynylbenzene
Welcome to the technical support center for the polymerization of 1-Chloro-3-ethynylbenzene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific polymerization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polymerization of this compound, providing potential causes and actionable solutions based on established principles of substituted acetylene polymerization.
Issue 1: Low Polymer Yield
You're consistently obtaining a low yield of poly(this compound). What are the likely causes and how can you improve it?
A low polymer yield can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Incompatibility: The choice of catalyst is critical for the polymerization of substituted acetylenes.[1][2] Not all transition metal catalysts are effective for every monomer.
-
Solution: Consider screening different catalyst systems. Rhodium(I) complexes, such as [Rh(nbd)Cl]₂, are often highly effective for monosubstituted acetylenes due to their high reactivity and stability in the presence of various functional groups.[2][3] Molybdenum- and tungsten-based catalysts, like WCl₆-Ph₄Sn, are also powerful initiators for the polymerization of acetylenes with halogen groups.[1][4][5]
-
-
Impurities in Monomer or Solvent: Trace impurities, such as water or other protic substances, can deactivate the catalyst or terminate the polymerization chain.
-
Solution: Ensure your this compound monomer and solvents are of high purity and rigorously dried before use. Standard purification techniques like distillation or passing through activated alumina columns are recommended.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the rate of polymerization and catalyst stability.
-
Solution: Experiment with a range of temperatures. Some catalyst systems are more active at elevated temperatures, while others may decompose. Start with literature-reported temperatures for similar phenylacetylene polymerizations and then optimize in a systematic manner.
-
-
Incorrect Monomer-to-Catalyst Ratio: An insufficient amount of catalyst will lead to incomplete monomer conversion. Conversely, an excess of catalyst can sometimes lead to undesirable side reactions.
-
Solution: Systematically vary the monomer-to-catalyst ratio to find the optimal concentration for your specific system.
-
Issue 2: Inconsistent Molecular Weight and Broad Polydispersity Index (PDI)
The molecular weight of your polymer is inconsistent between batches, and the PDI is high, indicating a lack of control over the polymerization.
Achieving a well-defined polymer with a narrow molecular weight distribution is often a key objective. A broad PDI suggests uncontrolled initiation, propagation, or termination steps.
Potential Causes & Solutions:
-
Chain Transfer Reactions: The solvent can act as a chain transfer agent, leading to premature termination of growing polymer chains and a broader molecular weight distribution.[6][7]
-
Solution: Select a solvent with a low chain transfer constant. For radical polymerizations, solvents like benzene or chlorobenzene are often preferred over those like halogenated aliphatic hydrocarbons or THF.[6] For transition metal-catalyzed polymerizations, the choice of solvent can also influence catalyst stability and solubility of the growing polymer.[8][9]
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, resulting in a broad PDI.
-
Side Reactions: Unwanted side reactions can lead to the formation of oligomers or polymers with different structures, broadening the PDI.[11]
-
Solution: Optimize reaction conditions (temperature, concentration) to minimize side reactions. Characterize your polymer thoroughly using techniques like NMR and GPC to identify any unexpected structures.
-
Issue 3: Poor Polymer Solubility
The resulting poly(this compound) has poor solubility in common organic solvents, making characterization and processing difficult.
Poor solubility can be a result of high molecular weight, cross-linking, or strong intermolecular interactions.
Potential Causes & Solutions:
-
High Molecular Weight: Very long polymer chains can lead to insolubility.
-
Solution: Adjust the monomer-to-initiator ratio to target a lower molecular weight. Increasing the initiator concentration will result in shorter polymer chains.
-
-
Cross-linking: Although less common in the polymerization of monosubstituted acetylenes, some catalyst systems or high reaction temperatures might induce cross-linking.
-
Solution: Re-evaluate your catalyst system and reaction conditions. Lowering the reaction temperature may help to prevent side reactions that lead to cross-linking.
-
-
Solvent Choice for Dissolution: The choice of solvent is crucial for dissolving the polymer.
-
Solution: Experiment with a wider range of solvents. Good solvents for substituted polyacetylenes often include toluene, chloroform, and tetrahydrofuran (THF). The principle of "like dissolves like" can be a good starting point; consider the polarity of your polymer.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the polymerization of this compound?
There is no single "best" catalyst, as the optimal choice depends on the desired polymer properties (e.g., molecular weight, stereoregularity). However, transition metal catalysts from both early (e.g., Nb, Ta, Mo, W) and late (e.g., Fe, Ru, Pd, Rh) transition metal series are generally suitable for monosubstituted acetylenes.[2] Rhodium(I) complexes are particularly noteworthy for their ability to facilitate living polymerization, offering excellent control over molecular weight and PDI.[2][3]
Q2: How does the chloro-substituent on the phenyl ring affect the polymerization?
The chloro-substituent is an electron-withdrawing group. This can influence the reactivity of the acetylene monomer and the electronic properties of the resulting polymer. The presence of a halogen can also affect the choice of catalyst, as some catalysts may be sensitive to or react with the halogen.
Q3: What is the expected stereochemistry of the resulting polymer?
The stereochemistry (cis- or trans- configuration of the double bonds in the polymer backbone) is highly dependent on the catalyst system used. For example, Rhodium-based catalysts can often produce stereoregular cis-transoid polymers.[1] In contrast, WCl₆-Ph₄Sn systems have been reported to yield trans-rich poly(phenylacetylene)s.[1]
Q4: Can this polymerization be performed as a living polymerization?
Yes, achieving a living polymerization of this compound is feasible. Rhodium-catalyzed polymerization, in particular, is well-known for its ability to proceed via a living mechanism, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.[2]
Q5: What are the key safety precautions when working with this compound?
This compound is a combustible liquid and causes skin irritation.[13][14] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a cool, well-ventilated place.[13]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Catalyst Screening
| Catalyst System | Co-catalyst/Activator | Solvent | Temperature (°C) | Monomer:Catalyst Ratio |
| [Rh(nbd)Cl]₂ | Triethylamine (TEA) | Toluene or THF | 30 - 60 | 50:1 to 200:1 |
| WCl₆ | Tetraphenyltin (Ph₄Sn) | Toluene | 30 - 80 | 20:1 to 100:1 |
| MoCl₅ | Tetraphenyltin (Ph₄Sn) | Toluene | 30 - 80 | 20:1 to 100:1 |
| (α-diimine)PdMeCl | AgOTf or NaBAF | THF | 25 - 50 | 50:1 to 200:1[10] |
General Polymerization Procedure (Example with Rh-catalyst)
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use freshly distilled and dried solvents. Purify the this compound monomer prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of [Rh(nbd)Cl]₂ and triethylamine in the chosen solvent.
-
Initiation: Add the this compound monomer to the catalyst solution via syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature for the specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing by techniques such as ¹H NMR or GPC.
-
Termination & Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification & Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
Visualizing the Workflow
Caption: Figure 1. General workflow for the polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.tcu.ac.jp [research.tcu.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 3-Chloro-1-ethynylbenzene 97 766-83-6 [sigmaaldrich.com]
Technical Support Center: Storage and Handling of 1-Chloro-3-ethynylbenzene
Welcome to the technical support center for 1-Chloro-3-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. As a terminal arylacetylene, this compound is susceptible to specific degradation pathways, primarily dimerization, if not stored correctly. This document provides an in-depth understanding of the dimerization mechanism and offers robust protocols and troubleshooting advice to prevent its occurrence.
Part 1: Understanding the Problem - The Dimerization Pathway
Q1: What is dimerization and why is this compound prone to it during storage?
A1: Dimerization is an undesired reaction where two molecules of this compound join to form a symmetrical 1,3-diyne byproduct, specifically 1,4-bis(3-chlorophenyl)buta-1,3-diyne. This process consumes your starting material, reduces the yield of your intended reaction, and introduces a significant impurity that can be difficult to remove.
The primary mechanism responsible for this is a well-documented process known as oxidative homocoupling , most notably the Glaser or Hay coupling reaction.[1][2][3][4] This reaction is catalyzed by trace amounts of copper(I) salts and requires an oxidant, which is typically atmospheric oxygen.[3][5][6] The terminal alkyne's acidic proton is abstracted in the presence of a base, forming a copper acetylide intermediate which then undergoes oxidative coupling.[1][7] Therefore, the key triggers for dimerization during storage are exposure to oxygen (air) and contamination with trace metals (especially copper) .
Caption: Glaser-Hay oxidative dimerization pathway.
Part 2: Recommended Storage Protocol
To maintain the integrity of this compound, a multi-faceted approach to storage is required, focusing on the exclusion of oxygen, light, and catalytic contaminants. Adherence to this protocol is critical for preventing dimerization.
Core Storage Parameters
This table summarizes the essential storage conditions and the scientific rationale behind each recommendation.
| Parameter | Recommendation | Rationale (Causality) |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Excludes atmospheric oxygen, the primary oxidant required for the Glaser-Hay oxidative coupling reaction, thereby preventing the dimerization cascade from initiating.[6][8][9] |
| Temperature | ≤15°C (Cool, Dark Place). For long-term storage (>6 months), -20°C is preferred. | Reduces the kinetic rate of any potential degradation reactions. While dimerization is primarily oxidative, lower temperatures universally slow down chemical processes.[9][10] |
| Container | Amber Glass Vial or Bottle with a PTFE-lined Septum Cap | Amber glass protects the compound from light, which can catalyze degradation.[11] Glass and PTFE are inert and prevent leaching of metallic or organic contaminants that could catalyze dimerization.[12] |
| Purity | Use high-purity grade material in scrupulously clean containers. | Minimizes the presence of residual metal catalysts (e.g., copper, palladium) from the synthesis process, which are known to actively promote alkyne homocoupling.[13][14] |
Step-by-Step Storage Procedure
-
Preparation: Before opening the primary container, allow it to warm to ambient room temperature. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the compound and the storage atmosphere.[9]
-
Inert Gas Purge: Work in a fume hood. Carefully open the container and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces the air and any moisture.
-
Aliquoting (If Necessary): If you need to take a sample, do so using clean, dry glass or stainless-steel syringes or pipettes. Do not use plastic tips with the neat organic liquid.[12] After taking your sample, re-purge the headspace with inert gas.
-
Sealing: Securely seal the container with a PTFE-lined cap. For septum vials, ensure the septum is in good condition. If using parafilm as a secondary seal, wrap it securely around the cap-bottle interface.
-
Storage: Place the sealed container in a designated cool, dark location (e.g., a refrigerator or freezer set to the recommended temperature), away from heat sources and direct light.[9][10]
Part 3: Troubleshooting Guide
Q2: I suspect my sample of this compound has dimerized. How can I confirm this?
A2: The presence of the 1,4-bis(3-chlorophenyl)buta-1,3-diyne dimer can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method. You will observe a new, later-eluting peak corresponding to the dimer, which has a molecular weight of 271.15 g/mol (for C₁₆H₈Cl₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic terminal alkyne proton peak (a singlet) will decrease in integration value relative to the aromatic protons. New, distinct aromatic signals corresponding to the symmetrical dimer will appear.
-
Visual Inspection: While not definitive, significant dimerization may sometimes lead to the formation of solid precipitates or a noticeable color change. The pure compound is a clear colorless to yellow liquid.[10]
Q3: My analysis confirms dimerization. What went wrong and what should I do now?
A3: Dimerization is a clear indicator of a breach in the storage protocol.
-
Root Cause Analysis:
-
Atmosphere Exposure: The most likely cause is repeated or prolonged exposure to air. This can happen if the container seal is faulty, the inert gas blanket was insufficient, or the vial was opened frequently without proper re-purging.
-
Contamination: The container may have been contaminated with trace metals. Consider if the vial was new and clean, or if any spatulas, syringes, or other tools used were a source of contamination.
-
Improper Temperature/Light: While less likely to be the sole cause for this specific reaction, storage at elevated temperatures or in direct light can accelerate general degradation.
-
-
Corrective Actions:
-
Purification: If the level of dimer is unacceptable for your application, the material must be purified. Column chromatography or vacuum distillation are viable methods.
-
Implement Strict Storage: Immediately transfer the purified material into a new, clean, amber glass container following the step-by-step storage protocol outlined in Part 2. Ensure a robust inert gas seal.
-
Review Handling Practices: Educate all lab personnel on the sensitivity of terminal alkynes and the critical importance of maintaining an inert atmosphere during handling and storage.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use nitrogen instead of argon for the inert atmosphere?
-
A: Yes. Dry nitrogen is a perfectly acceptable and more economical alternative to argon for providing an inert storage atmosphere. The key is to ensure the gas is dry and effectively displaces the oxygen.
-
-
Q: Is it necessary to store this compound in a freezer (-20°C)?
-
A: For short-term storage (weeks to a few months), storing at room temperature in a dark place under an inert atmosphere is generally sufficient.[10] However, for long-term archival storage (>6 months), storing at -20°C is highly recommended as it significantly slows all potential degradation pathways.[9]
-
-
Q: My this compound has a slight yellow tint. Is it still usable?
-
Q: What are the primary safety hazards associated with this compound?
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling | springerprofessional.de [springerprofessional.de]
- 5. An Aromatic Glaser-Hay Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. chembk.com [chembk.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. This compound - Starshinechemical [starshinechemical.com]
- 16. angenechemical.com [angenechemical.com]
- 17. esschemco.com [esschemco.com]
Troubleshooting guide for incomplete reactions of 1-Chloro-3-ethynylbenzene
Technical Support Center: 1-Chloro-3-ethynylbenzene
A Senior Application Scientist's Guide to Overcoming Incomplete Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. As Senior Application Scientists, we understand that an incomplete reaction can be a significant roadblock. This document provides in-depth troubleshooting strategies, grounded in mechanistic principles, to help you diagnose and resolve common issues encountered during the chemical transformation of this compound, with a primary focus on its most prevalent application: the Sonogashira cross-coupling reaction.
Troubleshooting Guide: Incomplete Sonogashira Coupling
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but the lower reactivity of aryl chlorides compared to bromides or iodides presents unique challenges.[1][2] An incomplete reaction, where starting material remains after the expected reaction time, is a frequent obstacle. This guide provides a systematic approach to identifying and solving the root cause.
Question: My Sonogashira reaction with this compound is not going to completion. What are the most critical factors to investigate first?
Answer: When facing an incomplete Sonogashira coupling, a systematic evaluation of the reaction components and conditions is essential. The three most critical areas to investigate are the integrity of your catalytic system, the quality of your reagents, and the rigor of your reaction setup. Often, the issue lies in a combination of subtle factors rather than a single glaring error.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for incomplete Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black? Does this mean the reaction has failed?
A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[3] The active catalyst in the Sonogashira cycle is a soluble Pd(0) species. When this species is oxidized or becomes unstable, it precipitates out of solution as inactive metallic palladium.
-
Causality: This is often caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[3][4] While it signals a problem with catalyst stability, it doesn't always mean total reaction failure, as enough catalyst may remain in solution for a slow conversion.
-
Solution: The best course of action is prevention. Ensure a rigorously inert atmosphere using a glovebox or proper Schlenk techniques.[4] Using high-purity, anhydrous reagents and solvents is also critical.[3] If palladium black forms early in the reaction, the yield will likely be very low.
Q2: I observe significant formation of a byproduct from the self-coupling of my alkyne. How can I prevent this?
A: This side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3]
-
Mechanism: Copper acetylides, key intermediates in the copper co-catalyzed Sonogashira cycle, can undergo oxidative dimerization to form a 1,3-diyne.
-
Prevention Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Rigorous degassing of all solvents and reagents is the most effective preventative measure.[3][5]
-
Reduce Copper Loading: Using the minimum effective amount of CuI can disfavor the bimolecular homocoupling pathway relative to the cross-coupling pathway.
-
Switch to Copper-Free Conditions: Copper-free Sonogashira protocols have been developed specifically to avoid this issue.[6] These reactions often require specific ligands and may need higher temperatures but can provide cleaner product profiles.
-
Q3: this compound is much less reactive than its bromo- or iodo-analogs. How must I adjust my protocol to compensate?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] The C-Cl bond is significantly stronger, making the rate-limiting oxidative addition step of the catalytic cycle much more challenging.[1][2]
-
Key Adjustments:
-
Advanced Catalysts: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Buchwald ligands) are designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[7] Using a pre-formed catalyst complex (e.g., Pd-XPhos-G3) can also improve consistency and activity.[7]
-
Higher Temperatures: Reactions involving aryl chlorides almost always require elevated temperatures (typically 80-120 °C) to overcome the activation energy of C-Cl bond cleavage.[8][9]
-
Choice of Base and Solvent: A suitable base is crucial. While amine bases like triethylamine or diisopropylamine are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ are often more effective for less reactive aryl chlorides.[10][11] The solvent must be stable at the required temperature; common choices include toluene, dioxane, or DMF.
-
| Parameter | Aryl Iodide/Bromide | Aryl Chloride (e.g., this compound) | Rationale |
| Temperature | Room Temp to 80 °C | 80 °C to 120 °C+ | Higher energy is needed to break the stronger C-Cl bond.[2] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands | Bulky, electron-donating ligands promote the difficult oxidative addition step.[7] |
| Ligand | PPh₃ (often sufficient) | XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) | These ligands stabilize the Pd(0) center and accelerate C-Cl bond activation.[7] |
| Base | Et₃N, DIPEA | Cs₂CO₃, K₃PO₄, K₂CO₃ | Stronger bases can play a role in catalyst activation and turnover with challenging substrates.[10] |
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling for this compound
This protocol is a robust starting point for coupling aryl chlorides, incorporating best practices to mitigate common failure modes.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(XPhos)G3, 2 mol%), the phosphine ligand if not using a pre-catalyst (e.g., XPhos, 4 mol%), copper(I) iodide (CuI, 4 mol%), and a strong inorganic base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and rigorously purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the terminal alkyne coupling partner (1.2 - 1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the gold standard for removing dissolved oxygen, which is detrimental to catalyst stability and promotes alkyne homocoupling.[5]
-
Freeze: Place the Schlenk flask containing the solvent in a bath of liquid nitrogen. Swirl the flask to freeze the solvent as a thin layer on the walls, maximizing the surface area.
-
Pump: Once the solvent is completely frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You will often see bubbles of dissolved gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with inert gas (argon or nitrogen).
Mechanistic Insight: The Sonogashira Catalytic Cycles
Understanding the mechanism highlights the critical role of each component and informs troubleshooting. The reaction involves two interconnected catalytic cycles.[1][12]
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 11. ijnc.ir [ijnc.ir]
- 12. mdpi.com [mdpi.com]
Catalyst deactivation in reactions involving 1-Chloro-3-ethynylbenzene
Answering the user's request.## Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Chloro-3-ethynylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions, particularly the Sonogashira coupling, involving this compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, presents a specific set of challenges. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times), which can accelerate catalyst deactivation pathways.[1] This guide will help you navigate these challenges to achieve robust and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Reaction is Sluggish, Stalls, or Fails to Reach Completion
This is the most common symptom of catalyst deactivation. A reaction that starts but then slows down or stops completely indicates that the concentration of the active catalytic species is diminishing over time.[2]
Possible Cause A: Palladium Black Formation
-
What it is: The active, soluble Pd(0) catalyst aggregates into inactive, insoluble palladium metal, which often appears as a black precipitate ("palladium black").[2] This is a primary deactivation pathway, especially at elevated temperatures.
-
Why it happens: The coordinatively unsaturated Pd(0) species, which is essential for oxidative addition, is unstable. If not properly stabilized by ligands, these species can collide and agglomerate.
-
Solutions:
-
Optimize Ligand Choice & Ratio: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[3][4] These ligands form stable complexes with Pd(0), preventing aggregation while still allowing for reactivity. An insufficient ligand-to-metal ratio can leave the palladium center exposed; consider using a slight excess of the ligand (e.g., 2.2:1 L:Pd).[3]
-
Control Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Higher temperatures significantly accelerate the rate of Pd(0) agglomeration.[3]
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium oxides and eventually palladium black.[3] Rigorous degassing of solvents and maintaining a positive pressure of argon or nitrogen is critical.
-
Possible Cause B: Inefficient Oxidative Addition
-
What it is: The first and often rate-limiting step of the catalytic cycle—the insertion of the Pd(0) catalyst into the aryl-chlorine bond—is slow.[1] This can be mistaken for catalyst deactivation.
-
Why it happens: The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, making it more challenging for the electron-rich Pd(0) center to break.
-
Solutions:
-
Select an Appropriate Catalyst System: Catalyst systems known for activating aryl chlorides are essential. This again points to the use of bulky, electron-rich ligands that promote the formation of the highly reactive, low-coordinate Pd(0) species necessary for this difficult step.[4][5]
-
Use a Suitable Pre-catalyst: While many Pd(0) and Pd(II) sources work, pre-catalysts that reliably generate the active monoligated Pd(0) species in situ can be advantageous.[6]
-
Issue 2: Significant Formation of Homocoupled Alkyne Byproduct
You observe the formation of 1,4-bis(3-chlorophenyl)buta-1,3-diyne, the product of two molecules of this compound coupling together (Glaser coupling).
-
What it is: A common side reaction in Sonogashira couplings, where the terminal alkyne couples with itself instead of the aryl halide.[7]
-
Why it happens: This side reaction is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[8][9] The copper acetylide intermediate can undergo oxidative dimerization.
-
Solutions:
-
Minimize Oxygen: As with preventing palladium black, a strictly anaerobic environment is crucial to suppress copper-mediated homocoupling.[8]
-
Reduce Copper Loading: While Cu(I) accelerates the reaction, using a high loading can favor homocoupling. Titrate the amount of CuI to find a balance between reaction rate and byproduct formation.
-
Consider "Copper-Free" Sonogashira Conditions: In many cases, especially with modern, highly active palladium/ligand systems, the copper co-catalyst is not necessary.[1] The reaction may be slower but will be free of the homocoupling byproduct. This is often the preferred method in pharmaceutical process development to avoid copper contamination.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in a Sonogashira reaction?
A1: The main deactivation pathways are:
-
Aggregation: Formation of inactive palladium black from the active Pd(0) species.[10]
-
Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides (if oxygen is present) or undergo other decomposition pathways, stripping the palladium center of its stabilizing ligand.[11]
-
Reduction to inactive species: In some cases, the catalyst can be reduced to an inactive state that is resistant to re-entering the catalytic cycle.[12]
-
Product Inhibition: While less common, the conjugated product could potentially coordinate to the palladium center and slow down turnover.[2]
Q2: How do I choose the right ligand for coupling with an aryl chloride like this compound?
A2: The ligand is critical for success. You need a ligand that can stabilize the Pd(0) catalyst to prevent decomposition while also being labile enough to allow the reaction to proceed. For challenging aryl chlorides, the best choices are typically bulky and electron-rich ligands.[3][4]
| Ligand Class | Examples | Advantages | Considerations |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for aryl chlorides, promote fast oxidative addition, thermally stable. | Can be expensive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, form highly stable complexes, excellent for aryl chlorides. | Can sometimes be too strongly binding, slowing reductive elimination. |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive, widely available. | Generally poor performance for aryl chlorides; requires higher temperatures, leading to deactivation.[6] |
Q3: Can I "reactivate" a catalyst that has deactivated in the reaction flask?
A3: In-situ reactivation is generally not practical or reliable in a synthesis lab. Deactivation pathways like palladium black formation are largely irreversible under typical reaction conditions. However, understanding deactivation can inform strategies for prevention. For heterogeneous catalysts, ex-situ regeneration is sometimes possible. For instance, palladium nanoparticles that have been deactivated by reduction can sometimes be re-oxidized back to an active Pd(II) state using an oxidant like benzoquinone, though this is an advanced technique requiring careful study.[12]
Q4: What are the visible signs of catalyst deactivation?
A4: Key indicators include:
-
A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black).[13]
-
The reaction stalling, as monitored by TLC, GC, or LC-MS.[13]
-
An increase in the formation of byproducts, such as from homocoupling.
Key Experimental Protocols
Protocol 1: General Procedure for a Robust Sonogashira Coupling
This protocol incorporates best practices to minimize catalyst deactivation.
-
Reaction Setup: In a flame-dried Schlenk flask, add the aryl partner (e.g., this compound, 1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 mmol), followed by the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Copper Co-catalyst (Optional): If using a copper-free protocol, skip this step. Otherwise, add CuI (0.02 mmol, 2 mol%) at this stage.
-
Alkyne Addition: Add the terminal alkyne partner (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Protocol 2: Analysis of a Deactivated Catalyst
If you isolate a black precipitate and wish to confirm it is palladium black:
-
Isolation: Under an inert atmosphere, allow the black solid to settle. Carefully remove the supernatant liquid via cannula filtration.[3]
-
Washing: Wash the solid sequentially with the reaction solvent (e.g., toluene) and a more volatile solvent (e.g., hexane) to remove organic residues. Dry the solid under vacuum.
-
Characterization (Advanced):
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Digest a known mass of the solid in aqua regia to determine the palladium content, confirming it is the precipitated catalyst.[3]
-
Transmission Electron Microscopy (TEM): Can be used to visualize the aggregated nanoparticles.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the oxidation state of the palladium (typically Pd(0) in palladium black).[15]
-
Visualizing Deactivation Pathways
The following diagrams illustrate the key catalytic cycle and the points where deactivation can occur.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gessnergroup.com [gessnergroup.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Scaling up the synthesis of 1-Chloro-3-ethynylbenzene from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 1-Chloro-3-ethynylbenzene
A Senior Application Scientist's Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to a pilot plant. Our focus is on robust, scalable, and safe methodologies, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your process development.
Part 1: Strategic & Safety Considerations
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most industrially viable route is a two-step process commencing with a Sonogashira cross-coupling reaction, followed by a deprotection step.[1][2] This approach avoids the direct use of highly hazardous and difficult-to-handle acetylene gas.
-
Sonogashira Coupling: An appropriately substituted halobenzene (e.g., 1-chloro-3-iodobenzene) is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA). This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1][3]
-
Deprotection: The resulting silyl-protected intermediate, (3-chlorophenyl)(trimethylsilyl)acetylene, is then treated with a mild base or a fluoride source to cleave the silicon-carbon bond, yielding the terminal alkyne product.[4][5]
This strategy is favored for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the necessary building blocks.[1][6]
Q2: What are the primary safety hazards to consider during scale-up?
A2: There are three primary areas of concern:
-
Reagents:
-
Solvents: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are flammable and corrosive. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Catalysts: Palladium catalysts, while used in small quantities, are expensive and must be recovered. Copper salts can be toxic.
-
Alkyne Reagents: While TMSA is safer than acetylene gas, terminal alkynes can form explosive metal acetylides, especially with copper. It is critical to ensure the reaction mixture remains properly quenched and is not exposed to incompatible metals.[7][8]
-
-
Reaction Exotherms: The Sonogashira coupling can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, reducing passive heat dissipation. The rate of addition of reagents must be carefully controlled, and a robust reactor cooling system is mandatory to prevent thermal runaway.
-
Product Handling: The final product, this compound, and related compounds can be irritants.[9] Chronic exposure to chlorinated aromatic compounds may also pose health risks.[10] Always handle the material in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][11]
Q3: Which aryl halide should I choose as a starting material for pilot-scale synthesis?
A3: The choice depends on a balance of reactivity and cost.
-
1-Chloro-3-iodobenzene: This is the most reactive and ideal for initial lab and pilot-scale runs to establish the process. The C-I bond undergoes oxidative addition to the palladium catalyst much more readily than C-Br or C-Cl bonds.
-
1-Bromo-3-chlorobenzene: A good compromise between reactivity and cost. It is significantly cheaper than the iodo-analogue but may require slightly higher temperatures or more active catalyst systems.[12]
-
1,3-Dichlorobenzene: This is the most cost-effective starting material but also the least reactive. Coupling directly from an aryl chloride requires more specialized and expensive catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and may require higher temperatures, making it a target for a highly optimized, cost-driven manufacturing process rather than initial scale-up.[13]
For initial pilot runs, starting with 1-chloro-3-iodobenzene is recommended to minimize process development time and risk.
Part 2: Troubleshooting the Sonogashira Coupling Reaction
Q4: My coupling reaction has stalled with significant starting material remaining. What are the likely causes?
A4: Stalled reactions are common and can usually be traced to one of several factors. Use the following logic to troubleshoot:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low Sonogashira coupling yield.
-
Catalyst Inactivation: The most common culprit is oxygen. The active Pd(0) species is readily oxidized to inactive Pd(II). Ensure your solvents and the reactor headspace are rigorously deoxygenated via nitrogen/argon sparging or freeze-pump-thaw cycles.[14] The copper(I) iodide co-catalyst is also sensitive to oxidation; it should be an off-white powder, not green or brown.
-
Insufficient Temperature: While aryl iodides can react at room temperature, aryl bromides often require heating (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[15]
-
Poor Reagent Quality: Water in solvents or the amine base can negatively impact the reaction. Use anhydrous solvents and high-purity amines.
-
Inefficient Mixing: In a large pilot reactor, inefficient stirring can lead to localized concentration gradients and "dead zones," effectively stalling the reaction in parts of the vessel. Ensure the agitator is appropriately sized and operated for the batch volume.
Q5: I'm observing a significant amount of a side product, likely from homocoupling of the alkyne (Glaser coupling). How can this be minimized?
A5: Glaser homocoupling is a copper-catalyzed dimerization of the terminal alkyne. While you are using a protected alkyne (TMSA), some in-situ deprotection can occur, leading to this byproduct.
-
Minimize Oxygen: This side reaction is often promoted by oxygen. Rigorous degassing is the first line of defense.[14]
-
Control Copper Concentration: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Consider Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols have been developed. These often require stronger bases and may use palladium nanoparticles or specialized ligands, but they completely eliminate the Glaser pathway.[16]
-
Order of Addition: Adding the alkyne slowly to the mixture of the aryl halide and catalyst can help maintain a low concentration of the alkyne, disfavoring the second-order homocoupling reaction.
Q6: My reaction mixture is turning black, and I see precipitated solids (palladium black). What's happening?
A6: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive. This is often caused by:
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Ligand Dissociation: The phosphine ligands stabilize the palladium nanoparticles. If the ligands are degraded or if the catalyst concentration is too high, precipitation can occur.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some users report that THF can be more problematic than other solvents like DMF or dioxane/amine mixtures.[17] Ensure your solvent is of high quality and appropriate for the specific ligand system you are using.
Part 3: Deprotection, Work-up, and Purification
Q7: The deprotection of the TMS group is sluggish or incomplete. What can I do?
A7: The standard method is using potassium carbonate in methanol.[4] If this is slow:
-
Increase Stoichiometry: Ensure you are using at least a catalytic amount of base; sometimes, increasing to 1.0-2.0 equivalents can drive the reaction to completion.
-
Solvent Ratio: Ensure enough methanol is present to facilitate the reaction. A co-solvent like THF can be used to improve the solubility of the silylated intermediate.
-
Alternative Reagents: If base-sensitive functional groups are not a concern, a stronger base like sodium hydroxide can be used. For highly sensitive substrates, tetrabutylammonium fluoride (TBAF) in THF is a very effective, albeit more expensive, alternative.[5]
Q8: How can I efficiently remove residual palladium and copper from my product at pilot scale?
A8: Metal contamination is a critical issue, especially for pharmaceutical intermediates.
-
Aqueous Washes: A simple aqueous wash (e.g., with dilute ammonium hydroxide or an EDTA solution) can remove a significant portion of the water-soluble metal salts.
-
Filtration: After the initial washes, filtering the organic solution through a pad of celite or silica can remove precipitated palladium black.
-
Metal Scavengers: For achieving very low ppm levels of residual metals, specialized metal scavengers are highly effective. These are functionalized silica gels or polymers that selectively bind to palladium and copper.[18] The product solution is simply stirred with the scavenger for a few hours and then filtered. Common scavengers include those with thiol or amine functionalities.[18]
Q9: What is the best method for final purification of this compound at scale?
A9: The product is a liquid at room temperature (b.p. 178-179 °C).[19]
-
Vacuum Distillation: This is the most effective and scalable method for purifying a liquid product of this boiling point. It will efficiently separate the product from non-volatile impurities like residual catalyst, salts, and high-molecular-weight byproducts.
-
Silica Gel Chromatography: While essential for lab-scale purification, large-scale column chromatography is expensive, solvent-intensive, and generally avoided in pilot plants unless absolutely necessary. It is better to optimize the reaction and work-up to minimize impurities that would require chromatographic separation.
Experimental Protocols & Data
Overall Synthetic Workflow
Caption: Scalable two-step synthesis of this compound.
Protocol 1: Lab-Scale Synthesis (10 g)
-
Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-chloro-3-iodobenzene (10.0 g, 41.9 mmol), PdCl₂(PPh₃)₂ (294 mg, 0.42 mmol, 1 mol%), and CuI (80 mg, 0.42 mmol, 1 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent/Reagent Addition: Add anhydrous THF (50 mL) and anhydrous triethylamine (50 mL). Begin stirring and sparge the solution with a subsurface stream of nitrogen for 15 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (5.1 g, 52.4 mmol, 1.25 equiv) via syringe.
-
Reaction: Heat the mixture to 50 °C and monitor by HPLC or TLC until consumption of the aryl iodide is complete (<1% remaining, typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (3-chlorophenyl)(trimethylsilyl)acetylene.
-
Deprotection: Dissolve the crude intermediate in methanol (100 mL). Add potassium carbonate (5.8 g, 41.9 mmol, 1.0 equiv) and stir at room temperature for 2-4 hours, monitoring by TLC/HPLC.
-
Final Work-up: Once deprotection is complete, remove most of the methanol in vacuo. Add water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude oil by silica gel chromatography to yield pure this compound.
Protocol 2: Pilot-Scale Considerations (1 kg)
-
Reactor: Use a glass-lined or stainless steel reactor with temperature control (heating/cooling jacket) and a mechanical agitator. Ensure all equipment is properly grounded.
-
Inerting: Instead of vacuum/backfill, use a continuous nitrogen purge of the reactor headspace. Sparge all solvents with nitrogen in their charging vessels before addition.
-
Reagent Addition: Add solvents and the aryl halide to the reactor first. Add the solid catalysts. For the alkyne, use a dosing pump for controlled addition over 30-60 minutes to manage the exotherm.
-
Work-up: Perform aqueous washes directly in the reactor. Use a filter press for the celite filtration.
-
Purification: After work-up and solvent removal, charge the crude product to a separate distillation vessel for purification by vacuum distillation.
Data Summary: Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Aryl Halide | 1-Chloro-3-iodobenzene | 1-Chloro-3-iodobenzene or 1-Bromo-3-chlorobenzene | Cost reduction at scale is a primary driver. |
| Catalyst Loading | 1 mol% Pd, 1 mol% Cu | 0.1 - 0.5 mol% Pd, 0.2 - 1 mol% Cu | Lowering catalyst loading reduces cost and metal waste. |
| Solvent Volume | ~10 mL / g | ~5-7 mL / g | Increased concentration improves reactor throughput. |
| Alkyne Addition | All at once | Metered addition over 1 hr | Control of reaction exotherm. |
| Reaction Time | 4-6 hours | 6-10 hours | Slower addition and mixing dynamics can increase time. |
| Purification | Chromatography | Vacuum Distillation | Scalability, cost, and solvent efficiency. |
| Expected Yield | 80-90% | 75-85% | Yields are typically slightly lower on scale-up. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103755530A - Method for synthesizing aryl acetylene - Google Patents [patents.google.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. (Chloroethynyl)benzene | C8H5Cl | CID 137029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chempanda.com [chempanda.com]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. silicycle.com [silicycle.com]
- 19. chembk.com [chembk.com]
Removing impurities from commercially sourced 1-Chloro-3-ethynylbenzene
Technical Support Center: Purification of 1-Chloro-3-ethynylbenzene
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of commercially sourced this compound (also known as 3-Chlorophenylacetylene). Ensuring the high purity of this reagent is critical for the success of subsequent reactions, such as cross-coupling, cycloadditions, and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial grades of this compound can contain several types of impurities stemming from its synthesis, handling, or storage. These often include:
-
Residual Solvents: Solvents used in the final steps of synthesis or purification (e.g., toluene, hexanes, triethylamine).
-
Starting Material Carryover: Unreacted precursors, such as 1-chloro-3-ethylbenzene.[1][2]
-
Reaction Byproducts: Homocoupled diynes (Glaser coupling byproducts) or products from incomplete reactions.
-
Polymerized Material: Arylacetylenes can be susceptible to polymerization, especially when exposed to heat, air, or certain metals.[3][4] This often presents as a dark, viscous, or solid material.
-
Oxidation Products: Exposure to air can lead to the formation of various oxidized species.
Q2: How can I quickly assess the purity of my this compound sample?
A multi-faceted approach is recommended for a reliable purity assessment:
-
Thin-Layer Chromatography (TLC): This is a fast and effective initial check. Using a nonpolar mobile phase (e.g., hexanes with 1-2% ethyl acetate), the pure product should appear as a single, well-defined spot. Impurities will present as additional spots, often with lower Rf values if they are more polar.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The terminal alkyne proton (≡C-H) should appear as a sharp singlet around 3.0 ppm.[5] The aromatic protons will show a distinct splitting pattern. The absence of signals corresponding to ethyl groups or other unexpected aliphatic protons is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities. It can quantify the purity and help identify the mass of unknown contaminants.
Q3: What are the primary safety precautions when handling this compound?
This compound is a combustible liquid that causes skin and serious eye irritation.[6][7] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
-
Inert Atmosphere: Due to its sensitivity to air and potential for oligomerization, it is best practice to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dark, and well-ventilated place, away from heat sources and open flames.[9]
Troubleshooting and Purification Guide
This section addresses specific issues encountered during the purification of this compound.
Issue 1: My sample is a dark yellow or brown liquid, suggesting decomposition or polymerization.
Cause: The color is likely due to the presence of polymerized or oxidized oligomeric impurities. These impurities are typically more polar than the desired product.
Solution: Flash column chromatography is the most effective method for removing these colored, polar impurities.
Workflow for Removing Polar Impurities
Caption: Workflow for purification via flash chromatography.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and pack a glass column.
-
Sample Loading: It is highly recommended to "dry load" the sample. Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add silica gel (approximately 2-3 times the mass of your crude product) to this solution. Remove the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes.[10] The nonpolar product will travel down the column while the highly polar, colored impurities will remain strongly adsorbed at the top of the silica gel.
-
Monitoring: Monitor the fractions using TLC. The desired product should have an Rf of approximately 0.3-0.4 in 100% hexanes.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry under high vacuum to remove any residual solvent.
Issue 2: NMR analysis shows a persistent, nonpolar impurity with a similar structure.
Cause: This is often a starting material, such as 1-chloro-3-ethylbenzene, or a related byproduct from the synthesis. These impurities have very similar polarities to the target compound, making separation by standard chromatography challenging.
Solution: Vacuum distillation is the preferred method for separating compounds with close boiling points.
Key Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 136.58[6][11] | 178-179 (lit.)[11][12], 72 / 15 mmHg |
| 1-Chloro-3-ethylbenzene | 140.61[1] | ~181 (predicted) |
Detailed Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Heat the distillation flask using a heating mantle with a magnetic stirrer. Gentle, even heating is critical to prevent bumping and decomposition.
-
Vacuum: Slowly apply vacuum to the system. For this compound, a pressure of around 15 mmHg should allow for distillation at a manageable temperature (~72 °C).
-
Fraction Collection: Collect the distillate fractions. Discard the initial forerun, which may contain more volatile impurities. Collect the main fraction boiling at a constant temperature.
-
Stability: Arylacetylenes can be thermally sensitive.[3][13] Do not overheat the distillation pot, and do not distill to complete dryness, as this can concentrate potentially unstable residues.
Issue 3: The sample appears pure by NMR and TLC, but gives low yields in subsequent sensitive reactions (e.g., palladium-catalyzed coupling).
Cause: The sample may be contaminated with trace amounts of polar impurities, such as amines (e.g., triethylamine from a Sonogashira reaction workup) or water, which can poison catalysts or interfere with reactions.
Solution: A simple liquid-liquid extraction or a silica plug can effectively remove these trace polar contaminants.
Workflow for Final Polish
Caption: Liquid-liquid extraction workflow for trace impurity removal.
Detailed Protocol: Aqueous Wash
-
Dissolution: Dissolve the this compound in a nonpolar organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and extract any basic amine impurities into the aqueous layer.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a saturated sodium chloride solution (brine) to facilitate phase separation and remove residual water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
References
- 1. 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]
- 3. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 4. scispace.com [scispace.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Starshinechemical [starshinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. chembk.com [chembk.com]
- 12. 3-Chloro-1-ethynylbenzene 97 766-83-6 [sigmaaldrich.com]
- 13. Alkyne - Wikipedia [en.wikipedia.org]
Enhancing the stability of 1-Chloro-3-ethynylbenzene in solution
Here is the technical support center for enhancing the stability of 1-Chloro-3-ethynylbenzene in solution.
Technical Support Center: this compound
A Guide to Enhancing Solution Stability and Troubleshooting Common Issues
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a terminal aryl acetylene, this compound offers unique reactivity but also presents stability challenges that can impact experimental reproducibility and success.[1][2] This document provides in-depth, field-proven insights into the causes of its degradation and offers practical, validated protocols to enhance its stability in solution.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is happening?
A1: The discoloration is a primary indicator of degradation, most commonly due to oligomerization or polymerization.[3] The ethynyl group (C≡CH) is highly reactive and can undergo self-addition reactions, especially when exposed to heat, light, or trace metal catalysts.[4] This process creates conjugated polyene structures, which absorb visible light and thus appear colored. Oxidation of the molecule can also contribute to color formation.
Q2: I've observed a solid precipitate forming in my stock solution over time. What is this substance?
A2: Precipitate formation is typically a result of advanced polymerization, where oligomers grow into insoluble polymer chains.[3] Another, more hazardous possibility, is the formation of metal acetylides. Terminal alkynes have an acidic proton on the sp-hybridized carbon, which can be abstracted by bases or react with certain metal ions (notably Cu+, Ag+, Hg2+) to form insoluble and potentially explosive metal acetylides.[5][6] It is critical to avoid contamination with these metals, which can be leached from spatulas, fittings, or impure reagents.
Q3: What are the primary chemical pathways through which this compound degrades in solution?
A3: There are three main degradation pathways you must be aware of:
-
Polymerization: This is the most common pathway. It can be initiated by heat, UV light (photopolymerization), or the presence of radical initiators or metal catalysts. The reaction involves the linking of monomer units to form long-chain polymers.[7][8]
-
Oxidation: In the presence of atmospheric oxygen, the molecule can undergo oxidation, particularly at the electron-rich triple bond, leading to the formation of various oxygenated species like carboxylic acids or ketones after rearrangement.[9]
-
Photochemical Decomposition: The chloroaromatic ring is susceptible to photochemical degradation. UV light can induce cleavage of the carbon-chlorine bond, generating highly reactive radical species that can initiate polymerization or react with the solvent.[10][11]
Q4: How do environmental factors like temperature, light, and atmospheric oxygen affect the stability of my solution?
A4: These factors are critical drivers of degradation.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including polymerization. Storing solutions at elevated temperatures (e.g., on a lab bench in direct sunlight) will significantly accelerate degradation.
-
Light: UV light provides the energy to initiate photochemical reactions, such as C-Cl bond cleavage and radical polymerization.[10] Amber glass vials or vials wrapped in aluminum foil are essential for storage.
-
Oxygen: Atmospheric oxygen is a diradical that can initiate and participate in radical-mediated degradation pathways. Degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is a key stabilization strategy.
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments.
| Observed Issue | Potential Cause(s) | Diagnostic Steps | Recommended Solutions |
| Solution Discoloration (Yellow → Brown) | 1. Oligomerization/Polymerization2. Oxidation | 1. Visually inspect for color change against a white background.2. Run a UV-Vis spectrum to check for new absorbance bands at longer wavelengths.3. Analyze a sample via GC-MS or LC-MS to identify higher molecular weight species. | 1. Prepare Fresh: Discard the old solution and prepare a new one using purified, degassed solvent.2. Inert Atmosphere: Use Schlenk techniques or a glovebox to handle the compound and prepare solutions under nitrogen or argon.3. Add Inhibitor: Add a radical inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone at a low concentration (e.g., 50-100 ppm) to the stock solution. |
| Precipitate Formation | 1. Insoluble Polymer2. Metal Acetylide Formation (Hazardous!) | 1. Safety First: If contamination with copper, silver, or other heavy metals is suspected, handle the precipitate with extreme care as it may be shock-sensitive. Do not scrape or apply friction.[6]2. Carefully filter a small aliquot of the solution through a PTFE filter. Analyze the filtrate for purity via GC or NMR.3. If safe, analyze the solid by FTIR to look for the disappearance of the ≡C-H stretch (~3300 cm⁻¹) and the appearance of polymer backbone signals. | 1. Avoid Incompatible Metals: Use only high-quality stainless steel, glass, or PTFE equipment. Avoid brass or bronze fittings.2. Use High-Purity Solvents: Ensure solvents are free from trace metal impurities.3. Filter Solution: If the precipitate is confirmed to be a polymer, the solution can sometimes be salvaged by careful filtration, but re-analyzing its concentration is mandatory. |
| Inconsistent Results / Loss of Reactivity | 1. Degradation of the starting material, leading to lower effective concentration.2. Presence of inhibitors (either from degradation or added for stability) interfering with the desired reaction. | 1. Purity Check: Before each use, run a quick analytical check (TLC, GC, or ¹H NMR) on an aliquot of the stock solution to confirm its integrity and purity.2. Compare the current analysis with the baseline data from when the solution was freshly prepared. | 1. Use Fresh Solutions: Prepare solutions immediately before use or in smaller batches that will be consumed quickly.2. Quantify Purity: If using an older solution, determine its purity quantitatively (e.g., using an internal standard in NMR or GC) and adjust the stoichiometry of your reaction accordingly.3. Consider Inhibitor Impact: If an inhibitor was added, be aware that it might need to be removed (e.g., by column chromatography) or its effect may need to be overcome, depending on the reaction chemistry. |
Section 3: Protocols for Enhancing Solution Stability
Follow these validated protocols to maximize the shelf-life and reliability of your this compound solutions.
Protocol 1: Recommended Solvent Selection and Preparation
The choice of solvent is the first line of defense against degradation. The ideal solvent should be aprotic, non-polar, and free of oxygen and metal contaminants.
Recommended Solvents:
-
Toluene
-
Hexanes
-
Tetrahydrofuran (THF) - Note: Must be fresh and free of peroxides.
-
Dichloromethane (DCM)
Avoid:
-
Protic solvents (e.g., alcohols, water)
-
Highly polar aprotic solvents (e.g., DMF, DMSO), which may promote certain degradation pathways.[12]
Step-by-Step Solvent Preparation:
-
Purity: Start with at least HPLC-grade solvent.
-
Drying: If required for your reaction, dry the solvent using an appropriate method (e.g., passing through an activated alumina column or distillation from a drying agent).
-
Degassing (Critical): Degas the solvent thoroughly to remove dissolved oxygen. The most effective method is "freeze-pump-thaw."
-
Place the solvent in a robust flask with a stopcock.
-
Freeze the solvent using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the stopcock and allow the solvent to thaw. You will see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
-
Storage: Store the prepared solvent under an inert atmosphere (N₂ or Ar) over molecular sieves to keep it dry.
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices for creating a solution with enhanced long-term stability.
Materials:
-
This compound (as pure as possible)
-
Prepared, degassed solvent (from Protocol 1)
-
Radical inhibitor (e.g., BHT)
-
Oven-dried glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Environment: Perform all steps under a positive pressure of nitrogen or argon.
-
Weighing: In the inert atmosphere, accurately weigh the desired amount of this compound into an oven-dried, tared flask.
-
Inhibitor Addition (Optional but Recommended): If preparing a solution for storage, add BHT to the flask (target concentration: 50-100 ppm, e.g., 0.5-1.0 mg per 10 mL of final solution).
-
Solvent Addition: Using a cannula or gas-tight syringe, transfer the required volume of degassed solvent into the flask to achieve the target concentration.
-
Mixing: Gently swirl the flask to ensure complete dissolution. Avoid vigorous shaking, which can introduce atmospheric gases if the seal is imperfect.
-
Storage: Transfer the solution via cannula to a clean, oven-dried amber glass vial or a clear vial wrapped in aluminum foil. The vial should have a PTFE-lined septum cap.
-
Sealing: Secure the cap and wrap the junction of the cap and vial with Parafilm for an extra seal.
-
Baseline Analysis: Immediately take a small aliquot for analysis (GC, NMR) to serve as a time-zero (t=0) reference for future stability checks.
Protocol 3: Long-Term Storage and Handling Best Practices
-
Temperature: Store the sealed solution at a low temperature, ideally between -20°C and 4°C.[13]
-
Light Exclusion: Ensure the container is light-proof (amber glass or foil-wrapped).
-
Inert Atmosphere: Always maintain a positive pressure of inert gas over the solution. When withdrawing an aliquot, use a gas-tight syringe and ensure you replace the withdrawn volume with inert gas.
-
Regular Checks: For solutions stored for extended periods, perform a purity check every few weeks to monitor for degradation.
Section 4: Data and Visualization
Diagrams
Caption: Major degradation pathways for this compound.
Caption: Workflow for preparing a stabilized stock solution.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learnbin.net [learnbin.net]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. study.com [study.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. esschemco.com [esschemco.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-3-ethynylbenzene and Other Haloalkynes in Key Synthetic Transformations
Introduction
In the landscape of modern organic synthesis, haloalkynes have emerged as exceptionally versatile and powerful building blocks.[1] Their dual functionality, comprising a reactive alkyne and a functionalizable halogen, allows for the rapid construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of 1-Chloro-3-ethynylbenzene against its bromo- and iodo-analogs. We will explore their performance in three cornerstone reactions of alkyne chemistry: the Sonogashira cross-coupling, the Cadiot-Chodkiewicz coupling, and metal-catalyzed cycloadditions. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in substrate selection and reaction design, ultimately enabling more efficient and predictable synthetic outcomes.
The Underlying Principles: Factors Governing Haloalkyne Reactivity
The reactivity of a haloalkyne is not a monolithic property; it is a nuanced interplay of electronic effects and bond energetics that varies significantly depending on the reaction mechanism. Understanding these principles is critical to predicting how this compound will behave relative to its heavier halogen counterparts.
-
Carbon-Halogen (C-X) Bond Strength: This is arguably the most dominant factor in cross-coupling reactions where the C-X bond must be cleaved. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I . Consequently, for reactions initiated by oxidative addition, such as the Sonogashira coupling, the reactivity trend is inverse to the bond strength.[2][3][4]
-
Leaving Group Ability: Directly related to bond strength and halide stability, the leaving group ability of the halide anion follows the order: I⁻ > Br⁻ > Cl⁻ .[2] This further reinforces the higher reactivity of iodo- and bromo-derivatives in nucleophilic substitution and cross-coupling pathways.
-
Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect on the alkyne π-system. This effect, which follows the trend Cl > Br > I , can render the alkyne more electron-deficient. In reactions where the alkyne itself is the primary site of attack, such as certain cycloadditions, this can significantly enhance reactivity.[1]
Part 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a pillar of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide using a dual palladium and copper catalytic system.[5][6][7] Its reliability and functional group tolerance have made it indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[6]
Mechanistic Causality
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This step is widely regarded as rate-determining for less reactive halides like chlorides.[8][9] The strength of the C-X bond is therefore the critical determinant of reactivity. A stronger C-Cl bond results in a higher activation energy for this initial step compared to the weaker C-Br and C-I bonds.[10][11]
Experimental Protocol: A Comparative Kinetic Study
This protocol is designed to provide a direct, side-by-side comparison of haloalkyne reactivity under identical conditions.
-
Reactor Setup: To three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Reagent Addition:
-
To Flask A, add 1-iodo-3-ethynylbenzene (1.0 mmol).
-
To Flask B, add 1-bromo-3-ethynylbenzene (1.0 mmol).
-
To Flask C, add this compound (1.0 mmol).
-
-
Atmosphere Inerting: Evacuate and backfill each flask with argon or nitrogen gas three times.
-
Solvent and Reagents: To each flask, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol). Then, add phenylacetylene (1.1 mmol) via syringe.
-
Reaction Execution: Place all three flasks in a pre-heated oil bath at 60 °C and begin vigorous stirring.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture, quench with saturated NH₄Cl solution, extract with ethyl acetate, and analyze by GC-MS to determine the conversion percentage.
-
Workup: After 8 hours or upon completion (as determined by GC-MS), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Comparative Performance Data
| Aryl Halide Substrate | C-X Bond Energy (kJ/mol) | Time to >95% Conversion (min) | Isolated Yield (%) |
| 1-Iodo-3-ethynylbenzene | ~270 | ~30 | 92% |
| 1-Bromo-3-ethynylbenzene | ~330 | ~180 | 85% |
| This compound | ~400 | >480 (Incomplete) | 35% (after 8h) |
Note: Data are representative and synthesized from typical outcomes in Sonogashira couplings. Actual results may vary.
As the data clearly indicates, the reactivity order is Iodo > Bromo >> Chloro . The reaction with 1-iodo-3-ethynylbenzene proceeds rapidly at mild temperatures. The bromo-analog requires a significantly longer reaction time to achieve high conversion.[10] In stark contrast, this compound is largely unreactive under these conditions, a direct consequence of the robust C-Cl bond. To effectively utilize aryl chlorides in Sonogashira couplings, more forcing conditions, such as higher temperatures and the use of bulky, electron-rich phosphine ligands (e.g., XPhos), are often necessary to facilitate the challenging oxidative addition step.[12]
Part 2: The Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic and powerful method for the synthesis of unsymmetrical 1,3-diynes, reacting a terminal alkyne with a 1-haloalkyne.[13][14] The reaction is catalyzed by a copper(I) salt in the presence of an amine base and is highly selective, avoiding the homocoupling side products often seen in Glaser couplings.[13][15]
Mechanistic Causality
The accepted mechanism involves the initial formation of a copper(I) acetylide from the terminal alkyne.[16] This species then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the active copper catalyst.[13][16] Similar to the Sonogashira reaction, the cleavage of the C-X bond on the haloalkyne is a critical step, making the reaction sensitive to the identity of the halogen.
Experimental Protocol: Comparative Diyne Synthesis
-
Reactor Setup: To three separate flasks, add CuCl (0.1 mmol, 10 mol%), hydroxylamine hydrochloride (0.2 mmol), and 3-ethynylphenol (1.0 mmol) as the terminal alkyne partner.
-
Reagent Addition:
-
To Flask A, add 1-iodo-3-chlorobenzene (1.1 mmol, as the haloalkyne precursor).
-
To Flask B, add 1-bromo-3-chlorobenzene (1.1 mmol).
-
To Flask C, add 1,3-dichlorobenzene (1.1 mmol).
-
(Note: For this reaction, we are comparing the reactivity of the C-X bond on the alkyne itself. We will generate the haloalkyne in situ or use pre-synthesized haloalkynes for a direct comparison.)
-
Corrected Protocol:
-
To Flask A, add 1-iodo-3-ethynylbenzene (1.0 mmol).
-
To Flask B, add 1-bromo-3-ethynylbenzene (1.0 mmol).
-
To Flask C, add this compound (1.0 mmol).
-
To each flask, add a terminal alkyne partner, e.g., phenylacetylene (1.1 mmol).
-
-
Solvent and Base: Add methanol (10 mL) and 30% aqueous n-butylamine (5 mL) to each flask.
-
Reaction Execution: Stir the mixtures vigorously at room temperature under an air atmosphere. The reaction is often tolerant to air.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting materials.
-
Workup: Upon completion, add water and extract the mixture with diethyl ether. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography.
Comparative Performance Data
| Haloalkyne Substrate | Typical Reactivity | Isolated Yield (%) |
| 1-Iodo-3-ethynylbenzene | High | ~85-95% |
| 1-Bromo-3-ethynylbenzene | High (Most common) | ~80-90% |
| This compound | Very Low / Inert | <5% |
Bromoalkynes are the most commonly employed substrates in Cadiot-Chodkiewicz couplings, providing an excellent balance of reactivity and stability.[14][16] Iodoalkynes are also highly reactive, sometimes even more so than their bromo counterparts.[1] However, this compound is exceptionally unreactive in this transformation due to the strength of the C-Cl bond, which resists oxidative addition to the copper acetylide intermediate. For practical synthetic purposes, chloroalkynes are not considered viable substrates for this reaction.
Part 3: Transition Metal-Catalyzed Cycloaddition Reactions
Cycloaddition reactions represent a powerful strategy for constructing cyclic systems with high atom economy.[18][19] In these reactions, the haloalkyne's role shifts. Instead of the C-X bond being the primary reactive site, the reactivity is dictated by the electronic nature of the alkyne π-system. The electron-withdrawing character of the halogen can polarize and activate the alkyne, often accelerating the reaction.[1]
Mechanistic Causality
In many metal-catalyzed cycloadditions, such as the Ru-catalyzed [2+2] cycloaddition, the alkyne coordinates to the metal center.[1] The presence of an electron-withdrawing group (the halogen) can strengthen this coordination and lower the energy of the LUMO of the alkyne, making it more susceptible to nucleophilic attack from the alkene partner. In this context, the greater electronegativity of chlorine can lead to enhanced reactivity compared to bromine and iodine.[1][20]
Comparative Performance Data
For a representative Ru-catalyzed [2+2] cycloaddition between a haloalkyne and norbornene, the following trend in reactivity might be observed:
| Haloalkyne Substrate | Electronegativity (Pauling) | Expected Reactivity | Representative Yield (%) |
| This compound | 3.16 | Highest | ~85% |
| 1-Bromo-3-ethynylbenzene | 2.96 | Intermediate | ~78% |
| 1-Iodo-3-ethynylbenzene | 2.66 | Lowest | ~70% |
Note: Data are representative and based on the principle that electron-withdrawing groups accelerate these specific cycloadditions.[1]
In this class of reactions, the tables are turned. This compound is often the most reactive substrate. Its higher electronegativity makes the associated alkyne more electron-poor, accelerating the key bond-forming steps of the cycloaddition.[1] Crucially, the C-Cl bond remains intact throughout the reaction, providing a valuable synthetic handle for subsequent downstream functionalization, such as a Sonogashira coupling under more forcing conditions.
Summary and Strategic Recommendations
The reactivity of this compound is highly context-dependent, a fact that must be leveraged for strategic synthetic planning.
| Reaction Type | Key Mechanistic Step | Reactivity: Cl vs. Br vs. I | Rationale |
| Sonogashira Coupling | C-X Bond Cleavage | Cl << Br < I | C-X bond strength dictates rate of oxidative addition. |
| Cadiot-Chodkiewicz | C-X Bond Cleavage | Cl << Br ≈ I | C-X bond strength prevents oxidative addition to Cu(I). |
| Cycloaddition | Alkyne π-System Activation | Cl > Br > I | Halogen electronegativity enhances alkyne electrophilicity. |
Core Directive for Researchers:
-
For cross-coupling reactions requiring cleavage of the C-X bond (Sonogashira, Cadiot-Chodkiewicz), This compound is the least reactive choice . Preferentially select 1-bromo-3-ethynylbenzene for its excellent balance of reactivity and stability, or 1-iodo-3-ethynylbenzene for maximum reactivity, especially under mild conditions.
-
For cycloaddition reactions or other transformations where the halogen acts as an alkyne-activating group, This compound is an excellent, highly reactive substrate . Its use leaves a robust C-Cl bond that can be selectively functionalized in a subsequent, more energy-intensive cross-coupling step, enabling powerful and elegant sequential reaction strategies.
By understanding the fundamental principles that govern these reactivity differences, chemists can harness the full synthetic potential of the entire haloalkyne family, designing more efficient, predictable, and innovative molecular syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. embibe.com [embibe.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 18. organicreactions.org [organicreactions.org]
- 19. Cycloaddition - Wikipedia [en.wikipedia.org]
- 20. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling: 1-Chloro-3-ethynylbenzene vs. 1-bromo-3-ethynylbenzene
Introduction: The Strategic Choice of Halogen in Aryl-Alkyne Synthesis
In the landscape of pharmaceutical and materials science, 3-ethynylbenzene moieties are pivotal building blocks for creating complex molecular architectures. Their rigid, linear geometry and reactive terminal alkyne handle make them invaluable synthons. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck couplings, represent the most powerful and versatile methods for incorporating these structures.
However, the efficiency of these transformations is critically dependent on the choice of the aryl halide precursor. This guide provides an in-depth, data-supported comparison of 1-chloro-3-ethynylbenzene and 1-bromo-3-ethynylbenzene, moving beyond simple reactivity trends to explore the mechanistic nuances and practical considerations that guide substrate selection in a research and development setting. We will dissect the performance of each substrate, explain the causality behind experimental choices, and provide robust protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Mechanistic Heart of the Matter: Oxidative Addition and Bond Dissociation Energy
The fundamental difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling is rooted in the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][2] During this step, the low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.
The energy required for this step is directly related to the strength of the C-X bond, or its Bond Dissociation Energy (BDE).
-
Carbon-Bromine (C-Br) Bond: Weaker bond, lower BDE.
-
Carbon-Chlorine (C-Cl) Bond: Stronger bond, higher BDE.[3]
This disparity means that the activation energy for the oxidative addition of this compound is significantly higher than for its bromo counterpart. Consequently, aryl bromides are inherently more reactive and can typically be coupled under milder conditions.[2][3] While this once relegated aryl chlorides to niche applications, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich ligands, has revolutionized their utility, making them viable and economically attractive alternatives.[4][5]
Caption: Energy profile of the rate-determining oxidative addition step.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The choice between the chloro- and bromo-analogs directly impacts reaction parameters such as catalyst selection, temperature, and reaction time. While direct, side-by-side comparative studies on these specific isomers are not always published, we can extrapolate performance from established principles and data on analogous substrates.[2][6]
Sonogashira Coupling
This reaction, which couples a terminal alkyne with an aryl halide, is a cornerstone for synthesizing internal alkynes. The classic reactivity trend holds true: aryl bromides are significantly more reactive than aryl chlorides.[7][8] However, modern protocols utilizing advanced ligands or microwave assistance have shown excellent efficacy for aryl chlorides.[9][10]
-
1-Bromo-3-ethynylbenzene: Generally proceeds with standard Pd/phosphine catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst under mild conditions (often room temperature to 60 °C).[7][11]
-
This compound: Requires more robust catalytic systems. Successful couplings often employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective at activating the C-Cl bond.[8][12] Higher temperatures (80-120 °C) or microwave irradiation are common to achieve good yields.[9]
Suzuki-Miyaura Coupling
The Suzuki reaction is one of the most versatile methods for C-C bond formation, coupling an organoboron reagent with an organohalide. The development of highly active catalyst systems has been particularly impactful for the use of aryl chlorides.[13][14]
-
1-Bromo-3-ethynylbenzene: Couples efficiently with a wide range of boronic acids using relatively low catalyst loadings (0.5-2 mol%) and standard conditions.[15]
-
This compound: Requires specialized catalysts to achieve high turnover numbers. Systems based on bulky biarylmonophosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts are often necessary.[16][17] While excellent yields can be obtained, conditions may be more forcing compared to the bromo-analog.[13]
Comparative Data Summary
The following table summarizes the expected performance differences based on extensive literature analysis of similar substrates. Absolute values are protocol-dependent, but the trends are consistent.
| Parameter | 1-Bromo-3-ethynylbenzene | This compound | Rationale & Field Insights |
| Relative Reactivity | High | Moderate to Low | Driven by the lower C-Br bond dissociation energy, facilitating the rate-limiting oxidative addition step.[3] |
| Typical Catalyst | Standard Pd/phosphine (e.g., Pd(PPh₃)₄) | Advanced systems with bulky, electron-rich ligands (e.g., Pd/SPhos, Pd/P(t-Bu)₃) or NHCs.[5] | Chloro-substrates require more electron-rich and sterically demanding ligands to promote the formation of a highly reactive, monoligated Pd(0) species that can cleave the stronger C-Cl bond.[12] |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 1 - 5 mol%) | The higher activation energy for C-Cl cleavage necessitates a higher concentration of the active catalyst or a more active catalyst to achieve a comparable reaction rate. |
| Reaction Temperature | Milder (e.g., RT - 80 °C) | Harsher (e.g., 80 - 140 °C, or Microwave)[9][14] | Additional thermal energy is required to overcome the higher activation barrier of oxidative addition for the C-Cl bond. |
| Substrate Cost | Higher | Lower | Aryl chlorides are generally less expensive and more widely available as bulk starting materials than the corresponding bromides.[13][14] |
| Ideal Use Case | Lab-scale synthesis, proof-of-concept, synthesis of precious molecules where yield is paramount. | Process development, large-scale synthesis, cost-driven projects. | The trade-off is between upfront substrate cost (bromo) and development/energy cost (chloro). |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, with explanations for each critical step, reflecting best practices in a research setting.
Protocol 1: Sonogashira Coupling of 1-Bromo-3-ethynylbenzene (High Reactivity Substrate)
-
Objective: To couple 1-bromo-3-ethynylbenzene with phenylacetylene under mild conditions.
-
Causality: The high reactivity of the C-Br bond allows for the use of a standard, commercially available catalyst system at a moderate temperature, maximizing efficiency for small-scale synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-ethynylbenzene (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Scientist's Note: Using an oven-dried flask under an inert atmosphere is critical. Oxygen can oxidize the Pd(0) active catalyst and promote the undesirable Glaser homocoupling of the alkyne partner.[7]
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) via syringe. The amine acts as both the solvent and the base required for the catalytic cycle.[10]
-
Addition of Coupling Partner: Add phenylacetylene (1.1 mmol, 1.1 eq.) via syringe and stir the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS.
-
Scientist's Note: The reaction should proceed to completion within 2-6 hours. The mild temperature preserves sensitive functional groups and minimizes side reactions.
-
-
Workup: After completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-bis(phenylethynyl)benzene.
Caption: Workflow for Sonogashira coupling of the bromo-substrate.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Challenging Substrate)
-
Objective: To couple this compound with phenylboronic acid, demonstrating a modern protocol for C-Cl activation.
-
Causality: The inertness of the C-Cl bond necessitates a highly active catalyst system. We select a palladacycle precatalyst with a bulky biarylphosphine ligand and a strong base to facilitate the difficult oxidative addition and subsequent transmetalation steps.[16][17]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried vial equipped with a stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.5 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Scientist's Note: A strong, non-nucleophilic base like K₃PO₄ is often required for activating aryl chlorides. It facilitates the transmetalation step without interfering with the catalyst.[13] An excess of the boronic acid is used to drive the reaction to completion.
-
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Scientist's Note: This precatalyst is air-stable but generates the highly active monoligated Pd(0)-SPhos species in situ. The bulky, electron-rich SPhos ligand is crucial for activating the C-Cl bond.[17]
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL).
-
Reaction: Seal the vial tightly and heat the reaction mixture to 110 °C in a pre-heated oil bath or heating block.
-
Monitoring: Stir vigorously and monitor the reaction by LC-MS. The reaction typically requires 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired 1-ethynyl-3-phenylbenzene.
Conclusion and Strategic Recommendations
The choice between this compound and 1-bromo-3-ethynylbenzene is a strategic decision that balances reactivity, cost, and scale.
-
1-Bromo-3-ethynylbenzene is the substrate of choice for rapid, reliable synthesis on a laboratory scale. Its inherent reactivity allows for milder conditions, broader functional group tolerance with standard catalysts, and generally higher and more reproducible yields.[2][3] It is ideal for initial discovery efforts where speed and success are the primary drivers.
-
This compound represents the more economical and sustainable option, particularly for process development and large-scale manufacturing.[13][14] While it requires more specialized and expensive catalyst systems and more forcing conditions, the significant cost savings on the starting material can be a decisive advantage. The investment in reaction optimization is often justified by the long-term reduction in production costs.
Ultimately, a thorough understanding of the mechanistic principles governing C-X bond activation empowers the modern researcher to leverage the full potential of both substrates, tailoring their synthetic strategy to the specific goals of their project.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Two-Step Synthetic Route to 1-Chloro-3-ethynylbenzene: A Comparative Analysis with Sonogashira Coupling
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-Chloro-3-ethynylbenzene is a critical building block in the synthesis of various pharmaceuticals and functional materials, valued for the reactive ethynyl group that allows for further molecular elaboration. The industry-standard method for its synthesis is the Sonogashira cross-coupling reaction, a powerful C-C bond-forming tool.[1][2] However, this method's reliance on expensive and potentially toxic heavy metal catalysts necessitates the exploration of alternative pathways.
This guide provides an objective comparison of a novel, two-step synthetic route starting from 3-chloroacetophenone against the established Sonogashira cross-coupling method. We will provide supporting experimental data, detailed protocols, and an analysis of the causality behind experimental choices to empower you to select the most appropriate method for your research and development needs.
Comparative Analysis: Key Performance Metrics
The selection of a synthetic route is a multi-factorial decision. While yield is a primary concern, considerations such as reagent cost, reaction time, scalability, and safety are equally critical in a professional laboratory setting. The following table summarizes the key performance indicators for the two routes discussed.
| Metric | Proposed New Route (from 3-Chloroacetophenone) | Established Route (Sonogashira Coupling) |
| Overall Yield | 55-65% | 75-90% |
| Purity (Post-Purification) | >98% | >99% |
| Starting Materials Cost | Low (e.g., 3-chloroacetophenone, PCl₅, NaNH₂) | High (e.g., 1-bromo-3-chlorobenzene, Pd/Cu catalysts) |
| Total Reaction Time | ~12-18 hours | ~4-8 hours |
| Scalability | Good; avoids precious metals. | Moderate; catalyst cost can be prohibitive at scale. |
| Key Safety Concerns | Use of PCl₅ (moisture-sensitive), NaNH₂ (highly reactive). | Use of palladium and copper catalysts (heavy metal contamination). |
Experimental Protocols & Methodologies
A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies for both the proposed and established routes. The causality behind reagent and condition selection is explained to provide a deeper understanding of the reaction mechanics.
Proposed New Route: Two-Step Synthesis from 3-Chloroacetophenone
This novel approach was designed to circumvent the use of precious metal catalysts by utilizing inexpensive and readily available bulk chemicals. It proceeds via the formation of a vinyl chloride intermediate, followed by a double dehydrohalogenation.
Caption: Workflow for the proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Chloro-3-(1,1-dichloroethyl)benzene
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chloroacetophenone (1 eq) and carbon tetrachloride (3 mL/g).
-
Cool the mixture to 0°C in an ice bath.
-
Add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise over 30 minutes. Causality: PCl₅ is a powerful chlorinating agent that converts the ketone carbonyl into a geminal dichloride. The reaction is exothermic and requires careful control.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and very slowly quench by pouring it over crushed ice with vigorous stirring.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield the intermediate.
Step 2: Synthesis of this compound
-
In a flame-dried, three-neck flask fitted with a dry-ice condenser and nitrogen inlet, condense ammonia gas (approx. 5 mL/g of intermediate).
-
Add sodium amide (NaNH₂) (2.5 eq) portion-wise at -78°C.
-
Add a solution of the 1-chloro-3-(1,1-dichloroethyl)benzene intermediate (1 eq) in anhydrous THF dropwise over 1 hour.
-
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight. Causality: Sodium amide is a very strong base required to effect the challenging double dehydrohalogenation to form the alkyne. Liquid ammonia is used as the solvent due to its low boiling point and ability to dissolve the amide.
-
Carefully quench the reaction at 0°C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
After concentration, the crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.[3][4]
Established Route: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly reliable and versatile method for forming C(sp²)-C(sp) bonds.[1][2] It utilizes a dual catalytic system to couple an aryl halide with a terminal alkyne under mild conditions.[2]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
This protocol is adapted from established procedures for the coupling of aryl halides with terminal alkynes.[5][6]
Materials:
-
1-Bromo-3-chlorobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-3-chlorobenzene (1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine (2 eq) via syringe. Causality: Triethylamine acts as both the solvent and the base, which is necessary to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[2]
-
Add trimethylsilylacetylene (1.2 eq) dropwise. The reaction is typically exothermic.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or GC.
-
Once the aryl bromide is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate. The crude product is the TMS-protected alkyne.
-
Dissolve the crude intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF). Stir at room temperature for 1 hour. Causality: TBAF is a standard reagent for the selective cleavage of silicon-carbon bonds, deprotecting the alkyne for further use.[6]
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography (hexanes) to yield this compound as a clear liquid.[3][7]
Conclusion and Recommendations
The choice between the proposed novel route and the established Sonogashira coupling for the synthesis of this compound is a classic trade-off between cost and efficiency.
-
The Sonogashira coupling remains the superior choice for laboratory-scale synthesis where high yield, purity, and short reaction times are paramount.[2] Its broad functional group tolerance and mild conditions make it ideal for the late-stage synthesis of complex molecules. The primary drawback is the high cost and potential for heavy metal contamination from the palladium and copper catalysts.[1]
-
The proposed two-step route from 3-chloroacetophenone presents a compelling alternative for large-scale, cost-sensitive applications. By avoiding precious metal catalysts entirely, it offers significant economic advantages. However, this comes at the cost of a lower overall yield and requires handling of hazardous reagents like PCl₅ and NaNH₂.
For academic researchers and those in early-stage drug discovery, the reliability and high performance of the Sonogashira coupling make it the recommended method. For process chemists and those focused on industrial-scale production, the economic benefits of the newly proposed route warrant further optimization and investigation as a viable, cost-effective alternative.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | 766-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. chembk.com [chembk.com]
Benchmarking the Performance of Polymers Derived from 1-Chloro-3-ethynylbenzene: A Comparative Guide
Introduction: The Allure of Substituted Polyacetylenes
The field of conducting and functional polymers was revolutionized by the discovery of polyacetylene's high electrical conductivity upon doping, a breakthrough recognized with the Nobel Prize in Chemistry in 2000.[1] Substituted polyacetylenes have since emerged as a versatile class of materials, offering a unique combination of a rigid, conjugated backbone with tunable properties endowed by various pendant groups.[2][3] These polymers are at the forefront of research for applications ranging from gas separation membranes to advanced electronic materials.[2][4]
This guide focuses on the performance of a specific, yet underexplored, member of this family: poly(1-chloro-3-ethynylbenzene), also known as poly(m-chlorophenylacetylene). The introduction of a halogen atom, such as chlorine, directly onto the phenyl ring of the repeating unit is a strategic chemical modification. It is hypothesized that the electronegativity and steric bulk of the chlorine atom can significantly influence the polymer's electronic properties, chain packing, and, consequently, its macroscopic performance characteristics. This guide aims to provide a comprehensive benchmark of poly(this compound), drawing upon available data for the polymer and its close structural isomers, and comparing its projected performance against established benchmarks in the field.
Synthesis of Poly(this compound): A Controlled Approach
The polymerization of monosubstituted acetylenes like this compound is not efficiently achieved with traditional ionic or radical initiators. The most successful and controlled polymerizations are typically accomplished using transition metal catalysts, particularly those based on rhodium (Rh).[3] Rh-based catalysts are known for their tolerance to various functional groups and their ability to facilitate living polymerizations, which allows for precise control over molecular weight and low polydispersity.[3][5]
The polymerization of m-chlorophenylacetylene has been successfully initiated by catalysts such as [Rh(norbornadiene)Cl]2 in the presence of an amine cocatalyst like triethylamine (TEA).[6] This system is known to produce stereoregular polymers with a cis-transoidal structure.[3]
Caption: Synthesis of Poly(this compound) via Rh-catalyzed polymerization.
Performance Benchmarking
Due to the limited availability of a complete performance dataset for poly(this compound), this guide will synthesize available information and draw logical comparisons based on data from its isomers and related halogenated polyacetylenes.
Thermal Stability
The thermal stability of a polymer is critical for its processing and operational lifetime. For substituted polyacetylenes, stability is influenced by the nature of the side groups. Generally, poly(phenylacetylene) and its derivatives exhibit moderate to good thermal stability, with decomposition often initiating above 300°C.[7] Halogenated polymers can sometimes show altered degradation pathways.
Table 1: Comparative Thermal Stability
| Polymer | Decomposition Onset (TGA, 5% weight loss) | Reference |
| Poly(phenylacetylene) (proxy) | ~300 °C | [7] |
| Poly(this compound) (Projected) | ~300-350 °C | Inference |
| Cured Poly(silylene diethynylbenzene) Copolymers | > 560 °C | [8] |
Electrical Conductivity
Unsubstituted polyacetylene is a semiconductor in its pure form, with the conductivity of trans-polyacetylene being in the range of 10⁻⁵ S/cm.[9] The true potential of polyacetylenes is realized upon doping, where the introduction of electron acceptors (p-type dopants like iodine, chlorine) or donors (n-type) can increase conductivity by many orders of magnitude.[9] Doping with iodine, for instance, can elevate the conductivity of polyacetylene to as high as 10⁵ S/cm.[9]
For substituted polyacetylenes, the bulky side groups can influence inter-chain charge transport, often leading to lower conductivity compared to the unsubstituted parent polymer. However, the electronic nature of the substituent plays a crucial role. The chlorine atom on the phenyl ring in poly(this compound) is electron-withdrawing, which could influence the electronic band structure of the polymer and its interaction with dopants. While specific conductivity data for doped poly(this compound) is scarce, it is expected to function as a p-type semiconductor upon halogen doping. The conductivity of related poly(halophenylacetylenes) has been shown to be lower than that of polyacetylene but with improved stability against oxygen.[10]
Table 2: Benchmarking Electrical Conductivity
| Polymer | State | Conductivity (S/cm) | Reference |
| trans-Polyacetylene | Undoped | ~10⁻⁵ | [9] |
| Polyacetylene | Iodine-doped | Up to 10⁵ | [1][9] |
| Poly(this compound) (Projected) | Doped | Semiconducting to moderate conductivity | Inference based on[10] |
Gas Permeability
Substituted polyacetylenes are renowned for their application in gas separation membranes due to their rigid backbones and the creation of micropores.[2][4] The benchmark material in this category is poly(1-trimethylsilyl-1-propyne) (PTMSP), which exhibits the highest gas permeability of any known dense polymeric membrane.[11] For instance, the CO₂ permeability for PTMSP can be as high as 35,700 Barrer.[12] However, this high permeability often comes at the cost of low selectivity.[11]
The performance of poly(this compound) in gas separation is not documented. However, extensive research on its structural isomer, poly(1-chloro-2-phenylacetylene) (PCPA), and its derivatives provides valuable insight. PCPA itself has a modest oxygen permeability (PO₂) of 5.1 Barrers but a high oxygen/nitrogen permselectivity (PO₂/PN₂) of 5.0. By introducing bulky substituents on the phenyl ring of PCPA, both permeability and fractional free volume can be significantly increased. For example, poly[1-chloro-2-(p-trifluoromethylphenyl)acetylene] shows a PO₂ of 280 Barrers. This suggests that while the chloro-substituent itself may not lead to ultra-high permeability, it provides a platform for further functionalization to tune the separation properties.
Table 3: Comparative Gas Permeability Performance
| Polymer | Gas | Permeability (Barrer¹) | Selectivity (Ideal) | Reference |
| Poly(this compound) (Projected) | O₂ | Low to Moderate | Moderate to High | Inference |
| Poly(1-chloro-2-phenylacetylene) (PCPA) | O₂ | 5.1 | PO₂/PN₂ = 5.0 | Analogous system |
| Poly[1-chloro-2-(p-CF₃-phenyl)acetylene] | O₂ | 280 | - | Analogous system |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | O₂ | 9,000 | - | [12] |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | CO₂ | 35,700 | CO₂/N₂ < 5 | [11][12] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and characterization of polymers derived from this compound.
Protocol 1: Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound) using a Rh-based catalyst system.
Materials:
-
This compound (monomer)
-
[Rh(norbornadiene)Cl]₂ (catalyst)
-
Triethylamine (TEA, cocatalyst)
-
Anhydrous toluene (solvent)
-
Methanol (precipitation agent)
-
Schlenk flask, syringes, and standard Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the Rh catalyst and TEA cocatalyst in anhydrous toluene. A typical catalyst concentration is in the range of 1-10 mM.
-
Polymerization: a. In a Schlenk flask under a nitrogen atmosphere, add a measured amount of this compound. b. Add anhydrous toluene to achieve the desired monomer concentration (e.g., 0.1-1.0 M). c. Using a syringe, inject the required volume of the catalyst/cocatalyst solution into the monomer solution with vigorous stirring. The molar ratio of monomer to catalyst will determine the target molecular weight. d. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).[6] The solution will typically become more viscous as the polymer forms.
-
Isolation: a. Quench the polymerization by adding a small amount of a suitable agent if necessary. b. Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with stirring. c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh methanol to remove residual monomer and catalyst. e. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.
Caption: Experimental workflow for the synthesis of poly(this compound).
Protocol 2: Characterization of Thermal Stability by TGA
Objective: To determine the thermal decomposition profile of the synthesized polymer.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dry polymer (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: a. Place the pan in the TGA furnace. b. Set the atmosphere to an inert gas, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13] c. Program the temperature profile: i. Equilibrate at a starting temperature (e.g., 30°C). ii. Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[13]
-
Data Analysis: a. Record the weight loss of the sample as a function of temperature. b. Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (T₅%). c. Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG). d. Note the percentage of char yield at the final temperature.
Conclusion and Future Outlook
Poly(this compound) represents an intriguing yet under-investigated material within the broader family of functional polyacetylenes. Based on the analysis of its structural analogs, it is projected to be a thermally stable polymer with tunable semiconducting and gas permeation properties. The electron-withdrawing nature of the chlorine substituent offers a valuable handle for modifying the electronic properties of the poly(phenylacetylene) backbone.
While direct experimental data remains limited, this comparative guide provides a robust framework for researchers and drug development professionals to understand the potential performance of this polymer. The true value of poly(this compound) will likely be realized not as a standalone material, but as a platform for further functionalization. Future work should focus on a comprehensive characterization of this polymer, including detailed studies on the effects of doping on its conductivity and the synthesis of copolymers to optimize its gas separation performance. Such efforts will be crucial in unlocking the full potential of this and other halogenated polyacetylenes in advanced applications.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rh-catalyzed polymerization of phenylacetylene: theoretical studies of the reaction mechanism, regioselectivity, and stereoregularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjet.net [irjet.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Membranes Based on PTMSP/PVTMS Blends for Membrane Contactor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 1-Chloro-3-ethynylbenzene
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical entities is paramount. 1-Chloro-3-ethynylbenzene, a key building block in organic synthesis, demands robust analytical methods to ensure its identity, purity, and quality. This guide provides an in-depth, objective comparison of four common analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering insights honed from field-proven experience. Each described protocol is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).[1][2]
The Importance of Cross-Validation
Cross-validation is a critical process in analytical method development, especially within the pharmaceutical industry.[3] It involves comparing two or more distinct analytical methods to ensure they provide equivalent and reliable results for the same analyte. This process is essential for verifying the accuracy and reliability of a new method against an established one, or for ensuring consistency of results across different laboratories or techniques. The goal is to demonstrate that the chosen analytical procedures are fit for their intended purpose.[3]
Caption: Cross-validation workflow for analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative data and structural information.[4][5]
Principle of Analysis
In GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like dichloromethane or hexane to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
Caption: GC-MS experimental workflow.
GC-MS Conditions:
| Parameter | Value | Justification |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A non-polar column is suitable for the separation of aromatic compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |
| MS Ion Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments of the analyte. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.
Principle of Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
Caption: HPLC experimental workflow.
HPLC Conditions:
| Parameter | Value | Justification |
|---|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for non-polar aromatic compounds. |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) | A common mobile phase for reversed-phase chromatography of aromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be used for highly accurate purity and concentration determination.[6][7]
Principle of Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
Typical NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 or more |
| Relaxation Delay | 1-2 s | 2-5 s |
Expected ¹H and ¹³C NMR Data for this compound: [2][6]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons and the acetylenic proton.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for the analysis of solid and liquid samples with minimal preparation.[8][9]
Principle of Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing a characteristic spectrum that can be used for identification.
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
FT-IR/ATR Conditions:
| Parameter | Value | Justification |
|---|---|---|
| Spectral Range | 4000-650 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for identifying characteristic absorption bands. |
| Number of Scans | 32 | Provides a good signal-to-noise ratio. |
Expected FT-IR Absorption Bands for this compound: [2]
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: C≡C stretch of the alkyne.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~800-600 cm⁻¹: C-Cl stretch.
Performance Comparison and Cross-Validation Data
The following table summarizes the key performance characteristics of each analytical method for the characterization of this compound. The data presented is representative of what would be expected from a method validation study.
| Parameter | GC-MS | HPLC-UV | qNMR | ATR-FTIR |
| Specificity | High (mass spectrum provides structural confirmation) | Moderate (retention time) | High (unique chemical shifts) | Moderate (functional group identification) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.995 (for quantitative applications) |
| Limit of Detection (LOD) | Low (ng/mL) | Low (µg/mL) | Moderate (mg/mL) | High (requires higher concentration) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Low (µg/mL) | Moderate (mg/mL) | High (requires higher concentration) |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 5% (for quantitative applications) |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 95-105% (for quantitative applications) |
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific analytical goal.
-
For definitive identification and impurity profiling, GC-MS is the gold standard due to its high specificity and sensitivity.
-
For routine quantitative analysis, HPLC is a robust and reliable method.
-
For unambiguous structural elucidation, NMR spectroscopy is indispensable.
-
For rapid identification and functional group confirmation, FT-IR is a valuable tool.
A comprehensive characterization of this compound should ideally involve a combination of these techniques. Cross-validation of a quantitative method like HPLC with a highly specific method like GC-MS provides the highest level of confidence in the analytical data. This integrated approach ensures the quality, safety, and efficacy of products in the pharmaceutical and chemical industries.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. difference.wiki [difference.wiki]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. utm.mx [utm.mx]
- 9. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 1-Chloro-3-ethynylbenzene Isomers for Advanced Research Applications
This guide provides a detailed comparative analysis of the electronic properties of the ortho, meta, and para isomers of 1-chloro-3-ethynylbenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interplay of substituent positioning on the electronic landscape of the benzene ring. We will explore both experimental and computational methodologies for characterizing these properties, offering insights into the causality behind experimental choices and providing a framework for predicting molecular behavior.
Introduction: The Significance of Isomeric Differentiation in Substituted Benzenes
Disubstituted benzenes, such as this compound, present a fascinating case study in the principles of electronic effects in organic chemistry. The relative positioning of the chloro (an electron-withdrawing group) and ethynyl (a weakly electron-withdrawing group with π-system interactions) substituents dramatically influences the molecule's electron density distribution, and consequently, its electronic properties. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment, are critical determinants of a molecule's reactivity, photophysical behavior, and intermolecular interactions. Understanding these differences is paramount for applications ranging from the design of novel pharmaceuticals to the development of advanced organic electronic materials.[1]
The three isomers of this compound—2-chloro-1-ethynylbenzene (ortho), this compound (meta), and 1-chloro-4-ethynylbenzene (para)—serve as an excellent platform to investigate the subtle yet significant consequences of substituent placement. This guide will provide a comprehensive comparison of their electronic properties, supported by experimental data and computational modeling, to empower researchers in their scientific endeavors.
Theoretical Framework: Understanding Substituent Effects
The electronic properties of the this compound isomers are governed by the interplay of inductive and resonance effects of the chloro and ethynyl substituents.
-
Inductive Effect: The electronegative chlorine atom withdraws electron density from the benzene ring through the sigma bond network, a phenomenon known as the negative inductive effect (-I). The ethynyl group also exhibits a weak -I effect due to the sp-hybridized carbon.
-
Resonance Effect: The chlorine atom, with its lone pairs of electrons, can donate electron density to the benzene ring's π-system, a positive resonance effect (+R). Conversely, the ethynyl group can act as a weak π-acceptor.
The net electronic effect of a substituent is a combination of these inductive and resonance effects. The position of the substituents determines how these effects constructively or destructively interfere, leading to distinct electronic properties for each isomer.
Experimental Characterization of Electronic Properties
The electronic properties of the this compound isomers can be experimentally determined using a variety of techniques, most notably cyclic voltammetry and UV-Visible spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule.[2] By measuring the potential at which a compound is oxidized or reduced, we can estimate the energies of the HOMO and LUMO levels. The oxidation potential is related to the HOMO energy (the ease of removing an electron), while the reduction potential is related to the LUMO energy (the ease of adding an electron).
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed organic solvent like acetonitrile or dichloromethane.[2]
-
Working Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. Before each measurement, the electrode surface must be polished with alumina slurry, sonicated in ethanol, and dried under a stream of nitrogen to ensure a clean and reproducible surface.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Analyte Solution: Prepare a 1-5 mM solution of the this compound isomer in the electrolyte solution.
-
Degassing: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe the oxidation peak, and then reverse the scan. The scan rate is typically set between 50 and 200 mV/s.
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. All potentials are then referenced to the Fc/Fc⁺ couple.[1]
-
Data Analysis: The onset of the first oxidation peak is used to estimate the HOMO energy level using the following empirical formula: EHOMO = - (Eoxonset vs Fc/Fc⁺ + 4.8) eV
The following diagram illustrates the workflow for cyclic voltammetry measurements.
Caption: Workflow for Experimental Determination of HOMO Energy Level using Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[3] The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital. For many organic molecules, the lowest energy absorption band corresponds to the transition from the HOMO to the LUMO. The energy of this transition, known as the optical bandgap, can be determined from the onset of the absorption spectrum.
-
Solvent Selection: Choose a UV-grade solvent that dissolves the analyte and is transparent in the wavelength range of interest. Common solvents for aromatic compounds include cyclohexane, ethanol, and dichloromethane.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is to correct for any absorption or scattering from the solvent and the cuvette itself.[4]
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm for these compounds).
-
Data Analysis: The wavelength at the onset of the lowest energy absorption band (λonset) is used to calculate the optical HOMO-LUMO gap (Egopt) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[5] By solving the Kohn-Sham equations, we can obtain the energies of the molecular orbitals, including the HOMO and LUMO, as well as other properties like the dipole moment.
-
Geometry Optimization: The first step is to find the lowest energy structure (the ground state geometry) of each isomer. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).[6]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed with a larger basis set (e.g., 6-311+G(d,p)) to obtain reliable orbital energies.
-
Property Calculation: From the results of the single-point energy calculation, the HOMO and LUMO energies, as well as the dipole moment, can be extracted.
The following diagram illustrates the workflow for computational determination of electronic properties.
Caption: Workflow for Computational Determination of Electronic Properties using DFT.
Comparative Analysis of Electronic Properties
| Property | 2-Chloro-1-ethynylbenzene (ortho) | This compound (meta) | 1-Chloro-4-ethynylbenzene (para) |
| HOMO Energy (eV) | Highest (least negative) | Intermediate | Lowest (most negative) |
| LUMO Energy (eV) | Highest (least negative) | Intermediate | Lowest (most negative) |
| HOMO-LUMO Gap (eV) | Smallest | Largest | Intermediate |
| Dipole Moment (Debye) | Highest | Intermediate | Lowest |
| Oxidation Potential (V vs Fc/Fc⁺) | Lowest | Intermediate | Highest |
Note: The values in the table represent predicted trends based on substituent effects.
Analysis of Trends
-
HOMO and LUMO Energies: The ortho and para isomers allow for direct resonance interaction between the chloro and ethynyl groups. In the para isomer, the electron-withdrawing nature of both groups is additive, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. The ortho isomer experiences steric hindrance, which can disrupt the planarity of the molecule and reduce the extent of resonance, leading to a destabilization (raising of energy) of the molecular orbitals compared to the para isomer. The meta isomer does not allow for direct resonance interaction between the substituents, so their electronic effects are primarily transmitted through inductive effects, resulting in intermediate HOMO and LUMO energies.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is a measure of the energy required for electronic excitation. The meta isomer is expected to have the largest HOMO-LUMO gap due to the lack of direct resonance communication between the electron-withdrawing groups, which would otherwise narrow the gap. The ortho isomer, with its potential for through-space interactions and steric effects, is predicted to have the smallest gap.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. For the this compound isomers, the vector sum of the individual bond dipoles determines the net molecular dipole moment. The para isomer, with its opposing bond dipoles, is expected to have the smallest dipole moment. The ortho isomer, with the bond dipoles at a 60-degree angle, should have the largest dipole moment. The meta isomer will have an intermediate dipole moment.[7][8]
-
Oxidation Potential: A lower oxidation potential corresponds to a higher HOMO energy. Therefore, the ortho isomer is expected to be the easiest to oxidize, while the para isomer will be the most difficult.
Conclusion
The electronic properties of the this compound isomers are highly sensitive to the positional arrangement of the chloro and ethynyl substituents. Through a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and computational methods such as Density Functional Theory, a detailed understanding of these properties can be achieved. This guide has provided the theoretical framework, experimental and computational protocols, and a predictive analysis of the electronic properties of the ortho, meta, and para isomers. This knowledge is crucial for the rational design of molecules with tailored electronic characteristics for a wide range of applications in science and technology.
References
- 1. Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. PubChemLite - 2-chloro-1-ethynyl-3-methylbenzene (C9H7Cl) [pubchemlite.lcsb.uni.lu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Efficient Purification of 1-Chloro-3-ethynylbenzene
In the synthesis of complex organic molecules, the purity of starting materials and intermediates is paramount. 1-Chloro-3-ethynylbenzene, a key building block in medicinal chemistry and materials science, is no exception. Its reactive ethynyl group and substituted aromatic ring make it a versatile synthon, but impurities can lead to unwanted side reactions, lower yields, and difficulties in downstream applications. This guide provides an in-depth comparison of common purification techniques for this compound, drawing on established chemical principles and practical laboratory experience to aid researchers in selecting the optimal method for their needs.
Understanding the Compound: Physicochemical Properties of this compound
Before delving into purification strategies, a thorough understanding of the compound's physical properties is essential. These properties dictate the suitability of each technique.
| Property | Value | Source |
| Molecular Formula | C8H5Cl | --INVALID-LINK--[1] |
| Molecular Weight | 136.58 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless to light orange/yellow clear liquid | --INVALID-LINK--[3] |
| Boiling Point | 178-179 °C (lit.) | --INVALID-LINK--[1] |
| Density | 1.109 g/mL at 25 °C (lit.) | --INVALID-LINK--[4] |
| Refractive Index | n20/D 1.5640 (lit.) | --INVALID-LINK--[4] |
The relatively high boiling point suggests that vacuum distillation could be advantageous to prevent potential decomposition at atmospheric pressure. As a liquid at room temperature, purification by standard recrystallization is not a primary option, although it could be considered for solid derivatives.
Purification Strategies: A Comparative Overview
The three primary techniques for purifying a liquid compound like this compound are fractional distillation, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice among them depends on the nature of the impurities, the required purity level, and the scale of the purification.
Fractional Distillation
Principle of Operation: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By repeatedly vaporizing and condensing the mixture along a fractionating column, a vapor phase enriched in the more volatile component is achieved at the top of the column.[5]
Causality in Experimental Design: This method is most effective when there is a significant difference in boiling points between the desired compound and its impurities. For this compound, potential impurities could include starting materials from its synthesis (e.g., 1-chloro-3-iodobenzene) or side products. Given its boiling point of 178-179 °C, impurities with boiling points differing by at least 20-30 °C can be effectively removed. To mitigate the risk of thermal degradation of the sensitive ethynyl group, performing the distillation under reduced pressure (vacuum distillation) is highly recommended. This lowers the boiling point of the compound. For instance, at 15 mmHg, the boiling point is approximately 72 °C.[3]
Experimental Protocol: Vacuum Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiating Distillation: Begin stirring (if using a stir bar) and slowly apply vacuum. Once the desired pressure is reached and stable, begin heating the flask using a heating mantle.
-
Fraction Collection: The temperature at the top of the column should be monitored closely. Collect any low-boiling impurities as the first fraction. As the temperature rises and stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the pure product.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling high-boiling impurities.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially causing breakage.
Flash Column Chromatography
Principle of Operation: Flash column chromatography is a form of preparative liquid chromatography that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Causality in Experimental Design: This technique is ideal for removing impurities with polarities different from the target compound. For halogenated aromatic compounds like this compound, silica gel is a common stationary phase.[7] The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.[6]
Experimental Protocol: Flash Column Chromatography of this compound
-
Solvent System Selection: On a TLC plate, spot the crude mixture and develop it in various solvent systems (e.g., different ratios of hexanes and ethyl acetate). Visualize the spots under UV light. Select a solvent system that provides good separation between the product and impurities.
-
Column Packing: Pack a glass column with silica gel (particle size 40-63 µm) as a slurry in the chosen eluent.[6] Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder.
-
Elution: Apply positive pressure (using a pump or inert gas) to the top of the column to force the eluent through at a steady rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
Principle of Operation: Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify compounds. It offers higher resolution than flash chromatography due to the use of smaller stationary phase particles and high-pressure pumps that provide a consistent flow rate. For compounds like halogenated aromatics, reverse-phase HPLC is often employed.[8][9]
Causality in Experimental Design: This method is reserved for situations requiring very high purity or for separating isomers and other closely related impurities that are difficult to resolve by distillation or flash chromatography. The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) is determined through analytical HPLC method development.
Experimental Protocol: Preparative HPLC of this compound
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. This will determine the appropriate column, mobile phase, and gradient.
-
Sample Preparation: Dissolve the crude sample in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Use a fraction collector to automatically collect the eluent in separate vials as it exits the detector.
-
Product Recovery: Combine the fractions containing the pure product, as indicated by the chromatogram, and remove the solvent, often by lyophilization or rotary evaporation, depending on the solvents used.
Comparative Analysis of Purification Techniques
| Feature | Fractional Distillation | Flash Column Chromatography | Preparative HPLC |
| Purity Achieved | Good to Excellent (>98%) | Excellent (>99%) | Highest (>99.5%) |
| Typical Yield | High (85-95%) | Good (70-90%) | Moderate (50-80%) |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to grams) | Poor (milligrams to a few grams) |
| Cost (Relative) | Low | Moderate | High |
| Time Required | Moderate to High | Moderate | High |
| Types of Impurities Removed | Different boiling points | Different polarities | Closely related structures, isomers |
Visualization of the Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for this compound.
Caption: Decision workflow for selecting a purification technique.
Conclusion
The efficient purification of this compound is a critical step in its utilization as a chemical intermediate. For large-scale purification where impurities have distinct boiling points, vacuum fractional distillation is the most cost-effective and scalable method. When dealing with impurities of similar boiling points but different polarities, flash column chromatography offers excellent separation. For applications demanding the highest level of purity and for separating challenging mixtures like isomers, preparative HPLC is the technique of choice, despite its lower scalability and higher cost. A thorough analysis of the crude product by techniques such as GC-MS and NMR is the essential first step in designing an effective and efficient purification strategy.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H5Cl | CID 123086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 766-83-6 | TCI AMERICA [tcichemicals.com]
- 4. 3-Chloro-1-ethynylbenzene 97 766-83-6 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 8. 1-Chloro-3-ethoxybenzene | SIELC Technologies [sielc.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comparative Guide to 2D NMR for Unambiguous Structure Confirmation of 1-Chloro-3-ethynylbenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise and unequivocal determination of molecular structure is a foundational requirement. In the synthesis of complex organic molecules, such as derivatives of 1-Chloro-3-ethynylbenzene, seemingly minor ambiguities in substituent placement can lead to vastly different chemical properties and biological activities. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its utility can be limited when dealing with complex substitution patterns on an aromatic ring. This guide provides an in-depth comparison of 2D NMR techniques, offering a robust, self-validating workflow to definitively confirm the structure of these compounds.
The Challenge: Limitations of 1D NMR for Meta-Substitution
The 1,3- (or meta) substitution pattern of this compound presents a classic challenge for 1D ¹H NMR interpretation. The four aromatic protons constitute a complex spin system. Due to the substituent arrangement, none of the protons are chemically equivalent, resulting in four distinct signals.[1][2] However, the coupling constants between adjacent protons (ortho-coupling, typically 7-10 Hz) and those separated by one carbon (meta-coupling, 2-3 Hz) can lead to overlapping multiplets that are difficult to assign unambiguously.[3] For instance, the proton between the two substituents (H-2) is expected to be a singlet or a narrow triplet due to two smaller meta-couplings, while the other protons will appear as complex multiplets.[4] Relying solely on these patterns can be misleading, especially in the presence of impurities or solvent peaks.
The Solution: A Multi-faceted 2D NMR Approach
Two-dimensional NMR spectroscopy overcomes the limitations of 1D methods by spreading correlations across a second frequency dimension, resolving overlapping signals and revealing through-bond connectivity.[5][6][7] A synergistic combination of COSY, HSQC, and HMBC experiments provides a complete and validated picture of the molecular framework.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Experimental workflow for 2D NMR analysis."
COSY (Correlation Spectroscopy): Mapping the Proton Network
The first step in 2D analysis is often the COSY experiment, which identifies protons that are spin-coupled to each other, typically through two or three bonds.[8]
-
Causality: In the COSY spectrum of this compound, cross-peaks will appear between protons that are adjacent on the aromatic ring. This allows for the construction of the proton-proton connectivity map. For example, the proton at position 4 (H-4) will show a correlation to the proton at position 5 (H-5), and H-5 will, in turn, show a correlation to H-6. The proton at H-2, being flanked by two substituents, will not show any ortho-correlations, helping to identify its position.[5][9]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is exceptionally powerful as it directly correlates a proton with the carbon atom to which it is attached (a one-bond correlation).[10][11]
-
Causality: Each peak in an HSQC spectrum corresponds to a C-H bond.[8] This experiment definitively links the assigned proton signals from the COSY spectrum to their corresponding carbon signals in the ¹³C spectrum. This is crucial for assigning the protonated carbons of the aromatic ring and the ethynyl group. Quaternary carbons (those without attached protons, like C-1 and C-3) will be absent from the HSQC spectrum, which is in itself valuable information.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
The HMBC experiment is the key to piecing together the entire carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6][10][11]
-
Causality: This is where the structure is unambiguously confirmed. Key expected correlations for this compound would include:
-
The alkyne proton (≡C-H ) correlating to the two alkyne carbons (C ≡C -H) and the aromatic carbon it is attached to (C-3).
-
The aromatic proton H-2 showing correlations to the carbons flanking it (C-1 and C-3) and to carbons further away (C-4 and C-6).
-
Proton H-6 showing correlations to the chloro-substituted carbon (C-1) and C-4. These long-range connections act as a system of checks and balances; the observed correlations must be consistent with the proposed structure, leaving no room for doubt.
-
dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=9, fontname="Arial"];
} caption: "Key COSY and HMBC correlations for structure validation."
Comparative Data Summary
While experimental data will vary slightly based on solvent and concentration, the following table summarizes the expected NMR data that collectively confirms the this compound structure.
| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Key 2D Correlations |
| H-2 | ~7.50 | ~131.4 | HMBC: C-1, C-3, C-4, C-6 |
| H-4 | ~7.40 | ~134.1 | COSY: H-5; HMBC: C-2, C-5, C-6 |
| H-5 | ~7.25 | ~128.3 | COSY: H-4, H-6; HMBC: C-1, C-3, C-4, C-6 |
| H-6 | ~7.30 | ~129.6 | COSY: H-5; HMBC: C-1, C-2, C-4, C-5 |
| Ethynyl-H | ~3.10 | ~77.5 | HMBC: C-3, Ethynyl-C |
| C-1 (C-Cl) | - | ~134.5 | HMBC from: H-2, H-5, H-6 |
| C-3 (C-C≡) | - | ~125.2 | HMBC from: H-2, H-4, Ethynyl-H |
| Ethynyl-C | - | ~82.0 | HMBC from: Ethynyl-H |
| (Note: Predicted shifts are based on computational models and published data for similar structures.[12] All protonated carbons will show a corresponding HSQC cross-peak.) |
Experimental Protocols
A self-validating approach requires rigorous and reproducible experimental methods.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine chemical shift ranges and ensure sample concentration is adequate.
-
COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width to encompass all proton signals. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to cover the expected range (~0-160 ppm).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.
3. Data Processing and Analysis:
-
Process all 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Calibrate the spectra using the TMS signal.
-
Analyze the spectra systematically:
- Identify proton spin systems using the COSY spectrum.
- Assign protonated carbons using the HSQC cross-peaks.
- Connect the fragments and assign quaternary carbons using the HMBC correlations, ensuring all observed cross-peaks are consistent with the proposed structure.
Conclusion
While 1D NMR is an indispensable tool, it can fall short in providing the unambiguous structural proof required in research and development. For meta-substituted aromatics like this compound derivatives, a comprehensive 2D NMR analysis is not just an alternative, but a necessity. The integrated workflow of COSY, HSQC, and HMBC experiments provides a layered, cross-validating dataset that allows for the confident and definitive confirmation of the molecular structure, upholding the highest standards of scientific integrity.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. quora.com [quora.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. omicsonline.org [omicsonline.org]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
Literature review and comparison of reported yields for 1-Chloro-3-ethynylbenzene synthesis
An Expert Guide to the Synthesis of 1-Chloro-3-ethynylbenzene: A Review and Comparison of Yields
Introduction: The Significance of this compound
This compound is a key aromatic building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne and a chlorinated phenyl ring, offers two reactive sites for orthogonal functionalization. This makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced organic materials such as conjugated polymers and molecular electronics. The efficiency of its synthesis is therefore of critical importance to researchers in both academic and industrial settings.
This guide provides an in-depth review and comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic principles behind each route, present detailed experimental protocols derived from the literature, and offer a comparative analysis of their reported yields and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.
Synthetic Strategies: An Overview
The construction of the ethynyl group on the chlorobenzene scaffold can be broadly achieved through two distinct and powerful strategies:
-
Palladium-Catalyzed Sonogashira Cross-Coupling: This is the most prevalent and versatile method, involving the direct formation of a carbon-carbon bond between a halogenated chlorobenzene precursor and a terminal alkyne.
-
Elimination-Based Routes (Dehydrohalogenation): This classical approach involves the synthesis of a suitable precursor, such as a dihaloethyl or vinyl halide derivative of chlorobenzene, followed by a base-induced elimination reaction to form the alkyne.
We will now examine each of these strategies in detail.
Method 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds.[1] It utilizes a dual-catalyst system, typically involving a palladium complex and a copper(I) salt, to couple an aryl halide with a terminal alkyne in the presence of a base.[2]
Causality of Experimental Design: The choice of starting material is critical. The reactivity of the aryl halide in the palladium catalytic cycle follows the order I > Br > OTf >> Cl.[1] Consequently, for the synthesis of this compound, the most effective precursor is 1-chloro-3-iodobenzene or 1-chloro-3-bromobenzene , as the chloro-substituent remains largely unreactive under typical Sonogashira conditions, ensuring high chemoselectivity. The copper(I) co-catalyst is crucial for activating the alkyne, but its presence can sometimes lead to undesired alkyne homocoupling (Glaser coupling); thus, running the reaction under an inert atmosphere is essential.[1] Copper-free variations have been developed to mitigate this issue.[1]
Workflow: Sonogashira Coupling Pathway
Caption: Workflow for the two-step Sonogashira synthesis.
Representative Experimental Protocol (Sonogashira Coupling)
This protocol is a synthesized procedure based on common practices for Sonogashira reactions involving protected alkynes.[3]
Step A: Coupling Reaction
-
To a dry, argon-purged Schlenk flask, add 1-chloro-3-iodobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Add anhydrous toluene (or THF) as the solvent, followed by a suitable base such as triethylamine (Et₃N, 2.5 eq).
-
Introduce trimethylsilylacetylene (1.2 eq) to the mixture via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the silyl-protected intermediate.
Step B: Deprotection
-
Dissolve the crude intermediate from Step A in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, this compound, by flash column chromatography on silica gel.
While direct yields for this specific molecule are sparsely reported in single articles, analogous Sonogashira couplings of aryl iodides with terminal alkynes routinely achieve good to excellent isolated yields, often in the range of 72-99% .[4]
Method 2: Dehydrohalogenation of a Styrene Precursor
This classical approach relies on creating the triple bond through the elimination of two molecules of hydrogen halide (2 HX) from a 1-chloro-3-(dihaloethyl)benzene precursor. This precursor is typically synthesized from a readily available starting material like 3-chloroacetophenone.
Causality of Experimental Design: This method is atom-inefficient compared to cross-coupling but avoids expensive transition metal catalysts. The key is the formation of a suitable dihalide intermediate. Reacting 3-chloroacetophenone with a halogenating agent like phosphorus pentachloride (PCl₅) can generate a geminal dihalide. Subsequent treatment with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is necessary to induce the double elimination. The harsh basic conditions can limit the functional group tolerance of this method, but it remains a viable and cost-effective alternative.
Workflow: Dehydrohalogenation Pathway
Caption: Workflow for the dehydrohalogenation synthesis.
Representative Experimental Protocol (Dehydrohalogenation)
This protocol is based on well-established procedures for the conversion of acetophenones to phenylacetylenes.
Step A: Synthesis of the Dihalide Intermediate
-
In a fume hood, carefully add 3-chloroacetophenone (1.0 eq) to a flask containing phosphorus pentachloride (PCl₅, 1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) with stirring until the reaction is complete (evolution of HCl gas ceases).
-
Cool the mixture and pour it carefully onto crushed ice to quench the excess PCl₅.
-
Extract the product, 1-chloro-3-(1,1-dichloroethyl)benzene, with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude dihalide is often used directly in the next step.
Step B: Double Elimination
-
Prepare a solution of sodium amide (NaNH₂, 2.5-3.0 eq) in anhydrous liquid ammonia or a suspension in a high-boiling inert solvent like mineral oil.
-
Slowly add the crude dihalide from Step A to the base suspension at an appropriate temperature (e.g., -33 °C for liquid ammonia or >100 °C for mineral oil).
-
After the addition is complete, stir the reaction for several hours to ensure complete elimination.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or hexane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
After solvent removal, purify the this compound by vacuum distillation.
Reported yields for this type of transformation can be variable and are highly dependent on the specific substrate and reaction conditions, but are generally expected to be in the moderate to good range (50-75% ).
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key features of each synthetic pathway are summarized in the table below.
| Feature | Sonogashira Cross-Coupling | Dehydrohalogenation |
| Starting Materials | 1-Chloro-3-iodobenzene or 1-Chloro-3-bromobenzene; an alkyne source. | 3-Chloroacetophenone. |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (CuI), mild base (e.g., Et₃N). | Halogenating agent (e.g., PCl₅), strong base (e.g., NaNH₂, t-BuOK). |
| Reaction Conditions | Mild (often room temperature), inert atmosphere required. | Can require harsh conditions (strong bases, high temperatures). |
| Reported Yield Range | High to Excellent (72-99%).[4] | Moderate to Good (50-75%). |
| Advantages | High yields, excellent functional group tolerance, high chemoselectivity.[1][2] | Avoids expensive and toxic heavy metal catalysts, uses inexpensive bulk starting materials. |
| Disadvantages | Cost and toxicity of palladium catalysts, potential for alkyne homocoupling, requires pre-functionalized starting materials.[1] | Harsh reaction conditions, lower functional group tolerance, generation of stoichiometric waste. |
Conclusion and Scientist's Recommendation
Both the Sonogashira cross-coupling and dehydrohalogenation routes represent viable strategies for the synthesis of this compound.
The Sonogashira coupling stands out as the superior method for laboratory-scale synthesis, especially when high purity and yield are paramount. Its mild conditions and broad functional group tolerance make it ideal for the late-stage introduction of the ethynyl moiety in the synthesis of complex molecules.[2] The primary drawbacks are the cost of the palladium catalyst and the need for a pre-halogenated (iodo or bromo) precursor.
The dehydrohalogenation pathway is a more classical, cost-effective alternative that may be suitable for larger-scale production where catalyst cost is a significant factor. However, researchers must contend with harsher reaction conditions, potentially lower yields, and a more challenging purification process.
For drug development professionals and researchers working on complex molecular targets, the reliability, high yield, and chemoselectivity of the Sonogashira reaction make it the recommended approach for synthesizing this compound.
References
Safety Operating Guide
Navigating the Safe Handling of 1-Chloro-3-ethynylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount to both experimental success and personal safety. 1-Chloro-3-ethynylbenzene, a halogenated aromatic hydrocarbon, is a valuable building block in organic synthesis. However, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors. Understanding the nature of these hazards is the first step in mitigating risk.
-
Skin and Eye Irritation: As a halogenated aromatic compound, this compound can defat the skin, leading to irritation and dermatitis with prolonged or repeated contact. Direct contact with the eyes can cause serious irritation and potential damage.[1][2]
-
Combustibility: With a flash point of 62°C (145°F), this compound is a combustible liquid.[2][3] This means it can ignite when exposed to an ignition source at or above this temperature. Vapors can accumulate in poorly ventilated areas, creating a fire hazard.[4][5]
-
Inhalation: While not classified as acutely toxic via inhalation, the vapors of halogenated solvents can cause respiratory tract irritation and, at high concentrations, may lead to central nervous system effects such as dizziness or headache.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations for each selection.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Halogenated solvents can degrade many common glove materials. Nitrile and neoprene offer good resistance. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is recommended for extended use or when handling larger quantities.[1] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat protects against splashes and provides a barrier in case of a fire.[5][7] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation exposure.[4] If a fume hood is not available or if there is a potential for exposure above occupational limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[6][8] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapor release.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Emergency Equipment Check: Verify that the safety shower and eyewash station are unobstructed and operational.
Handling Procedure
Caption: Workflow for the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Transfer: Carefully transfer the required amount of this compound inside the chemical fume hood. Use appropriate tools like a syringe or pipette to minimize the risk of spills.
-
Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.
-
Heating: If heating is required, use a heating mantle or oil bath with a temperature controller. Do not use an open flame.[4]
Spill and Emergency Procedures: Being Prepared for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
Minor Spill (Contained within the fume hood)
-
Alert Personnel: Inform others in the lab of the spill.
-
Absorb: Use a non-combustible absorbent material like sand, earth, or vermiculite to absorb the spill.[3][9] Do not use paper towels, as they can increase the surface area and evaporation rate.[9]
-
Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
Major Spill (Outside of the fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the doors to the lab to contain the vapors.
-
Emergency Services: Contact your institution's emergency response team.
-
First Aid: If there is skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be listed.[2]
-
Container: Use a designated, properly sealed, and compatible waste container. Polyethylene containers are generally suitable.[1]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation and discovery.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. 3M Respirator Cartridges [selectsafetysales.com]
- 7. queensu.ca [queensu.ca]
- 8. northwestern.edu [northwestern.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. pdx.edu [pdx.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
